4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole
Beschreibung
BenchChem offers high-quality 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5N2/c9-3-1-2-4-6(5(3)10)15-7(14-4)8(11,12)13/h1-2H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQLDLCQJGOFEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371816 | |
| Record name | 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28196-83-0 | |
| Record name | 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole
Foreword: The Strategic Importance of Fluorinated Benzimidazoles in Modern Drug Discovery
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of fluorine atoms and trifluoromethyl groups into this privileged scaffold has emerged as a powerful strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates. The electron-withdrawing nature of these substituents can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets. 4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole is a key building block in this arena, offering a unique combination of functionalities for the development of novel pharmaceuticals. This guide provides a comprehensive overview of its synthesis, grounded in established chemical principles and supported by practical insights.
I. Retrosynthetic Analysis and Strategic Approach
The most direct and widely adopted method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg condensation . This robust reaction involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid or its derivative.[1] For the synthesis of our target molecule, 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole, this translates to the reaction between 4,5-difluoro-1,2-phenylenediamine and trifluoroacetic acid .
The selection of trifluoroacetic acid serves a dual purpose: it acts as both the reactant, providing the trifluoromethyl group at the 2-position, and as an acidic catalyst to facilitate the cyclization.[2]
Figure 1: Retrosynthetic analysis of the target molecule.
II. The Core Synthesis: Phillips-Ladenburg Condensation
The Phillips-Ladenburg condensation for the synthesis of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole is a one-pot reaction that proceeds via two key mechanistic steps: initial acylation followed by intramolecular cyclization and dehydration.
Mechanism of the Phillips-Ladenburg Condensation
The reaction is initiated by the protonation of the carbonyl oxygen of trifluoroacetic acid, enhancing its electrophilicity. One of the amino groups of 4,5-difluoro-1,2-phenylenediamine then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form an N-acylated intermediate. The second amino group then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the newly formed amide. A subsequent dehydration step leads to the formation of the aromatic benzimidazole ring.[3]
Figure 2: High-level overview of the reaction mechanism.
Experimental Protocol
This protocol is a representative procedure based on established methods for analogous transformations.[1]
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties |
| 4,5-Difluoro-1,2-phenylenediamine | 76179-40-3 | 144.12 | Starting material, provides the benzene ring |
| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 | Reagent and catalyst |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Optional catalyst, strong acid |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Base for neutralization |
| Ethyl Acetate | 141-78-6 | 88.11 | Extraction solvent |
| Hexane | 110-54-3 | 86.18 | Recrystallization solvent |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-difluoro-1,2-phenylenediamine (1.0 eq).
-
Reagent Addition: To the starting material, add an excess of trifluoroacetic acid (TFA) (approximately 10-20 eq). The use of a significant excess of TFA ensures it acts as both the solvent and the acid catalyst. Alternatively, a mineral acid like 4M HCl can be used as a catalyst in a higher boiling point solvent.[3]
-
Reaction Conditions: The reaction mixture is heated to reflux (typically around 100-120 °C) and stirred for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Workup:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess trifluoroacetic acid is carefully removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The washing should be continued until the effervescence ceases.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
-
Purification:
-
The solvent from the organic layer is evaporated under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by column chromatography on silica gel to afford the pure 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole.
-
Figure 3: A step-by-step experimental workflow.
III. Characterization and Quality Control
The identity and purity of the synthesized 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole (CAS No: 28196-83-0, Molecular Formula: C₈H₃F₅N₂, Molecular Weight: 222.11 g/mol ) must be confirmed through various analytical techniques.[4]
Spectroscopic Data (Expected):
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing signals for the aromatic protons and the N-H proton of the imidazole ring. The chemical shifts of the aromatic protons will be influenced by the fluorine and trifluoromethyl substituents.
-
¹⁹F NMR: The fluorine NMR will be crucial for confirming the presence of the two fluorine atoms on the benzene ring and the trifluoromethyl group. The spectrum should show two distinct signals for the aromatic fluorines and a signal for the CF₃ group, with characteristic coupling patterns.
-
¹³C NMR: The carbon NMR will show the expected number of signals for the eight carbon atoms in the molecule. The signals for the carbons attached to fluorine will appear as doublets due to C-F coupling.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M+) corresponding to the molecular weight of the compound (222.11).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the imidazole ring (around 3300-3000 cm⁻¹), C=N stretching, and C-F stretching vibrations.
IV. Safety and Handling Considerations
-
Trifluoroacetic acid is a strong, corrosive acid. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
4,5-Difluoro-1,2-phenylenediamine may be an irritant. Standard laboratory safety procedures should be followed.
-
The reaction should be performed in a well-ventilated area.
V. Conclusion
The synthesis of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole via the Phillips-Ladenburg condensation is a reliable and efficient method. The use of readily available starting materials and a straightforward one-pot procedure makes it an attractive route for both academic research and industrial applications. Careful control of reaction conditions and rigorous purification are key to obtaining a high-purity product, which is essential for its intended use as a versatile building block in the development of novel, high-value chemical entities.
VI. References
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]
-
MDPI. (2023). 4,4-Difluoro-3-(3-phenylisoxazol-5-yl)-8-trifluoromethyl-5-(naphthalen-2-yl)-4-bora-3a,4a-diaza-s-indacene. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis of Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones under Mild Conditions. Retrieved from [Link]
-
MDPI. (2018). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Retrieved from [Link]
-
Academia.edu. (2001). Fluoro-containing Heterocycles. IV. Synthesis of Benzimidazole Derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole. Retrieved from [Link]
-
ResearchGate. (2013). Trifluoroacetic Acid as an Efficient Catalyst for the Room Temperature Synthesis of 2-Aryl-1-arylmethyl-1H-1,3-benzimidazoles in Aqueous Media. Retrieved from [Link]
-
MDPI. (2023). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. Retrieved from [Link]
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]
-
ChemWhat. (n.d.). 4,5-DIFLUORO-2-(TRIFLUOROMETHYL)BENZIMIDAZOLE CAS#: 28196-83-0. Retrieved from [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
Google Patents. (n.d.). Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole. Retrieved from
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
PubMed. (2023). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Physicochemical Properties of 4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole
Abstract
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Recognizing the absence of extensive empirical data for this specific molecule, this document outlines the critical importance of physicochemical profiling in early-stage research and development. It presents a combination of computationally predicted properties and detailed, field-proven experimental protocols for their empirical validation. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies for determining key parameters such as ionization constant (pKa), lipophilicity (logP/logD), and aqueous solubility. By bridging predictive science with established experimental workflows, this document serves as a robust roadmap for the comprehensive evaluation of this and other novel chemical entities.
Introduction: The Imperative of Physicochemical Profiling
In the landscape of modern drug discovery and materials science, the journey from a promising molecular structure to a viable product is paved with rigorous characterization. The physicochemical properties of a compound are not mere data points; they are the fundamental determinants of its behavior in a biological or material system.[1][2] These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential and toxicological outlook.[3][4] A comprehensive understanding of parameters like solubility, lipophilicity, and ionization is therefore not just beneficial, but essential for making informed decisions, mitigating late-stage attrition, and ultimately, accelerating the development timeline.[5]
This guide focuses on 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole , a molecule featuring a benzimidazole core—a privileged scaffold in medicinal chemistry—adorned with electron-withdrawing fluorine atoms and a trifluoromethyl group. These substitutions are anticipated to significantly modulate the compound's electronic and steric properties, thereby influencing its physicochemical profile and potential biological activity.
Given that this is a novel compound, this guide will first present a suite of computationally predicted properties to establish a baseline profile. Subsequently, it will detail the authoritative, industry-standard experimental protocols required to validate and refine these predictions empirically.
Predicted Physicochemical Profile
In the absence of experimental data, computational modeling provides a rapid and valuable first assessment of a molecule's properties.[6][7] These predictions, derived from algorithms trained on vast datasets of known molecules, guide initial experimental design and hypothesis generation.[8] The following table summarizes the predicted physicochemical properties for 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole.
| Property | Predicted Value | Significance in Research & Development |
| Molecular Formula | C₈H₃F₅N₂ | Defines the elemental composition and exact mass. |
| Molecular Weight | 222.12 g/mol | Influences diffusion, membrane passage, and overall size. |
| XLogP3 | 3.1 | An estimate of lipophilicity; critical for predicting membrane permeability and metabolic stability.[9] |
| Hydrogen Bond Donor Count | 1 | The N-H group on the imidazole ring can donate a hydrogen bond, influencing solubility and target binding. |
| Hydrogen Bond Acceptor Count | 4 (2 N, 2 F) | Nitrogen and fluorine atoms can accept hydrogen bonds, impacting aqueous solubility and molecular interactions. |
| Polar Surface Area (PSA) | 38.3 Ų | Predicts transport properties such as intestinal absorption and blood-brain barrier penetration. |
| pKa (acidic) | ~7.5 - 8.5 | Estimated pKa for the N-H proton; determines the ionization state at physiological pH. |
| pKa (basic) | ~0 - 1 | Estimated pKa for the pyridine-like nitrogen; indicates it is a very weak base. |
Note: These values are computationally derived and require experimental validation. The pKa values are expert estimations based on the electronic effects of the fluoro- and trifluoromethyl-substituents on the benzimidazole core.
Experimental Validation: Protocols and Causality
The following sections provide detailed, step-by-step protocols for the empirical determination of the most critical physicochemical properties. The choice of these methods is guided by their precision, reproducibility, and relevance in a drug discovery context.
Determination of Ionization Constant (pKa)
Causality: The pKa is arguably the most critical physicochemical parameter as it dictates the charge state of a molecule at a given pH. This, in turn, profoundly influences solubility, permeability, target binding, and metabolic stability. For our target molecule, we are primarily interested in the acidic pKa of the N-H proton on the imidazole ring. Given the electron-withdrawing nature of the fluorine and trifluoromethyl groups, we predict this proton will be more acidic than that of unsubstituted benzimidazole. Experimental determination is crucial, as even small deviations from predictions can have significant biological consequences.[10]
This method is ideal for compounds possessing a chromophore close to the ionization center, which is the case for the benzimidazole ring system.[11] The principle relies on the fact that the protonated and deprotonated forms of the molecule will have different UV absorption spectra.[12]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.[11]
-
Buffer Preparation: Prepare a series of buffers of constant ionic strength (e.g., 0.1 M) covering a pH range from 3 to 12.[11]
-
Sample Preparation: In a 96-well UV-transparent microplate, add a fixed amount of the compound stock solution to each well containing the different pH buffers. Ensure the final DMSO concentration is low (≤2% v/v) to avoid solvent effects.[11]
-
Spectral Acquisition: Record the UV spectra for each well over a relevant wavelength range (e.g., 230–500 nm).[11]
-
Data Analysis: Plot absorbance at a specific wavelength (where the difference between the ionized and unionized species is maximal) against pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.[13][14]
Workflow for pKa Determination by UV-Vis Spectrophotometry
Caption: Workflow for determining pKa using UV-Vis spectrophotometry.
Potentiometric titration is a high-precision, "gold standard" method for pKa determination.[15] It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.[16]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a sufficient amount of the pure compound and dissolve it in a suitable solvent mixture (e.g., methanol/water) to ensure solubility throughout the titration.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and immerse the pH electrode.
-
Titration: Add precise aliquots of a standardized titrant (e.g., 0.1 M KOH to titrate the acidic N-H proton). Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The equivalence point is identified as the point of maximum slope on the titration curve (or the peak of the first derivative plot).[17]
Determination of Lipophilicity (logP and logD)
Causality: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key driver of membrane permeability, plasma protein binding, and metabolic clearance.[18] It is typically expressed as the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds. Given our compound's acidic pKa, its logD will be highly pH-dependent.
This classic method directly measures the partitioning of a compound between n-octanol and water.[19] While labor-intensive, it remains the benchmark against which other methods are validated.[20]
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to establish equilibrium.
-
Partitioning: Dissolve the compound in one of the phases (typically the one in which it is more soluble). Add a precise volume of this solution to a known volume of the other phase in a separatory funnel or vial.[18]
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to expedite this process.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous]).[18]
RP-HPLC offers a high-throughput alternative for estimating lipophilicity.[21] The method is based on the correlation between a compound's retention time on a hydrophobic stationary phase and its known logP value.[19][22]
Step-by-Step Methodology:
-
Standard Selection: Choose a set of reference compounds with well-established logP values that bracket the expected logP of the test compound.
-
Chromatography: Inject the standards and the test compound onto a C18 reversed-phase column. Elute using an isocratic mobile phase (a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol).
-
Data Acquisition: Record the retention time (t_R) for each compound and a non-retained marker to determine the dead time (t_0).
-
Calibration Curve: Calculate the capacity factor, k', for each standard using the formula: k' = (t_R - t_0) / t_0. Plot log(k') versus the known logP values of the standards to generate a linear calibration curve.
-
logP Determination: Calculate log(k') for the test compound and use the calibration curve to determine its logP.
Workflow for Lipophilicity (logP) Determination by RP-HPLC
Caption: Workflow for determining logP using RP-HPLC.
Determination of Aqueous Solubility
Causality: Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and challenging formulation.[23] It is essential to determine if solubility is sufficient for in vitro assays and in vivo exposure. We distinguish between kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput measure of how readily a compound dissolves from a DMSO stock, while thermodynamic solubility represents the true equilibrium solubility of the solid form.[24]
This method determines the equilibrium solubility and is crucial for lead optimization and pre-formulation studies.[25]
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 6.5, 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[23]
-
Phase Separation: Filter or centrifuge the samples to remove all undissolved solid.
-
Quantification: Dilute the resulting saturated supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Reporting: Report the solubility in units of µg/mL or µM at each specific pH.
Conclusion and Future Directions
The comprehensive physicochemical characterization of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole is a critical first step in evaluating its potential. This guide provides a dual approach: a predictive baseline using computational tools and a set of robust, validated experimental protocols to determine its true properties. The interplay between the acidic benzimidazole proton and the strongly electron-withdrawing substituents makes empirical determination of pKa, logD, and pH-dependent solubility particularly vital.
Executing these protocols will provide the foundational data necessary to build structure-activity relationships (SAR) and structure-property relationships (SPR). This knowledge will empower researchers to make data-driven decisions, whether the goal is to optimize the compound for enhanced biological activity, improve its pharmacokinetic profile, or formulate it for a specific application. The methodologies outlined herein represent a best-practice approach to de-risking novel chemical entities and paving the way for successful development.
References
-
Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (1995). SciSpace.
-
Benzimidazole-6-carbonitrile, 4,5-dichloro-2-(trifluoromethyl)-. PubChem.
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
-
Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (2012). ACS Medicinal Chemistry Letters.
-
Determination of pK(a) values of benzimidazole derivatives from mobility obtained by capillary electrophoresis. (2010). ResearchGate.
-
Importance of Physicochemical Properties In Drug Discovery. (2015). PharmaTutor.
-
Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?. (2018). ResearchGate.
-
Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
-
Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
-
Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). (2006). The Journal of Physical Chemistry B.
-
Spectrophotometric Determination Of The Pka Of Bromothymol Blue. Truman State University.
-
The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (2021). PubMed.
-
Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). (2023). WuXi AppTec.
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.
-
Thermodynamic Solubility Assay. Evotec.
-
Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. (2009). Journal of Separation Science.
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
-
US Patent for Determination of logP coefficients via a RP-HPLC column. Google Patents.
-
Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. ACS Publications.
-
Fluoro-containing Heterocycles. IV. Synthesis of Benzimidazole Derivatives. (2001). Academia.edu.
-
Computational Prediction and Analysis of Associations between Small Molecules and Binding-Associated S-Nitrosylation Sites. (2018). PubMed Central.
-
Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.
-
Determination of pKa of felodipine using UV–Visible spectroscopy. (2013). ResearchGate.
-
Synthesis, Antiprotozoal Activity, and Physicochemical Evaluation of Benzamido–Menadione Derivatives. (2023). MDPI.
-
ADME Solubility Assay. BioDuro.
-
Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (2020). SciSpace.
-
N-(2,2-difluoro-5H-[19][26]dioxolo[4,5-f]benzimidazol-6-yl)-3-(difluoromethoxy)benzamide. PubChem.
-
The pKa of an Indicator UV Absorption Spectrophotometry. Bloomsburg University of Pennsylvania.
-
LogP/D. Cambridge MedChem Consulting.
-
Determination of p K a Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. ResearchGate.
-
Rapid Prediction of the Physicochemical Properties of Molecules. CD ComputaBio.
-
Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (2025). Iranian Journal of Science.
-
Computer Prediction of pKa Values in Small Molecules and Proteins. (2021). ACS Publications.
-
Measurement of pKa by Potentiometry. (2021). YouTube.
-
Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate.
-
UV-Vis Spectrometry, pKa of a dye. University of California, Davis.
-
Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma.
-
Physicochemical Property Study. WuXi AppTec.
-
Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry.
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE.
-
Benzimidazole synthesis. Organic Chemistry Portal.
-
A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. MDPI.
-
5 Difluoro Benzimidazole - Medicine Grade Pharmaceutical Intermediate. IndiaMART.
-
Physical Properties in Drug Design. (2016). ResearchGate.
-
5-Difluoromethoxy-2-[(4,5-dimethoxy-2-pyridinyl)methylsulfinyl]-1H-benzimidazole. PubChem.
-
An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. Prime Scholars.
Sources
- 1. fiveable.me [fiveable.me]
- 2. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5-Difluoromethoxy-2-[(4,5-dimethoxy-2-pyridinyl)methylsulfinyl]-1H-benzimidazole | C16H15F2N3O4S | CID 11269080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemlab.truman.edu [chemlab.truman.edu]
- 14. facstaff.bloomu.edu [facstaff.bloomu.edu]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. scispace.com [scispace.com]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 21. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 23. enamine.net [enamine.net]
- 24. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 25. evotec.com [evotec.com]
- 26. Benzimidazole-6-carbonitrile, 4,5-dichloro-2-(trifluoromethyl)- | C9H2Cl2F3N3 | CID 198639 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to 4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole: Structure Elucidation and Data Interpretation
Abstract
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole. Designed for researchers and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles. We explore the causal relationships between the molecule's unique structural features—specifically the electron-withdrawing trifluoromethyl group and the ortho- and meta-positioned fluorine atoms—and their expression in the spectroscopic data. This guide includes detailed, field-proven protocols for data acquisition and presents a logical workflow for using integrated spectroscopic data to achieve unambiguous structural confirmation.
Introduction: The Significance of Fluorinated Benzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique heterocyclic structure allows for diverse substitutions, profoundly influencing its biological activity. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacological profiles.[3][4] The target molecule, 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole, combines the benzimidazole core with three potent electron-withdrawing fluorine-containing groups. This substitution pattern presents a unique spectroscopic challenge and opportunity. Accurate and comprehensive characterization is paramount for quality control, reaction monitoring, and regulatory submission. This guide serves as a foundational reference for the structural elucidation of this compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For a highly fluorinated compound like this, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is not just beneficial, but essential for unambiguous assignment. The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus provide critical data that complements the standard ¹H and ¹³C spectra.[3][5]
Predicted ¹H, ¹³C, and ¹⁹F NMR Data
The following table summarizes the predicted NMR data for 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole, based on established chemical shift principles and data from analogous fluorinated aromatic compounds.[6][7][8]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |
| ¹H NMR | ~13.0 - 14.0 | Broad Singlet (br s) | - | NH |
| ~7.5 - 7.7 | Doublet of Doublets (dd) | ³JHF ≈ 8-10, ⁴JHF ≈ 5-7 | H -7 | |
| ~7.3 - 7.5 | Triplet of Doublets (td) | ³JHH ≈ 8-9, ³JHF ≈ 8-10 | H -6 | |
| ¹³C NMR | ~140 - 145 (q) | Quartet | ¹JCF ≈ 270-280 | C F₃ |
| ~148 - 152 (dd) | Doublet of Doublets | ¹JCF ≈ 240-250, ²JCF ≈ 15-20 | C -4 | |
| ~142 - 146 (dd) | Doublet of Doublets | ¹JCF ≈ 240-250, ²JCF ≈ 15-20 | C -5 | |
| Other Quaternary C | ~135-140 (m) | Complex | C-2, C-3a, C-7a | |
| Tertiary C | ~115-120 (m) | Complex | C-6, C-7 | |
| ¹⁹F NMR | ~ -60 to -65 | Singlet (s) | - | CF ₃ |
| ~ -135 to -145 | Doublet of Doublets (dd) | ³JFH ≈ 8-10, ³JFF ≈ 20-22 | F -4 | |
| ~ -145 to -155 | Doublet of Triplets (dt) | ³JFF ≈ 20-22, ³JFH ≈ 8-10, ⁴JFH ≈ 5-7 | F -5 |
Interpretation and Mechanistic Insights
-
¹H NMR: The N-H proton is expected to be significantly deshielded and broadened due to proton exchange and hydrogen bonding. The two aromatic protons, H-6 and H-7, will appear as complex multiplets due to coupling with each other (³JHH) and with the two aromatic fluorine atoms (³JHF and ⁴JHF). The strong electron-withdrawing nature of the fluorine and CF₃ groups shifts these protons downfield compared to unsubstituted benzimidazole.[9]
-
¹³C NMR: The most striking features will be the large one-bond carbon-fluorine coupling constants (¹JCF). The CF₃ carbon will appear as a quartet, while the C-4 and C-5 carbons will be doublets of doublets due to coupling to their directly attached fluorine and the adjacent fluorine. These large couplings are unambiguous indicators of fluorine substitution.
-
¹⁹F NMR: This spectrum is crucial for confirmation. Three distinct signals are expected. The trifluoromethyl fluorine atoms will appear as a singlet, significantly downfield. The two aromatic fluorines will couple to each other (³JFF), to H-6, and to H-7, resulting in distinct doublet of doublets and doublet of triplets patterns, allowing for specific assignment.[3][8]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for benzimidazoles as it helps to clearly resolve the N-H proton signal.
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe capable of ¹H, ¹³C, and ¹⁹F detection.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1).
-
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. Note the wider spectral width required compared to ¹H NMR.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time or the use of sensitivity-enhanced experiments (e.g., DEPT) may be necessary due to the lower natural abundance of ¹³C.
-
2D Correlation Spectra (Optional but Recommended): Acquire 2D spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), HMBC (¹H-¹³C long-range), and HOESY (¹H-¹⁹F) to unambiguously assign all signals and confirm through-space proximities.
Visualization: NMR Analysis Workflow
Caption: Workflow for comprehensive NMR analysis.
Infrared (IR) Spectroscopy: Functional Group Identification
FTIR spectroscopy provides a rapid, non-destructive method for identifying key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The following characteristic absorption bands are predicted for 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole based on data from benzimidazole and organofluorine compounds.[1][10][11]
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| 3300 - 3100 | Medium, Broad | N-H Stretch | Imidazole N-H |
| 1620 - 1600 | Medium | C=N Stretch | Imidazole C=N |
| 1500 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1350 - 1100 | Strong, Multiple Bands | C-F Stretch | C-F (Aromatic) & CF₃ |
| ~850 | Medium | C-H Bend | Aromatic C-H Out-of-Plane |
Interpretation and Mechanistic Insights
-
N-H Region: A broad absorption between 3100-3300 cm⁻¹ is a hallmark of the N-H stretching vibration in benzimidazoles, with the broadening caused by intermolecular hydrogen bonding.[1]
-
Fingerprint Region (1620-1450 cm⁻¹): This region will contain characteristic absorptions for the C=N and aromatic C=C stretching vibrations of the fused ring system.
-
C-F Region: The most intense and diagnostic region will be the strong, complex set of bands between 1350 cm⁻¹ and 1100 cm⁻¹. This area is characteristic of the C-F stretching vibrations from both the aromatic fluorines and the highly symmetric and strongly absorbing trifluoromethyl group. The IR spectrum of the related 2-trifluoromethylbenzimidazole shows very strong absorptions in this region.[10]
Experimental Protocol: FTIR-ATR Data Acquisition
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Process the resulting spectrum by performing an ATR correction and baseline correction if necessary.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the accurate molecular weight of the compound and structural clues based on its fragmentation pattern upon ionization.
Predicted Mass Spectrometry Data
-
Technique: Electrospray Ionization (ESI) is recommended for its soft ionization, which will likely produce a prominent protonated molecular ion.
-
Molecular Formula: C₈H₃F₅N₂
-
Exact Mass: 222.0220
-
Predicted Ion (Positive Mode ESI): [M+H]⁺ = 223.0298
| Predicted m/z | Relative Intensity | Possible Identity | Fragmentation Pathway |
| 223.0298 | High (Base Peak) | [M+H]⁺ | Protonated Molecular Ion |
| 203.0259 | Low | [M+H - HF]⁺ | Loss of Hydrogen Fluoride |
| 154.0329 | Medium | [M+H - CF₃]⁺ | Loss of Trifluoromethyl Radical |
Interpretation and Mechanistic Insights
The benzimidazole ring is a very stable aromatic system, and as such, its molecular ion is expected to be the base peak in the mass spectrum.[12][13] The primary fragmentation pathways will likely involve the substituents:
-
Loss of CF₃: Cleavage of the C-CF₃ bond is a common fragmentation pathway for trifluoromethyl-substituted aromatics, leading to a significant fragment at m/z 154.[12]
-
Loss of HF: Elimination of hydrogen fluoride from the fluorinated benzene ring is another plausible fragmentation route, though it may be less favorable than the loss of the CF₃ group.
Experimental Protocol: High-Resolution MS (HRMS) Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF) at a low flow rate (5-10 µL/min).
-
Ionization: Use positive ion mode ESI. Optimize source parameters (e.g., capillary voltage, gas flows, and temperatures) to maximize the signal of the [M+H]⁺ ion.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da) with high resolving power (>60,000) to enable accurate mass determination and molecular formula confirmation.
-
Tandem MS (MS/MS): To confirm fragmentation pathways, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 223.03) in the first mass analyzer and fragmenting it via collision-induced dissociation (CID) to observe the daughter ions.
Integrated Spectroscopic Analysis: A Self-Validating System
No single technique provides the complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple orthogonal techniques. Each piece of data should corroborate the others, forming a self-validating system for structural confirmation.
Visualization: Integrated Data Logic
Caption: Integration of MS, IR, and NMR data.
This integrated approach ensures the highest level of confidence. The MS confirms the molecular formula, the IR confirms the presence of key functional groups (N-H, C-F), and the detailed multi-nuclear NMR data provides the exact atom connectivity and confirms the specific isomeric arrangement of the substituents on the benzimidazole core.
References
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization Benzimidazole Ring...
-
ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes.
-
ResearchGate. (n.d.). Maxima of selected absorption bands in the IR spectra...
-
Abdullah, A. M., et al. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives... Bentham Science.
-
ResearchGate. (n.d.). FT‐IR spectra of benzimidazole‐containing imide oligomers...
-
NIST. (n.d.). Benzimidazole, 4,5-dichloro-2-(trifluoromethyl)-. NIST Chemistry WebBook.
-
Dalvit, C., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications.
-
Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
-
NIST. (n.d.). Benzimidazole, 4-amino-5, 7-difluoro-. NIST Chemistry WebBook.
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry.
-
Kwan, E. E., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Chemical Information and Modeling.
-
University of Pretoria. (n.d.). SUPPORTING INFORMATION S1 Benzimidazole derivatives...
-
University of Ottawa. (n.d.). 19Flourine NMR.
-
NIST. (n.d.). 2-Trifluoromethylbenzimidazole. NIST Chemistry WebBook.
-
NIST. (n.d.). 1-Methyl-2-trifluoro-methyl benzimidazole. NIST Chemistry WebBook.
-
International Journal of Pharmaceutical Sciences and Medicine. (2018). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property.
-
Arabian Journal of Chemistry. (2013). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.
-
Hida, T., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of Heterocyclic Chemistry.
-
Krishnamurthy, M. S., & Begum, N. S. (2014). 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole. Acta Crystallographica Section E.
-
Arabian Journal of Chemistry. (2013). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.
-
El Kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research.
-
Academia.edu. (n.d.). Fluoro-containing Heterocycles. IV. Synthesis of Benzimidazole Derivatives.
-
ResearchGate. (n.d.). Formation of m/z 147 (w) from the TMS derivative of...
-
Molecules. (2023). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation.
-
NIST. (n.d.). 1H-Benzimidazole. NIST Chemistry WebBook.
-
ChemicalBook. (n.d.). Benzimidazole(51-17-2) 1H NMR spectrum.
-
ChemicalBook. (n.d.). Benzimidazole(51-17-2) 13C NMR spectrum.
Sources
- 1. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. researchgate.net [researchgate.net]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. Benzimidazole(51-17-2) 1H NMR spectrum [chemicalbook.com]
- 10. 2-Trifluoromethylbenzimidazole [webbook.nist.gov]
- 11. 1-Methyl-2-trifluoro-methyl benzimidazole [webbook.nist.gov]
- 12. scispace.com [scispace.com]
- 13. journalijdr.com [journalijdr.com]
The Ascendant Therapeutic Potential of 4,5-Difluoro-2-(Trifluoromethyl)-1H-Benzimidazole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The benzimidazole scaffold, a privileged heterocyclic motif in medicinal chemistry, has been the foundation for numerous therapeutic agents. The strategic incorporation of fluorine atoms and trifluoromethyl groups into this core structure has emerged as a powerful strategy to modulate physicochemical properties and enhance biological activity. This technical guide delves into the burgeoning field of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole derivatives, providing an in-depth analysis of their synthesis, diverse biological activities, and the underlying structure-activity relationships. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to accelerate the discovery and development of novel therapeutics based on this promising chemical scaffold.
Introduction: The Strategic Advantage of Fluorination in Benzimidazole Drug Discovery
The benzimidazole ring system, consisting of a fusion between benzene and imidazole rings, is a cornerstone in the development of drugs with a wide array of biological activities, including antimicrobial, antiviral, anticancer, and antiparasitic properties.[1][2][3] The introduction of fluorine, the most electronegative element, and the trifluoromethyl (CF3) group into organic molecules can profoundly influence their metabolic stability, lipophilicity, binding affinity, and membrane permeability.[4] Specifically, the 4,5-difluoro substitution pattern on the benzene ring, combined with a 2-(trifluoromethyl) group on the imidazole moiety, creates a unique electronic and steric profile that has shown significant promise in enhancing therapeutic potential. This guide will explore the synthesis and multifaceted biological landscape of these specific derivatives.
Synthetic Strategies for 4,5-Difluoro-2-(Trifluoromethyl)-1H-Benzimidazole Derivatives
The construction of the 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole core typically involves the cyclocondensation of a substituted o-phenylenediamine with trifluoroacetic acid or its derivatives. The key starting material is 3,4-difluoro-1,2-phenylenediamine.
General Synthesis Workflow
The primary synthetic route is the Phillips cyclocondensation reaction.[5] This method involves the reaction of a substituted 1,2-phenylenediamine with trifluoroacetic acid, often in the presence of a dehydrating agent or under high-temperature conditions.
Caption: General workflow for the synthesis of the core scaffold.
Detailed Experimental Protocol: Synthesis of the Core Scaffold
-
Reactant Preparation: In a round-bottom flask, dissolve 3,4-difluoro-1,2-phenylenediamine (1 equivalent) in a suitable solvent, such as polyphosphoric acid.
-
Reagent Addition: Slowly add trifluoroacetic acid (1.1 equivalents) to the solution while stirring.
-
Reaction Condition: Heat the reaction mixture at an elevated temperature (typically 120-150°C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.
-
Neutralization and Precipitation: Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate is formed.
-
Isolation and Purification: Collect the solid precipitate by filtration, wash it with cold water, and dry it. Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, 19F NMR, and Mass Spectrometry.
The Spectrum of Biological Activity
Derivatives of the 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole scaffold have demonstrated a broad range of biological activities, positioning them as promising candidates for various therapeutic areas.
Antimicrobial and Antifungal Activity
Fluorinated benzimidazole derivatives have shown significant antimicrobial properties.[6] The presence of electron-withdrawing fluorine atoms on the benzimidazole ring generally enhances antimicrobial activity.[6][7] While specific data for the 4,5-difluoro-2-(trifluoromethyl) core is emerging, related fluorinated benzimidazoles have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][8]
Table 1: Representative Antimicrobial Activity of Fluorinated Benzimidazoles
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Fluoro-substituted benzimidazoles | Staphylococcus aureus | 7.81 | [8] |
| Fluoro-substituted benzimidazoles | Escherichia coli | 31.25 | [6] |
| Fluoro-substituted benzimidazoles | Candida albicans | 15.62 | [8] |
Note: This table presents data for related fluorinated benzimidazoles to indicate the potential of the core scaffold.
Antiviral Activity
Benzimidazole derivatives are well-documented for their antiviral activities.[1][9][10] The 2-(trifluoromethyl)benzimidazole scaffold has been identified as a valid starting point for developing agents against viruses such as Coxsackie B5 (CVB-5) and Respiratory Syncytial Virus (RSV).[9] The introduction of fluorine atoms at the 4 and 5 positions can further enhance this activity by improving metabolic stability and cellular uptake.
Caption: Potential mechanism of antiviral action.
Anticancer Activity
Fluorinated benzimidazoles have demonstrated significant antiproliferative activity against various cancer cell lines.[11][12] These compounds can exert their anticancer effects through multiple mechanisms, including the inhibition of tubulin polymerization, topoisomerase inhibition, and the induction of apoptosis.[11][13] The presence of fluorine can enhance the selectivity and potency of these derivatives.[11] For instance, certain fluoro-substituted benzimidazoles have shown high selectivity towards cancer cells over normal human cells.[11]
Table 2: Antiproliferative Activity of Representative Fluoro-substituted Benzimidazoles
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| ORT14 (para-fluoro) | A549 (Lung) | 0.377 | [11] |
| ORT14 (para-fluoro) | HeLa (Cervical) | 0.188 | [11] |
| ORT15 (ortho-fluoro) | A375 (Melanoma) | 0.177 | [11] |
Note: This table showcases the potential of fluorinated benzimidazoles as anticancer agents.
A notable mechanism of action for some benzimidazole derivatives is the inhibition of Poly (ADP-Ribose) Polymerase-1 (PARP-1), a key enzyme in DNA repair.[14] A series of 5-fluoro-1H-benzimidazole-4-carboxamide derivatives have been identified as potent PARP-1 inhibitors, leading to the potentiation of the cytotoxic effects of DNA-damaging agents in cancer cells.[14]
Antiparasitic Activity
2-(Trifluoromethyl)-benzimidazole derivatives have been synthesized and evaluated for their in vitro activity against protozoa such as Giardia lamblia and Entamoeba histolytica, as well as the helminth Trichinella spiralis.[3][5][15][16] Many of these compounds have demonstrated greater potency than the standard drugs Albendazole and Metronidazole.[3][15]
Structure-Activity Relationship (SAR) Insights
The biological activity of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole core and at the N1 position.
-
Fluorine Substitution: The presence of electron-withdrawing groups like fluorine on the benzene ring is generally associated with increased antimicrobial and antifungal activity.[6][7]
-
2-Position Substituent: The trifluoromethyl group at the 2-position is crucial for the antiparasitic and antiviral activities observed in many derivatives.[9][15]
-
N1-Substitution: Modification at the N1 position of the benzimidazole ring provides a key handle for modulating the physicochemical properties and biological activity of the compounds. Alkylation or arylation at this position can significantly impact potency and selectivity.
Caption: Key SAR points for the benzimidazole scaffold.
Future Directions and Conclusion
The 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole scaffold represents a highly promising platform for the development of novel therapeutic agents. The unique combination of the difluoro and trifluoromethyl substitutions imparts favorable physicochemical and biological properties, leading to a broad spectrum of activities. Future research should focus on the synthesis and evaluation of diverse libraries of N1-substituted derivatives to further explore and optimize their therapeutic potential. Detailed mechanistic studies are also warranted to elucidate the precise molecular targets and pathways responsible for their observed biological effects. This in-depth understanding will be critical for the rational design of next-generation drug candidates with improved efficacy and safety profiles.
References
- Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023).
- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (n.d.). Iranian Journal of Science.
- Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2025). Request PDF.
- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A System
- Benzimidazole derivatives with antiviral activity. (n.d.).
- Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties. (2025). Request PDF.
- Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. (2014). PubMed.
- Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021). PubMed Central.
- In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. (2021).
- Synthesis of Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones under Mild Conditions. (2023). NIH.
- Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. (n.d.). PubMed.
- Synthesis and antiparasitic activity of 2-(trifluoromethyl)
- Design, Synthesis, Characterization, and Antitumor Activities of Benzimidazole-functionalized Organoruthenium Complexes Bearing Fluorine Group. (n.d.). PubMed.
- Synthesis and antiparasitic activity of 2-(Trifluoromethyl)
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells. (2015). NIH.
- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv
- Examples of trifluoromethyl-substituted benzimidazoles. (n.d.).
- An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermedi
- Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. (2016). PubMed.
- Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. (n.d.). PubMed.
- Synthesis and Biological Activity of 2-(trifluoromethyl)-1H-benzimidazole Derivatives Against Some Protozoa and Trichinella Spiralis. (n.d.). PubMed.
- Synthesis of Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones under Mild Conditions. (2023). ACS Omega.
- Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole deriv
-
Synthesis, Characterization, and Antifungal Activity of Novel Benzo[1][17]imidazo[1,2-d][6][17][18]triazine Derivatives. (n.d.). MDPI.
- Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. (2022). PubMed Central.
- Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. (2016). PubMed.
- 4,5-Difluoro-2-(trifluoromethyl)benzoic acid. (n.d.). Biosynth.
- 4,5-DIFLUORO-2-(TRIFLUOROMETHYL)BENZIMIDAZOLE CAS#: 28196-83-0. (n.d.).
- Design, synthesis and structure-activity relationship of 4-(1,1,1,3,3,3-hexafluoro-2-hydroxyisoprop-2-yl)phenylsilane derivatives as liver X receptor agonists. (2022). PubMed.
- Synthesis and anti-hIV activity of 1-(2,6-difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole ... (2002). PubMed.
- Structure-activity relationships and CoMFA of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic properties. (2008). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acgpubs.org [acgpubs.org]
- 12. Design, Synthesis, Characterization, and Antitumor Activities of Benzimidazole-functionalized Organoruthenium Complexes Bearing Fluorine Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nchr.elsevierpure.com [nchr.elsevierpure.com]
An In-Depth Technical Guide to the Identification and Validation of Potential Therapeutic Targets for 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] The strategic incorporation of fluorine moieties, such as the difluoro and trifluoromethyl groups present in 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole, can significantly enhance metabolic stability, membrane permeability, and binding affinity, making this novel compound a compelling candidate for drug discovery. This guide presents a systematic, multi-pronged strategy for the identification, validation, and characterization of its potential therapeutic targets. We eschew a rigid template in favor of a logical, causality-driven workflow, beginning with robust in silico prediction to generate high-probability hypotheses, followed by rigorous biochemical and cell-based validation. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed methodologies required to unlock the therapeutic potential of this promising molecule.
Part 1: Hypothesis Generation: In Silico Target Prediction and Prioritization
For a novel chemical entity like 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole, an in silico approach is the most efficient first step to navigate the vast landscape of the human proteome and prioritize potential targets.[2][3] This computational screening funnel is designed to identify targets with the highest probability of interaction, thereby conserving resources for focused experimental validation.
Rationale for Target Classes
Based on extensive literature on substituted benzimidazoles, two target classes emerge as primary areas of investigation:
-
Protein Kinases: The benzimidazole core is a common scaffold in a multitude of kinase inhibitors, often acting as an ATP-competitive agent by forming key hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[4][5]
-
Tubulin: Several benzimidazole derivatives, most notably nocodazole, exert potent anticancer effects by binding to the colchicine site on β-tubulin, thereby disrupting microtubule polymerization and inducing mitotic arrest.[6][7]
Our in silico strategy will therefore focus on these two high-priority classes.
In Silico Screening Workflow
We propose a two-stage computational workflow: broad screening using pharmacophore models followed by focused molecular docking to refine predictions.
Caption: In Silico Target Identification Workflow.
A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This method serves as a rapid filter to assess the structural compatibility of our compound with known inhibitor binding sites.
Experimental Protocol:
-
Model Generation:
-
Kinase Models: Generate multiple pharmacophore models based on co-crystal structures of diverse kinase inhibitors (e.g., EGFR, CDK2, CK2) complexed with their targets.[8] Prioritize models that capture the key hinge-binding interactions.
-
Tubulin Model: Develop a pharmacophore model based on ligands co-crystallized in the colchicine-binding site of β-tubulin.
-
-
Database Preparation: Prepare a 3D, energy-minimized conformation of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole.
-
Screening: Screen the compound conformation against the generated pharmacophore models.
-
Analysis: A "hit" is registered if the compound's structure contains features that align with the pharmacophore model. This provides an initial indication of its potential to bind to that target class.
Molecular docking predicts the preferred orientation and binding affinity of a ligand to a receptor.[9] This provides more detailed, target-specific information than pharmacophore screening.
Experimental Protocol:
-
Target Preparation:
-
Select a panel of high-resolution crystal structures for prioritized targets from the Protein Data Bank (PDB).
-
Proposed Kinase Panel: EGFR, VEGFR2, CDK2, CK2, Abl, PLK1.
-
Proposed Tubulin Target: β-tubulin (select a structure with a ligand in the colchicine site, e.g., PDB ID: 1SA0).
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges. Define the binding site based on the co-crystallized ligand.
-
-
Ligand Preparation: Prepare the 3D structure of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole as described above.
-
Docking Simulation: Perform docking using a validated algorithm (e.g., AutoDock Vina, Glide). Generate multiple binding poses.
-
Scoring and Analysis:
-
Rank the poses based on the calculated binding energy (docking score).
-
Visually inspect the top-ranked poses to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking). For kinases, a key indicator of plausible binding is the formation of one or more hydrogen bonds with the backbone of the hinge region.[10]
-
Data Interpretation and Target Prioritization
The output of the in silico workflow is a list of potential targets ranked by predicted binding affinity. This data allows for the formulation of clear, testable hypotheses for experimental validation.
Table 1: Hypothetical In Silico Screening Results for Target Prioritization
| Target Class | Specific Target | Docking Score (kcal/mol) | Key Predicted Interactions | Priority for Validation |
| Kinase | CDK2 | -9.8 | H-bond with Leu83 (hinge) | High |
| CK2 | -9.5 | H-bond with Val116 (hinge) | High | |
| VEGFR2 | -8.7 | H-bond with Cys919 (hinge) | Medium | |
| EGFR | -7.9 | Hydrophobic interactions only | Low | |
| Tubulin | β-Tubulin (Colchicine Site) | -9.2 | H-bond with Cys241, Hydrophobic pocket | High |
Part 2: Biochemical Validation of Primary Targets
The prioritized targets from the in silico phase must be subjected to direct biochemical assays to confirm interaction and quantify inhibitory potency. These cell-free assays provide clean, unambiguous evidence of target engagement.
Caption: Workflow for Experimental Validation of Biochemical Targets.
Hypothesis 1: Kinase Inhibition
Rationale: The benzimidazole scaffold is a known "hinge-binder". The high docking scores against CDK2 and CK2 in our hypothetical results provide a strong impetus for experimental confirmation.
This protocol determines the concentration of the compound required to inhibit 50% of the kinase activity (IC50). The ADP-Glo™ Kinase Assay is a robust method that measures the amount of ADP produced during the kinase reaction.[11][12]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole in 100% DMSO.
-
Create a serial dilution series of the compound (e.g., from 100 µM to 1 nM) in kinase assay buffer.
-
Prepare a reaction mix containing the kinase of interest (e.g., recombinant CDK2/Cyclin A), its specific substrate peptide, and ATP at its Km concentration.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the compound dilution to each well. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Initiate the reaction by adding 5 µL of the kinase/substrate/ATP reaction mix.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luciferase reaction. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the high (DMSO) and low (no enzyme) controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Table 2: Example IC50 Data from In Vitro Kinase Assays
| Target | IC50 (nM) |
| CDK2 | 85 |
| CK2 | 120 |
| VEGFR2 | 1,500 |
| β-Tubulin | N/A |
Hypothesis 2: Tubulin Polymerization Inhibition
Rationale: Given that many benzimidazoles disrupt microtubule dynamics, it is critical to test this hypothesis directly.
This assay monitors the polymerization of tubulin into microtubules in real-time. A fluorescent reporter incorporates into growing microtubules, allowing for quantitative measurement.[7]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized, high-purity tubulin protein (>99%) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Prepare a 10X stock of GTP (10 mM).
-
Prepare serial dilutions of the test compound. Use known inhibitors (e.g., nocodazole, colchicine) and promoters (e.g., paclitaxel) as controls.
-
-
Assay Execution:
-
In a 96-well plate, combine the tubulin solution, fluorescent reporter, and compound dilutions.
-
Pre-warm the plate to 37°C for 5 minutes.
-
Initiate polymerization by adding GTP to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure fluorescence intensity every 60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
Inhibition is observed as a decrease in the Vmax (maximum rate) of polymerization and/or a reduction in the final plateau of fluorescence compared to the DMSO vehicle control.
-
Part 3: Cellular Activity and Target Engagement
Confirming direct biochemical activity is essential, but it is equally critical to demonstrate that this activity translates into a functional cellular response. This phase connects target inhibition to a disease-relevant phenotype, such as cancer cell death.[13][14]
Caption: Cellular Assay Cascade for Mechanism of Action Studies.
Protocol 3: Cell Viability / Cytotoxicity Assay
This is the foundational assay to determine if the compound has an anti-proliferative or cytotoxic effect on cancer cells.
Step-by-Step Methodology:
-
Cell Plating:
-
Select a panel of human cancer cell lines. The choice should be informed by the validated biochemical targets (e.g., for CDK2, use breast cancer lines like MCF-7; for tubulin, use rapidly dividing lines like HeLa).
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole (e.g., from 100 µM to 1 nM) for 72 hours.
-
-
Viability Measurement (MTT Assay): [11]
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the results and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This assay is crucial for distinguishing the mechanism of action. For example, a tubulin inhibitor would be expected to cause arrest in the G2/M phase of the cell cycle, while a CDK2 inhibitor might cause a G1 arrest.[15]
Step-by-Step Methodology:
-
Cell Treatment: Treat cells in 6-well plates with the compound at concentrations around its GI50 value (e.g., 1x and 5x GI50) for a relevant time period (e.g., 24 hours).
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
-
Staining:
-
Wash the fixed cells to remove ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. The DNA content will be proportional to the fluorescence intensity.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to the DMSO control to identify any significant accumulation in a specific phase.
-
Conclusion and Future Directions
This guide outlines a comprehensive, hypothesis-driven workflow for the systematic identification and validation of therapeutic targets for 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole. By integrating predictive in silico modeling with rigorous biochemical and cell-based assays, researchers can efficiently move from a novel compound to a validated mechanism of action.
Successful identification of a primary target and confirmation of a cellular phenotype (e.g., CDK2 inhibition leading to G1 arrest and anti-proliferative activity) would trigger the next phase of drug development. This includes lead optimization to improve potency and selectivity, detailed ADME/Toxicity profiling, and ultimately, the design of in vivo efficacy studies in relevant preclinical animal models.[12][16] This structured approach ensures that experimental efforts are logically directed, maximizing the potential for translating a promising chemical scaffold into a viable therapeutic candidate.
References
-
Reaction Biology. Cell-based Assays for Drug Discovery. Available from: [Link]
-
Ramírez-Gualito, K., et al. (2021). Structure-based approaches for the design of benzimidazole-2-carbamate derivatives as tubulin polymerization inhibitors. PubMed. Available from: [Link]
-
Aziz, M. H., et al. (2015). Bioassays for anticancer activities. PubMed. Available from: [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]
-
Yadav, G., et al. (2013). Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. Seminars in Cancer Biology. Available from: [Link]
-
Alam, M. S., et al. (2023). In-silico design, pharmacophore-based screening, and molecular docking studies reveal that benzimidazole-1,2,3-triazole hybrids as novel EGFR inhibitors targeting lung cancer. PubMed. Available from: [Link]
-
Gozalbes, R., et al. (2008). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry. Available from: [Link]
-
Minko, T., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Available from: [Link]
-
MDPI. (2024). Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. Available from: [Link]
-
Kazan Federal University. (2020). Cell-culture based test systems for anticancer drug screening. EurekAlert!. Available from: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
ResearchGate. Selected examples of kinase inhibitors. Available from: [Link]
-
Gozalbes, R., et al. (2008). Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries. PubMed. Available from: [Link]
-
Garuti, L., et al. (2014). Benzimidazole derivatives as kinase inhibitors. PubMed. Available from: [Link]
-
National Center for Biotechnology Information. (2024). Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investigations. Available from: [Link]
-
ResearchGate. Structures of tubulin-targeting agents containing benzimidazole and/or piperazine scaffolds. Available from: [Link]
-
National Center for Biotechnology Information. (2015). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Available from: [Link]
-
ResearchGate. Benzimidazole-derived tubulin polymerization inhibitors: (a) Nocodazole. Available from: [Link]
-
ResearchGate. A possible model of benzimidazole binding to β-tubulin disclosed by invoking an inter-domain movement. Available from: [Link]
-
MDPI. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Available from: [Link]
-
National Center for Biotechnology Information. (2021). Probing In Silico the Benzimidazole Privileged Scaffold for the Development of Drug-like Anti-RSV Agents. Available from: [Link]
-
RTI International. (2016). Lead Antimalarial Identification Using In Silico Prediction Methods and Simulation. Available from: [Link]
-
Kumar, A., et al. (2017). In silico binding mechanism prediction of benzimidazole based corticotropin releasing factor-1 receptor antagonists by quantitative structure activity relationship, molecular docking and pharmacokinetic parameters calculation. PubMed. Available from: [Link]
-
Khan, I., et al. (2024). Novel benzimidazole derivatives as effective inhibitors of prolyl oligopeptidase: synthesis, in vitro and in silico analysis. PubMed. Available from: [Link]
-
ResearchGate. (2022). (PDF) In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. simulations-plus.com [simulations-plus.com]
- 3. In silico binding mechanism prediction of benzimidazole based corticotropin releasing factor-1 receptor antagonists by quantitative structure activity relationship, molecular docking and pharmacokinetic parameters calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities | MDPI [mdpi.com]
- 8. In-silico design, pharmacophore-based screening, and molecular docking studies reveal that benzimidazole-1,2,3-triazole hybrids as novel EGFR inhibitors targeting lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel benzimidazole derivatives as effective inhibitors of prolyl oligopeptidase: synthesis, in vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 15. noblelifesci.com [noblelifesci.com]
- 16. mdpi.com [mdpi.com]
Unraveling the Enigma: A Technical Guide to the Prospective Mechanisms of Action of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
The benzimidazole scaffold remains a cornerstone in medicinal chemistry, valued for its versatile pharmacological profile.[1] The strategic incorporation of fluorine and trifluoromethyl groups into this heterocyclic system can significantly enhance biological activity, metabolic stability, and target specificity.[2] This guide provides an in-depth exploration of the potential mechanisms of action of a highly functionalized derivative, 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole. In the absence of direct empirical data for this specific molecule, we will extrapolate from the known biological activities of structurally related fluorinated and trifluoromethyl-substituted benzimidazoles to propose plausible cellular and molecular targets. This document will serve as a technical roadmap for researchers initiating investigations into this promising compound, offering insights into potential therapeutic applications and robust experimental designs to elucidate its precise pharmacological functions.
Introduction: The Benzimidazole Core and the Influence of Fluorination
Benzimidazoles are bicyclic heterocyclic aromatic compounds, comprising a fusion of benzene and imidazole rings.[1] This structural motif is a bioisostere of naturally occurring purines, which allows for competitive interactions with a wide array of biological targets, leading to a broad spectrum of activities including anticancer, antimicrobial, antiviral, and anthelmintic effects.[1][3][4]
The introduction of fluorine atoms and trifluoromethyl (CF3) groups into the benzimidazole scaffold is a well-established strategy in medicinal chemistry to modulate its physicochemical and pharmacological properties.[2]
-
Fluorine Substitution: The high electronegativity of fluorine can alter the electronic distribution within the molecule, influencing its pKa and ability to form hydrogen bonds.[5] This can lead to enhanced binding affinity for target proteins. Furthermore, the replacement of a carbon-hydrogen bond with a more stable carbon-fluorine bond can block metabolic oxidation, thereby increasing the compound's metabolic stability and in vivo half-life.[2]
-
Trifluoromethyl Group: The CF3 group is a strong electron-withdrawing moiety that can significantly impact the acidity of nearby protons and the overall electronic character of the aromatic system.[6] Its lipophilicity can enhance membrane permeability and cellular uptake. The steric bulk of the CF3 group can also influence conformational preferences and create specific interactions within a protein's binding pocket.
Given these considerations, 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole is a molecule of significant interest, with its fluorinated benzene ring and a trifluoromethyl group at the 2-position of the imidazole core. These features suggest a high potential for potent and selective biological activity.
Potential Mechanisms of Action: A Multi-Target Hypothesis
Based on the extensive literature on fluorinated benzimidazole derivatives, we can hypothesize several plausible mechanisms of action for 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole. These can be broadly categorized into anticancer and antimicrobial activities.
Prospective Anticancer Mechanisms
The structural features of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole suggest it could engage with several key targets in oncology. Benzimidazole derivatives have been reported to exert anticancer effects through various mechanisms.[3]
2.1.1. Inhibition of Receptor Tyrosine Kinases (RTKs)
Many benzimidazole derivatives function as competitive inhibitors of the ATP-binding site within the kinase domain of RTKs like the Epidermal Growth Factor Receptor (EGFR).[3] Overexpression of EGFR is a hallmark of numerous cancers.[3]
-
Proposed Mechanism: The benzimidazole core of the compound could mimic the purine ring of ATP, while the difluoro-substituted benzene ring and the trifluoromethyl group could form specific interactions with hydrophobic and polar residues in the ATP-binding pocket of EGFR. This would block autophosphorylation and downstream signaling pathways such as PI3K/Akt and MEK/Erk, ultimately leading to cell cycle arrest and apoptosis.
Hypothetical Signaling Pathway: EGFR Inhibition
Caption: Proposed EGFR inhibition pathway.
2.1.2. Disruption of Microtubule Dynamics
Certain benzimidazoles, such as nocodazole, are well-known for their ability to disrupt microtubule polymerization, leading to mitotic arrest and apoptosis.[7]
-
Proposed Mechanism: 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole could bind to β-tubulin, preventing its polymerization into microtubules.[7] This would disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[7][8]
2.1.3. Inhibition of Poly (ADP-ribose) Polymerase (PARP)
PARP inhibitors are a class of anticancer agents that are particularly effective in cancers with deficiencies in DNA repair pathways. Some benzimidazole derivatives have been identified as PARP inhibitors.[3]
-
Proposed Mechanism: The compound could compete with the natural substrate NAD+ for the active site of PARP-1. This would inhibit the enzyme's ability to repair single-strand DNA breaks, which, in cancer cells with homologous recombination deficiencies (e.g., BRCA mutations), would lead to the accumulation of cytotoxic double-strand breaks and cell death.
Prospective Antimicrobial Mechanisms
Fluorinated benzimidazoles have demonstrated significant potential as antimicrobial agents.[9] The structural characteristics of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole suggest it could be effective against a range of bacterial and fungal pathogens.
2.2.1. Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
The mechanism of action of fluoroquinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[10] The presence of fluorine atoms is often crucial for this activity.[10]
-
Proposed Mechanism: The planar benzimidazole ring system could intercalate into the bacterial DNA, while the difluoro and trifluoromethyl substituents could form specific interactions with the enzyme-DNA complex, stabilizing the cleavage complex and leading to lethal double-strand breaks in the bacterial chromosome.
Sources
- 1. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 2. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 3. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 8. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole: Synthesis, Properties, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Benzimidazoles
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique heterocyclic structure allows for diverse interactions with biological targets. The strategic incorporation of fluorine atoms and trifluoromethyl groups into organic molecules has become a powerful tool in drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This guide provides a detailed technical overview of a specific fluorinated benzimidazole, 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole, a valuable building block in the synthesis of novel therapeutic agents and functional materials. While the specific historical discovery of this compound is not extensively documented in dedicated publications, its emergence is intrinsically linked to the broader exploration of fluorinated motifs in drug discovery.
Physicochemical Properties
A summary of the known physicochemical properties of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole is presented below. It is important to note that while some data is available from commercial suppliers, a comprehensive experimental characterization may be required for specific research and development applications.
| Property | Value | Source |
| CAS Number | 28196-83-0 | [2] |
| Molecular Formula | C₈H₃F₅N₂ | [2] |
| Molecular Weight | 222.11 g/mol | [2] |
| Appearance | White to off-white crystalline powder (typical) | General knowledge |
| Purity | Typically >95% | [3] |
Synthesis of 4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole: A Self-Validating Protocol
The synthesis of 2-(trifluoromethyl)benzimidazoles is classically achieved through the condensation of an o-phenylenediamine with trifluoroacetic acid or its derivatives.[2] This established methodology, known as the Phillips-Ladenburg synthesis, provides a reliable and straightforward route to the target compound.
Reaction Principle
The core of the synthesis involves the reaction of 3,4-difluoro-o-phenylenediamine with trifluoroacetic acid. The reaction proceeds via an initial acylation of one of the amino groups by trifluoroacetic acid, followed by an intramolecular cyclization with the elimination of two molecules of water to form the stable benzimidazole ring system. The use of a strong acid catalyst or dehydrating conditions, such as heating in a high-boiling point acidic medium, is typically employed to drive the reaction to completion.
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole.
Detailed Step-by-Step Methodology
Materials:
-
3,4-difluoro-o-phenylenediamine
-
Trifluoroacetic acid (TFA)
-
Aqueous sodium bicarbonate solution (saturated)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-difluoro-o-phenylenediamine (1.0 equivalent).
-
Reagent Addition: Carefully add an excess of trifluoroacetic acid (e.g., 5-10 equivalents) to the flask. The reaction is typically performed using TFA as both the reagent and the solvent.
-
Cyclization: Heat the reaction mixture to a temperature of 100-120 °C with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of sodium bicarbonate to neutralize the excess trifluoroacetic acid. This step should be performed in a well-ventilated fume hood as the neutralization is exothermic and will release carbon dioxide.
-
Isolation: The product will precipitate out of the aqueous solution as a solid. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with deionized water to remove any remaining salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Drying: Dry the purified 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole under vacuum to remove any residual solvent.
Causality Behind Experimental Choices:
-
Excess Trifluoroacetic Acid: Using an excess of trifluoroacetic acid serves a dual purpose: it acts as the acylating agent and as the reaction solvent, ensuring that the reactants are in a homogeneous phase and providing an acidic environment that catalyzes the cyclization.
-
Heating: The cyclization step requires an energy input to overcome the activation barrier for the intramolecular dehydration. Heating to 100-120 °C provides the necessary thermal energy to drive the reaction to completion in a reasonable timeframe.
-
Neutralization with Sodium Bicarbonate: This step is crucial for quenching the reaction and neutralizing the highly corrosive trifluoroacetic acid. The use of a weak base like sodium bicarbonate is preferred to avoid potential hydrolysis of the product that could occur with stronger bases.
-
Recrystallization: This is a standard and effective method for purifying solid organic compounds. The choice of an ethanol/water solvent system is based on the principle that the product should be soluble in the hot solvent and sparingly soluble in the cold solvent, allowing for the formation of pure crystals upon cooling while impurities remain in the solution.
Logical Relationships in the Synthetic Pathway
The synthesis of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole follows a logical sequence of chemical transformations.
Caption: The logical progression from starting materials to the final product.
Conclusion and Future Outlook
4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole represents a valuable synthon for the development of new chemical entities in various scientific fields, particularly in drug discovery. The synthetic route presented in this guide is robust and based on well-established chemical principles. The presence of the difluoro substitution on the benzene ring and the trifluoromethyl group at the 2-position provides medicinal chemists with a unique set of electronic and steric properties to explore in the design of novel bioactive molecules. Future research will likely focus on the incorporation of this scaffold into larger molecules to probe its potential in modulating the activity of various biological targets.
References
- Various Authors. Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole.
- Various Authors. Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
- Various Authors. Preparation method 2,4,5-trifluorophenylacetic acid.
-
An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. Prime Scholars. [Link]
-
5 Difluoro Benzimidazole - Medicine Grade Pharmaceutical Intermediate at Best Price. IndiaMART. [Link]
-
Benzimidazole-6-carbonitrile, 4,5-dichloro-2-(trifluoromethyl)-. PubChem @ NIH. [Link]
-
(12) Patent Application Publication (10) Pub. No.: US 2001/0038824A1. Googleapis.com. [Link]
-
Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. ResearchGate. [Link]
-
Synthesis, Antiprotozoal Activity, and Physicochemical Evaluation of Benzamido–Menadione Derivatives. MDPI. [Link]
-
Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. MDPI. [Link]
- Preparation method of trifluoroacetic acid.
-
N-(2,2-difluoro-5H-[4][5]dioxolo[4,5-f]benzimidazol-6-yl)-3-(difluoromethoxy)benzamide. PubChem @ NIH. [Link]
- A New Method for Preparation of 2,4,5-Trifluorophenylacetic Acid.
-
Discovery of diflunisal. PubMed. [Link]
- Process for the preparation of dihydrocyclocitral.
-
4,5-DIFLUORO-2-(TRIFLUOROMETHYL)BENZIMIDAZOLE CAS#: 28196-83-0. ChemWhat. [Link]
Sources
- 1. Discovery of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. calpaclab.com [calpaclab.com]
- 4. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]
- 5. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
solubility of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole in organic solvents
An In-depth Technical Guide to the Solubility of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole in Organic Solvents
Introduction
4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The unique combination of a benzimidazole core, known for its diverse biological activities, with fluorine and trifluoromethyl substituents imparts distinct physicochemical properties, including enhanced metabolic stability and membrane permeability.[1] A thorough understanding of its solubility in various organic solvents is a cornerstone for its successful application, impacting synthesis, purification, formulation, and biological screening processes.[2] This guide provides a comprehensive analysis of the predicted solubility profile of this molecule and outlines a robust experimental protocol for its quantitative determination.
Molecular Structure Analysis and Predicted Solubility Profile
The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole features a polar benzimidazole core, which contains both a hydrogen bond donor (N-H) and acceptor (N), and a non-polar trifluoromethyl group, along with two fluorine atoms on the benzene ring.[3]
-
Benzimidazole Core: The polar nature of the imidazole ring suggests a propensity for favorable interactions with polar solvents.[4]
-
Fluorine and Trifluoromethyl Groups: These electron-withdrawing groups significantly influence the molecule's electronic distribution and reduce its basicity compared to unsubstituted benzimidazole. While the C-F bond is polar, the trifluoromethyl group is generally considered lipophilic, which can enhance solubility in non-polar environments.
Based on these structural features and general principles of benzimidazole solubility, the following trends are anticipated[2][5]:
-
Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): Good solubility is expected in these solvents. The N-H group of the benzimidazole can act as a hydrogen bond donor, and the nitrogen atoms can act as acceptors, leading to strong interactions with alcohols. Solubility is likely to decrease as the alkyl chain length of the alcohol increases due to a decrease in the overall polarity of the solvent.[5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is predicted in highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2][6] These solvents can effectively engage in dipole-dipole interactions with the polar benzimidazole core.
-
Non-Polar Solvents (e.g., Toluene, Hexane): The presence of the lipophilic trifluoromethyl group and the overall molecular structure may afford some solubility in non-polar solvents. However, it is anticipated to be lower than in polar solvents due to the energy required to break the strong intermolecular forces in the solid crystal lattice of the compound.[1]
Quantitative Solubility Data
A comprehensive search of the available scientific literature did not yield specific quantitative solubility data for 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole. Therefore, the following table provides a predicted solubility profile based on the analysis of its structural components and the known behavior of similar benzimidazole derivatives.[2][4][5] The categories are qualitative estimates intended to guide solvent selection for experimental determination.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding potential between the benzimidazole N-H and N atoms and the hydroxyl group of the alcohol.[5] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions are possible. DMSO is an excellent solvent for a wide range of organic compounds.[2] |
| Non-Polar | Toluene, Hexane | Low | The energy required to overcome the crystal lattice energy of the solid may not be sufficiently compensated by the weak van der Waals forces with non-polar solvents.[1] |
| Chlorinated | Dichloromethane (DCM) | Moderate to Low | DCM has intermediate polarity and can dissolve a range of compounds. The solubility of benzimidazoles in chlorinated solvents can be variable.[6][7] |
Experimental Protocol: Equilibrium Shake-Flask Method
To obtain precise and reliable quantitative solubility data, the equilibrium shake-flask method is a widely accepted and robust technique.[2] This method measures the concentration of a solute in a saturated solution at a specific temperature.
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole to a series of vials, each containing a known volume of a different organic solvent. The use of an excess of the solid is crucial to ensure that a saturated solution is formed and equilibrium can be reached.[2]
-
Equilibration: Seal the vials to prevent solvent evaporation and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[2] The equilibration time should be validated by taking measurements at different intervals until the dissolved concentration remains constant.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for an adequate time to permit the undissolved solid to settle, leaving a clear supernatant.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette. It is critical to avoid disturbing the solid material. Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles, which could otherwise lead to an overestimation of the solubility.[2]
-
Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear dynamic range of the chosen analytical method. Analyze the concentration of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[2]
Diagram of the Experimental Workflow
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Conclusion
References
-
Journal of Chemical & Engineering Data. Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correlation. Available from: [Link]
-
ResearchGate. Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene. Available from: [Link]
-
ResearchGate. Solubility of Benzimidazoles in Alcohols. Available from: [Link]
-
DTIC. RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Available from: [Link]
-
ChemWhat. 4,5-DIFLUORO-2-(TRIFLUOROMETHYL)BENZIMIDAZOLE CAS#: 28196-83-0. Available from: [Link]
-
ResearchGate. (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Available from: [Link]_Dichloromethane_1-Chlorobutane_Toluene_and_2-Nitrotoluene)
Sources
Stability and Degradation of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the stability and degradation profile of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole, a fluorinated benzimidazole derivative of significant interest in pharmaceutical and agrochemical research. The document outlines the intrinsic chemical stability of the molecule and explores its degradation pathways under various stress conditions, including hydrolysis, oxidation, and photolysis. Detailed, field-proven experimental protocols for conducting forced degradation studies are presented, along with a discussion of appropriate analytical methodologies for the separation and identification of potential degradation products. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to anticipate stability challenges, develop robust formulations, and ensure the safety and efficacy of products containing this molecule.
Introduction: The Significance of Fluorinated Benzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of fluorine and trifluoromethyl groups can significantly modulate the physicochemical and pharmacological properties of these molecules, enhancing metabolic stability, membrane permeability, and binding affinity to biological targets. 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole represents a key building block in the synthesis of such advanced compounds. A thorough understanding of its stability and degradation is therefore paramount for its successful application in drug discovery and development.
Intrinsic Stability and Physicochemical Properties
The inherent stability of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole is governed by the electronic effects of its substituents. The difluoro substitution on the benzene ring and the potent electron-withdrawing trifluoromethyl group at the 2-position significantly influence the electron density of the benzimidazole core. This generally imparts a high degree of thermal stability to the molecule.
Key Physicochemical Parameters:
| Property | Value | Source |
| pKa | 8.02 ± 0.10 (Predicted) | [1] |
The predicted pKa of 8.02 suggests that the compound is weakly basic. This is a critical parameter for designing hydrolytic degradation studies, as the susceptibility to acid and base-catalyzed hydrolysis will depend on the extent of protonation or deprotonation of the imidazole ring.
Forced Degradation Studies: A Framework for Stability Assessment
Forced degradation, or stress testing, is a critical component of drug development that helps to identify likely degradation products and establish the intrinsic stability of a molecule.[2][3] These studies are typically conducted under more severe conditions than those used for accelerated stability testing.[3]
General Considerations for Forced Degradation
The goal of forced degradation is to achieve a target degradation of 5-20%, which is generally sufficient to detect and identify the major degradation products without completely destroying the parent molecule. The choice of stress conditions should be based on the chemical structure of the compound and its intended storage and use.
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies on 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole.
Caption: Experimental workflow for forced degradation studies.
Degradation Pathways of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole
While specific experimental data for the degradation of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole is not extensively available in the public domain, we can postulate the most probable degradation pathways based on the known chemistry of the benzimidazole scaffold and the influence of its electron-withdrawing substituents.
Hydrolytic Degradation
Given the pKa of approximately 8.02, both acidic and basic conditions are expected to influence the stability of the molecule.
-
Acidic Hydrolysis: Under acidic conditions, protonation of the imidazole nitrogen atoms can facilitate nucleophilic attack by water, potentially leading to the opening of the imidazole ring. A plausible degradation product is the corresponding N-(2-amino-3,4-difluorophenyl)-2,2,2-trifluoroacetamide.
-
Basic Hydrolysis: In alkaline media, the trifluoromethyl group may be susceptible to hydrolysis, although this is generally a slow process.[4][5] A more likely degradation pathway involves the cleavage of the imidazole ring.
Oxidative Degradation
Benzimidazoles can be susceptible to oxidation, particularly at the C2 position if it is unsubstituted. However, the presence of the stable trifluoromethyl group at C2 likely directs oxidative attack to the benzimidazole ring itself. Potential oxidation products could include N-oxides or hydroxylated derivatives on the benzene ring.
Photolytic Degradation
Many aromatic and heterocyclic compounds are susceptible to photodegradation. For benzimidazole derivatives, photodegradation can proceed through various mechanisms, including photo-oxidation and ring cleavage.[6] The specific degradation products will depend on the wavelength of light and the presence of photosensitizers.
The following diagram illustrates the potential degradation pathways of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole.
Caption: Postulated degradation pathways of the target molecule.
Recommended Experimental Protocols
The following protocols are designed as a starting point for investigating the stability of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole. It is crucial to monitor the extent of degradation at various time points to establish degradation kinetics.
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the same solvent.
Acidic Hydrolysis
-
To 1 mL of the working solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.
Basic Hydrolysis
-
To 1 mL of the working solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time intervals.
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.
Oxidative Degradation
-
To 1 mL of the working solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at appropriate time intervals.
Photolytic Degradation
-
Expose the working solution in a photostability chamber according to ICH Q1B guidelines.[3]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after a specified duration of light exposure.
Thermal Degradation
-
Accurately weigh a small amount of the solid compound into a vial.
-
Place the vial in an oven at 80°C.
-
At specified time points, dissolve a known amount of the solid in a suitable solvent for analysis.
Analytical Methodology for Stability Assessment
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[7] High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for this purpose.[7]
Recommended HPLC-UV/PDA Method
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength that provides a good response for both the parent compound and potential degradation products (a photodiode array detector is recommended for monitoring multiple wavelengths).
-
Injection Volume: 10 µL.
Identification of Degradation Products by LC-MS
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products.[8] By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, the chemical structure of the degradants can be proposed.
Data Interpretation and Reporting
The results of the forced degradation studies should be presented in a clear and concise manner. A summary table is an effective way to present the percentage of degradation under different stress conditions.
Table 1: Summary of Forced Degradation Results (Hypothetical)
| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl, 60°C | 24 h | 15.2 | 2 |
| 0.1 M NaOH, 60°C | 24 h | 8.5 | 1 |
| 3% H₂O₂, RT | 24 h | 12.8 | 3 |
| Photolytic (ICH Q1B) | - | 18.1 | 4 |
| Thermal (80°C, solid) | 48 h | 2.3 | 1 |
Conclusion and Future Perspectives
This technical guide provides a comprehensive framework for assessing the stability and degradation of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole. The proposed experimental protocols and analytical methods offer a robust starting point for researchers in the pharmaceutical and agrochemical industries. While the postulated degradation pathways are based on sound chemical principles, further experimental work is required to definitively identify the degradation products and elucidate the precise mechanisms of degradation. Such studies will be invaluable for the development of stable formulations and for ensuring the quality and safety of products containing this important fluorinated benzimidazole derivative.
References
-
Stability Indicating Forced Degradation Studies - RJPT. (n.d.). Retrieved from [Link]
-
Gross, Z., & Saltsman, I. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. PubMed. Retrieved from [Link]
-
Chen, H., et al. (n.d.). A C6F5-functionalized benzimidazole acceptor enabling supramolecular fluorinated interactions for enhanced photovoltaic performance and thermal stability. Journal of Materials Chemistry A. Retrieved from [Link]
-
Fletouris, D. J., & Botsoglou, N. A. (1998). Review of Methodology for the Determination of Benzimidazole Residues in Biological Matrices. PubMed. Retrieved from [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Gross, Z., & Saltsman, I. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. ResearchGate. Retrieved from [Link]
-
Sahu, P. K., et al. (2017). A Validated Stability Indicating Reversed Phase High Performance Liquid Chromatographic Method of Leflunomide and Characterization of its Major Degradation Products by using LC-MS, FTIR and NMR Spectroscopy. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
4,4-Difluoro-3-(3-phenylisoxazol-5-yl)-8-trifluoromethyl-5-(naphthalen-2-yl)-4-bora-3a,4a-diaza-s-indacene. (n.d.). MDPI. Retrieved from [Link]
-
Ragno, G., et al. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]
-
Forced Degradation Studies. (2016). SciSpace. Retrieved from [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC. Retrieved from [Link]
-
Del Grosso, E., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Analytical Techniques In Stability Testing. (n.d.). Separation Science. Retrieved from [Link]
-
SUPPORTING INFORMATION S1 Benzimidazole derivatives are potent against multiple life cycle stages of Plasmodium falciparum malar. (n.d.). University of Pretoria. Retrieved from [Link]
-
An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations. (2025). ResearchGate. Retrieved from [Link]
-
Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy. (n.d.). University of Pretoria. Retrieved from [Link]
-
5 Difluoro Benzimidazole - Medicine Grade Pharmaceutical Intermediate at Best Price. (n.d.). Retrieved from [Link]
-
5-Difluoromethoxy-2-[(4,5-dimethoxy-2-pyridinyl)methylsulfinyl]-1H-benzimidazole. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. 4,5-DIFLUORO-2-(TRIFLUOROMETHYL)BENZIMIDAZOLE | 28196-83-0 [amp.chemicalbook.com]
- 2. rjptonline.org [rjptonline.org]
- 3. scispace.com [scispace.com]
- 4. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sepscience.com [sepscience.com]
- 8. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole in Medicinal Chemistry
Introduction: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2][3] Its bicyclic aromatic system, comprising fused benzene and imidazole rings, serves as a versatile template for interacting with a wide range of biological targets.[2][4] The strategic incorporation of fluorine atoms and trifluoromethyl (CF3) groups into drug candidates is a widely employed strategy to enhance key molecular properties.[5][6] Fluorination can improve metabolic stability, increase binding affinity, and modulate lipophilicity and pKa, thereby optimizing the pharmacokinetic and pharmacodynamic profile of a molecule.[6][7][8]
The compound 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole combines these advantageous features: a proven benzimidazole core, a potent electron-withdrawing trifluoromethyl group at the 2-position, and difluoro-substitution on the benzene ring. While specific research on this exact molecule is emerging, this guide synthesizes data from closely related fluorinated and trifluoromethylated benzimidazole analogs to provide a comprehensive overview of its potential applications and the protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical entity.
Part 1: Potential Therapeutic Applications
Based on the bioactivities of structurally similar compounds, 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole is a promising candidate for development in oncology, infectious diseases, and parasitology.
Anticancer Applications: Inducing Ferroptosis
Recent discoveries have highlighted 2-(trifluoromethyl)benzimidazole derivatives as novel inducers of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[9] This presents a compelling therapeutic strategy for cancers resistant to traditional apoptotic cell death mechanisms. One such derivative, FA16, was shown to inhibit the cystine/glutamate antiporter (system Xc-), leading to glutathione depletion and subsequent accumulation of lipid reactive oxygen species (ROS), triggering cancer cell death.[9] Given its structural similarity, 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole is hypothesized to act via a similar mechanism.
The difluoro-substitution on the benzene ring could further enhance potency and metabolic stability compared to non-fluorinated analogs.[7] FA16 demonstrated significant tumor growth inhibition in a HepG2 xenograft model, suggesting its potential for in vivo applications.[9]
Caption: Proposed mechanism of ferroptosis induction.
Antimicrobial and Antiparasitic Activity
Fluorinated benzimidazoles have demonstrated significant antimicrobial properties.[10] The presence of fluorine atoms enhances cell penetration and can lead to stronger interactions with microbial targets.[10] Studies on 2-(fluorophenyl)-benzimidazole derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 7.81 µg/mL against B. subtilis.[10] Furthermore, a compound with a trifluoromethyl substituent showed the highest antifungal activity against C. albicans in one study.[1]
In parallel, 2-(trifluoromethyl)-1H-benzimidazole derivatives have shown potent antiparasitic activity against various protozoa, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with nanomolar efficacy.[11] These compounds were also active against the nematode Trichinella spiralis.[11][12] The trifluoromethyl group appears crucial for this activity, often conferring higher potency than approved drugs like metronidazole.[12]
| Compound Class | Biological Activity | Target/Organism | Potency (MIC or IC50) | Reference |
| 2-(trifluoromethyl)benzimidazole | Anticancer (Ferroptosis) | HepG2 cells | ~5 µM (for analog FA16) | [9] |
| 2-(m-fluorophenyl)-benzimidazole | Antibacterial | B. subtilis | 7.81 µg/mL | [10] |
| 2-(trifluoromethyl)-1H-benzimidazole | Antiprotozoal | G. intestinalis | 0.048 µM (for analog 1c) | [11] |
| 2-(trifluoromethyl)-1H-benzimidazole | Antiprotozoal | E. histolytica | 0.093 µM (for analog 1c) | [11] |
| 2-(trifluoromethyl)-1H-benzimidazole | Antiprotozoal | T. vaginalis | 0.053 µM (for analog 1c) | [11] |
Part 2: Synthesis and Experimental Protocols
General Synthesis Protocol
The most common and effective method for synthesizing 2-(trifluoromethyl)-benzimidazoles is the Phillips cyclocondensation reaction.[11][13] This involves the condensation of an appropriately substituted o-phenylenediamine with trifluoroacetic acid (TFA).
Caption: Synthetic workflow for the target compound.
Step-by-Step Protocol:
-
Reactant Preparation: To a round-bottom flask, add 4,5-difluoro-1,2-phenylenediamine (1 equivalent).
-
Acid Addition: Add 4M hydrochloric acid (HCl) to the flask, followed by the slow addition of trifluoroacetic acid (TFA, 1.1 equivalents).
-
Reaction: Equip the flask with a condenser and heat the mixture to reflux (approximately 100-110°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[14]
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) or ammonium hydroxide (NH₄OH) until the pH is ~7-8. The product will precipitate out of the solution.
-
Purification: Filter the crude product, wash thoroughly with cold water, and dry under a vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.[14]
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Protocol: In Vitro Anticancer Cell Viability (MTT Assay)
This protocol determines the concentration at which the test compound inhibits cancer cell growth by 50% (IC50).[15]
-
Cell Seeding: Plate cancer cells (e.g., HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare a stock solution of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole in DMSO. Create a series of dilutions in culture medium and add 100 µL to the appropriate wells to achieve final concentrations ranging from 0.1 µM to 100 µM. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol: In Vitro Antimicrobial Susceptibility (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.[10]
-
Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus or E. coli) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound (solubilized in DMSO and then diluted in broth) to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the diluted compound. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[10] This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole is a highly promising scaffold for medicinal chemistry research. Drawing from the well-documented activities of its close analogs, it holds significant potential as an anticancer agent via ferroptosis induction, as well as a broad-spectrum antimicrobial and antiparasitic drug. The fluorine substitutions are anticipated to confer advantageous pharmacokinetic properties, making it a compelling candidate for further development.
Future research should focus on the direct synthesis and biological evaluation of this specific molecule. Head-to-head comparisons with its non-fluorinated or mono-fluorinated counterparts would definitively establish the contribution of the 4,5-difluoro substitution pattern to its activity and metabolic profile. Further investigation into its mechanism of action and in vivo efficacy in relevant disease models is warranted.
References
- Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023).
-
Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo. (2023). European Journal of Medicinal Chemistry. [Link]
-
Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. (2010). European Journal of Medicinal Chemistry. [Link]
- The Chemistry of Benzimidazoles: Synthesis with Fluorinated Diamines. (n.d.).
- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (2025). Iranian Journal of Science.
- Examples of trifluoromethyl-substituted benzimidazoles. (n.d.).
- Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). (2015).
-
Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (n.d.). Molecules. [Link]
- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (n.d.).
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2021). Frontiers in Pharmacology. [Link]
- Synthesis and antiparasitic activity of 2-(Trifluoromethyl)benzimidazole derivatives. (n.d.).
- Validating the Biological Activity of Synthetic Benzimidazole Derivatives: A Compar
- Applications of Benzimidazole Scaffolds in Medicinal Chemistry: Application Notes and Protocols. (2025). BenchChem.
-
Importance of Fluorine in Benzazole Compounds. (2020). Molecules. [Link]
-
Synthesis of Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones under Mild Conditions. (2023). Molecules. [Link]
- Pharmacokinetic of benzimidazole derivatives. (2002). Voprosy Meditsinskoi Khimii.
- 4-Fluoro-5-(trifluoromethoxy)-1H-benzimidazole. (n.d.). Smolecule.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Pharmaceuticals.
- An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermedi
- Synthetic protocol for benzimidazole hybrids. (n.d.).
- Synthesis of Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones under Mild Conditions. (2023). ACS Omega.
-
Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (n.d.). Heliyon. [Link]
-
Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry. [Link]
-
Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. (2021). Mini Reviews in Medicinal Chemistry. [Link]
-
Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. (n.d.). Molecules. [Link]
- 4,5-Difluoro-2-(trifluoromethyl)benzoic acid. (n.d.). Biosynth.
- Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. (n.d.).
- The Many Roles for Fluorine in Medicinal Chemistry. (2011). Chemical Reviews.
- Medicinal chemistry of benzimidazole, a versatile pharmacophore. (2024).
Sources
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jaoc.samipubco.com [jaoc.samipubco.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the N-Arylation of 4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Aryl Benzimidazoles in Modern Drug Discovery
The benzimidazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an aryl group at the N-1 position of the benzimidazole ring system profoundly influences the molecule's steric and electronic properties, often leading to enhanced target affinity and improved pharmacokinetic profiles. Specifically, the N-aryl-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole core is of significant interest due to the unique properties conferred by its fluorine substituents. The electron-withdrawing nature of the difluoro and trifluoromethyl groups can enhance metabolic stability, membrane permeability, and binding interactions with biological targets.[1] Consequently, robust and efficient protocols for the synthesis of these valuable compounds are in high demand within the drug development sector.
This application note provides a detailed guide to the N-arylation of the electron-deficient 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole, focusing on two of the most powerful and versatile cross-coupling methodologies: the Buchwald-Hartwig amination and the Chan-Lam coupling. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and offer insights into the selection of catalysts, ligands, and reaction conditions tailored for this challenging substrate.
Understanding the Substrate: The Challenge of Electron-Deficient Benzimidazoles
The target substrate, 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole, presents a unique set of challenges for N-arylation. The presence of three strongly electron-withdrawing groups (two fluorine atoms and a trifluoromethyl group) significantly lowers the electron density of the benzimidazole ring system and increases the acidity of the N-H proton. This heightened acidity can be advantageous for deprotonation but can also lead to catalyst inhibition or undesired side reactions if the reaction conditions are not carefully optimized. The choice of base, catalyst, and ligand is therefore critical to achieving high yields and avoiding decomposition.
Methodology 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, renowned for its broad substrate scope and functional group tolerance.[2][3][4] This palladium-catalyzed cross-coupling reaction between an amine (in this case, the benzimidazole) and an aryl halide is a highly effective method for the synthesis of N-aryl benzimidazoles.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The benzimidazole coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The N-aryl benzimidazole product is formed, and the Pd(0) catalyst is regenerated.
The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step, which is often the rate-limiting step, especially with electron-deficient amines.[2][4]
Diagram: The Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.
Experimental Protocol: Buchwald-Hartwig N-Arylation
Materials:
-
4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole
-
Aryl bromide or iodide
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like [Pd(allyl)Cl]₂
-
A bulky phosphine ligand (e.g., XPhos, SPhos, or BrettPhos)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (argon or nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole (1.0 equiv), the aryl halide (1.2 equiv), the palladium catalyst (1-5 mol%), and the phosphine ligand (1.2-6 mol%).
-
Solvent and Base Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene) to the flask, followed by the base (2.0 equiv). For the highly acidic substrate, a milder base like Cs₂CO₃ may be preferable to NaOtBu to avoid potential side reactions.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation of Benzimidazoles
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | High |
| 2 | 1-Iodo-4-cyanobenzene | [Pd(allyl)Cl]₂ (1) | SPhos (2.4) | NaOtBu (2) | Dioxane | 100 | High |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | BrettPhos (3.6) | K₃PO₄ (2) | Toluene | 100 | Moderate to High |
Note: Yields are generalized based on literature for similar substrates and will require optimization for 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole.
Methodology 2: Copper-Catalyzed Chan-Lam Coupling
The Chan-Lam coupling is an attractive alternative to palladium-catalyzed methods, offering the advantages of using a less expensive and more abundant metal catalyst (copper).[5][6][7][8][9] This reaction typically couples a nitrogen nucleophile with an arylboronic acid.
Mechanistic Rationale
The mechanism of the Chan-Lam coupling is still a subject of some debate, but a generally accepted pathway involves the following steps:
-
Ligand Exchange: The copper(II) catalyst reacts with the deprotonated benzimidazole to form a copper-amido complex.
-
Transmetalation: The arylboronic acid undergoes transmetalation with the copper-amido complex.
-
Reductive Elimination: The N-aryl benzimidazole product is formed via reductive elimination, regenerating a Cu(0) species which is then reoxidized to Cu(II) by an oxidant (often atmospheric oxygen).
Diagram: The Chan-Lam Coupling Workflow
Caption: General workflow for the Chan-Lam N-arylation.
Experimental Protocol: Chan-Lam N-Arylation
Materials:
-
4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole
-
Arylboronic acid
-
Copper(II) acetate (Cu(OAc)₂) or Copper(I) iodide (CuI)
-
A base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., dichloromethane (DCM), methanol (MeOH), or dimethylformamide (DMF))
-
Molecular sieves (optional)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole (1.0 equiv), the arylboronic acid (1.5 equiv), the copper catalyst (10-20 mol%), and the base (2.0 equiv).
-
Solvent Addition: Add the anhydrous solvent to the flask. The reaction is often run open to the air, as oxygen can serve as the terminal oxidant.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 40-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent and filter through a pad of Celite to remove the copper catalyst and any insoluble salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography.
Product Characterization
The synthesized N-aryl-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole can be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons on both the benzimidazole and the newly introduced aryl ring.
-
¹³C NMR: Will show the signals for all carbon atoms in the molecule, including the CF₃ group which will appear as a quartet.
-
¹⁹F NMR: This is a crucial technique for this molecule. Expect to see signals for the two fluorine atoms on the benzimidazole ring and a signal for the trifluoromethyl group. The chemical shifts and coupling constants will provide valuable structural information.[10][11][12][13]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.
Safety Precautions
-
Fluorinated Compounds: Handle 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole and other fluorinated reagents with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Palladium and Copper Catalysts: These heavy metal catalysts can be toxic. Avoid inhalation of dust and skin contact.[14][15][16]
-
Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Solvents: Use anhydrous and deoxygenated solvents for the Buchwald-Hartwig reaction. Many organic solvents are flammable and should be handled with care.
Conclusion
The N-arylation of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole is a challenging but achievable transformation that provides access to a class of compounds with high potential in drug discovery. Both the Buchwald-Hartwig amination and the Chan-Lam coupling offer viable synthetic routes. The choice between the two methods will depend on the specific arylating agent available (aryl halide vs. arylboronic acid) and the desired reaction conditions. Careful optimization of the catalyst, ligand (for palladium-catalyzed reactions), base, and solvent will be crucial for achieving high yields of the desired N-arylated product. The protocols and insights provided in this application note serve as a comprehensive guide for researchers in this exciting area of medicinal chemistry.
References
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (n.d.). Chemistry Preprints. [Link]
-
Novartis OAK. (2024, May 28). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]
-
Györke, G., Dancsó, A., Volk, B., & Milen, M. (2021). Chan−Lam Arylation of Benzimidazole and its Derivatives in the Presence of Copper‐Containing Minerals. ChemistrySelect, 6(4), 802–807. [Link]
-
ACS Publications. (2019, September 4). Chemoselective Chan–Lam Coupling Reactions between Benzimidazoline-2-thiones and Arylboronic Acids. [Link]
-
Yoo, W. J., Tsukamoto, T., & Kobayashi, S. (2015). Visible-light-mediated Chan-Lam coupling reactions of aryl boronic acids and aniline derivatives. Angewandte Chemie International Edition, 54(22), 6587-6590. [Link]
-
Beilstein Journals. (n.d.). Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. [Link]
-
ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
National Center for Biotechnology Information. (n.d.). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Copper-Mediated Trifluoromethylation of Aryl-,Heteroaryl-, and Vinyltrifluoro- borates with Langlois' R. [Link]
-
MDPI. (2021, November 23). N-Arylation of Protected and Unprotected 5-Bromo 2-Aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. [Link]
-
Organic Chemistry Portal. (n.d.). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. [Link]
-
National Center for Biotechnology Information. (2020, October 14). Importance of Fluorine in Benzazole Compounds. [Link]
-
ResearchGate. (n.d.). N-Arylation of imidazole using different fluoroarenes a. [Link]
-
ACS Publications. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. [Link]
-
MDPI. (n.d.). N-Arylation of Protected and Unprotected 5-Bromo 2-Aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Palladium. [Link]
-
Organic Chemistry Portal. (n.d.). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. [Link]
-
ResearchGate. (n.d.). TBAF-Assisted Copper-Catalyzed N-Arylation and Benzylation of Benzazoles with Aryl and Benzyl Halides under the Ligand/Base/Solvent-Free Conditions. [Link]
-
Beilstein Journals. (n.d.). Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. [Link]
-
SpectraBase. (n.d.). 2-(Trifluoromethyl)benzaldehyde - Optional[19F NMR] - Chemical Shifts. [Link]
-
Lee, C. K., & Lee, I. S. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 52(5), 523-530. [Link]
-
ResearchGate. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. [Link]
-
The Hartwig Group. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. [Link]
-
AWS. (n.d.). Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]
-
ResearchGate. (n.d.). Intramolecular direct arylation in the synthesis of fluorinated carbazoles. [Link]
-
The Royal Society of Chemistry. (n.d.). Palladium-catalyzed enantioselective arylation of trichloro- or tri-/difluoroacetaldimine precursors. [Link]
-
Beilstein Journals. (n.d.). Development of N-F fluorinating agents and their fluorinations: Historical perspective. [Link]
-
ResearchGate. (n.d.). Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties. [Link]
-
ResearchGate. (n.d.). Site-Selective N-Arylation of Carbazoles with Halogenated Fluorobenzenes. [Link]
-
The Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. [Link]
Sources
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 4. youtube.com [youtube.com]
- 5. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Chan−Lam Arylation of Benzimidazole and its Derivatives in the Presence of Copper‐Containing Minerals / ChemistrySelect, 2021 [sci-hub.box]
- 7. acs.figshare.com [acs.figshare.com]
- 8. Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sci-Hub. Visible‐Light‐Mediated Chan–Lam Coupling Reactions of Aryl Boronic Acids and Aniline Derivatives / Angewandte Chemie International Edition, 2015 [sci-hub.jp]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. spectrabase.com [spectrabase.com]
- 14. carlroth.com [carlroth.com]
- 15. honrel.com [honrel.com]
- 16. chemicalbook.com [chemicalbook.com]
Application Notes & Protocols: The Strategic Utility of 4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole as a Synthetic Building Block
Prepared by: Gemini, Senior Application Scientist
Introduction: Rationale for a Fluorinated Benzimidazole Scaffold
The benzimidazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1][2][3] Its structural similarity to naturally occurring purines allows it to function as a versatile pharmacophore. The strategic incorporation of fluorine atoms and trifluoromethyl (CF₃) groups onto this scaffold significantly enhances its drug-like properties.[4]
The subject of this guide, 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole , is a highly functionalized building block designed for modern drug discovery programs. The key attributes endowed by its specific fluorination pattern are:
-
Modulation of Physicochemical Properties: The two fluorine atoms on the benzene ring and the potent electron-withdrawing CF₃ group at the 2-position drastically lower the pKa of the benzimidazole N-H proton, influencing its hydrogen bonding capabilities.
-
Enhanced Metabolic Stability: Fluorine substitution at metabolically susceptible positions can block oxidative metabolism, thereby increasing the half-life of the resulting drug candidate.
-
Increased Lipophilicity and Binding Affinity: The CF₃ group significantly increases lipophilicity, which can improve membrane permeability and cell uptake. Furthermore, fluorine can engage in favorable orthogonal multipolar interactions with protein targets, enhancing binding affinity.
These characteristics make 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole a valuable precursor for synthesizing novel therapeutic agents, particularly in oncology, infectious diseases, and inflammation.[1][2][5]
Physicochemical Properties
| Property | Value |
| CAS Number | 28196-83-0[6] |
| Molecular Formula | C₈H₃F₅N₂[6] |
| Molecular Weight | 222.11 g/mol [6] |
| Appearance | Off-white to light yellow solid |
| Canonical SMILES | C1=C(C(=C(C2=C1NC(=N2)C(F)(F)F)F)F) |
Core Synthetic Applications
This building block is primarily utilized in reactions that functionalize the N-H position of the imidazole ring. The electron-deficient nature of the aromatic system makes it an ideal substrate for N-arylation and N-alkylation reactions, which are foundational steps in the synthesis of a diverse array of target molecules.
Caption: General workflow for the copper-catalyzed N-arylation protocol.
Step-by-Step Methodology
-
Reagent Preparation:
-
To a dry, oven-baked reaction vial equipped with a magnetic stir bar, add 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole (1.0 eq.), the desired aryl halide (e.g., 4-iodotoluene, 1.1 eq.), Copper(I) iodide (CuI, 0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
-
Reaction Setup:
-
Seal the vial with a septum.
-
Evacuate the vial and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Add anhydrous, degassed Dimethyl Sulfoxide (DMSO) via syringe to achieve a substrate concentration of approximately 0.2 M.
-
-
Execution:
-
Place the vial in a preheated oil bath or heating block set to 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is indicated by the disappearance of the starting benzimidazole. A control reaction run without the copper catalyst should show no product formation, validating the catalytic pathway.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (EtOAc) and water.
-
Transfer the mixture to a separatory funnel. The organic layer contains the product.
-
Wash the organic layer sequentially with water and then with brine to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated benzimidazole derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The presence of characteristic shifts in the ¹⁹F NMR spectrum will confirm the integrity of the fluorinated moieties.
-
Application in Bioactive Molecule Synthesis: A Case Study Perspective
While specific drugs containing the 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole moiety are still in developmental stages, its structural analogues have been incorporated into potent bioactive agents. For instance, fluorinated benzimidazoles are key components of hypoxic cancer cell inhibitors and antimicrobial agents. [5][7]The title building block is an ideal starting point for creating libraries of compounds for screening against targets such as:
-
Protein Kinases: The N-aryl benzimidazole scaffold is a classic hinge-binding motif for many protein kinases. The specific fluorination pattern can be used to fine-tune selectivity and potency.
-
Microbial Enzymes: Benzimidazole derivatives have shown potent activity against various bacterial and fungal strains. [5]The synthesized hydrazone derivatives from trifluoromethyl benzimidazoles have demonstrated promising binding to E. coli and S. aureus crystal structures. [5]
References
-
Fluoro-containing Heterocycles. IV. Synthesis of Benzimidazole Derivatives. (n.d.). Academia.edu. Retrieved January 22, 2026, from [Link]
-
Synthesis of Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones under Mild Conditions. (2023). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
4,4-Difluoro-3-(3-phenylisoxazol-5-yl)-8-trifluoromethyl-5-(naphthalen-2-yl)-4-bora-3a,4a-diaza-s-indacene. (2019). MDPI. Retrieved January 22, 2026, from [Link]
-
An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. (n.d.). Prime Scholars. Retrieved January 22, 2026, from [Link]
-
4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. (2018). MDPI. Retrieved January 22, 2026, from [Link]
-
Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. (2020). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
(PDF) Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. (2017). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (2025). University of Sharjah. Retrieved January 22, 2026, from [Link]
-
Exploring novel fluorine-rich fuberidazole derivatives as hypoxic cancer inhibitors: Design, synthesis, pharmacokinetics, molecular docking, and DFT evaluations. (2022). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole. (2014). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
4,5-DIFLUORO-2-(TRIFLUOROMETHYL)BENZIMIDAZOLE CAS#: 28196-83-0. (n.d.). ChemWhat. Retrieved January 22, 2026, from [Link]
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (2022). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Catalytic pathways for N-arylation of benzimidazoles: A comprehensive review. (2025). Omsk State University. Retrieved January 22, 2026, from [Link]
-
Fluorinated building blocks in drug design: new pathways and targets. (2024). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Functionalized Benzimidazole Scaffolds: Privileged Heterocycle for Drug Design in Therapeutic Medicine. (2016). National Institutes of Health. Retrieved January 22, 2026, from [Link]
Sources
- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functionalized Benzimidazole Scaffolds: Privileged Heterocycle for Drug Design in Therapeutic Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. chemwhat.com [chemwhat.com]
- 7. Exploring novel fluorine-rich fuberidazole derivatives as hypoxic cancer inhibitors: Design, synthesis, pharmacokinetics, molecular docking, and DFT evaluations - PMC [pmc.ncbi.nlm.nih.gov]
high-throughput screening assays for 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole analogs
An Application Guide for the High-Throughput Screening of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole Analogs
Authored by: A Senior Application Scientist
Introduction: The Benzimidazole Scaffold as a Versatile Pharmacophore
The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] Its structural similarity to endogenous purines allows it to interact with a diverse range of biomolecular targets, including enzymes and receptors. The specific analog class, 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole, incorporates fluorine and trifluoromethyl groups—moieties known to enhance metabolic stability, membrane permeability, and binding affinity. Published studies on related benzimidazole structures have revealed potent antiprotozoal, antiproliferative, and antimicrobial activities, suggesting that this scaffold holds significant promise for drug discovery.[3][4][5][6]
This guide provides a strategic framework and detailed protocols for conducting high-throughput screening (HTS) campaigns on libraries of these analogs. We will move beyond a single-assay mindset to a comprehensive, tiered screening strategy designed to efficiently identify and validate hits across multiple potential target classes, maximizing the discovery potential of this promising chemical series.
Strategic Screening Funnel: From Phenotype to Target
A successful HTS campaign does not rely on a single experiment but on a logical progression of assays that filter a large library down to a small number of validated, high-quality hits.[7] We advocate for a three-tiered approach that begins with broad phenotypic screening to identify general bioactivity, followed by target-focused secondary assays to elucidate the mechanism of action, and concluding with orthogonal validation to eliminate artifacts.
Figure 1: A tiered high-throughput screening workflow.
Tier 1: Primary Phenotypic Screening
The initial goal is to cast a wide net to identify any analogs exhibiting potent biological activity. A cell-based phenotypic assay is ideal for this purpose as it provides a holistic view of a compound's effect in a complex biological system.[8] Given the known antiproliferative potential of benzimidazoles, a cytotoxicity screen against a panel of cancer cell lines is a logical and high-value starting point.
Protocol 1: Luminescent Cell Viability Assay (ATP-Based)
This protocol utilizes a commercially available reagent like Promega's CellTiter-Glo® to quantify ATP, an indicator of metabolically active, viable cells.[9] The "add-mix-measure" format is robust, highly sensitive, and well-suited for automated HTS.[10]
Causality Behind Choices:
-
Why ATP Measurement? Intracellular ATP levels drop rapidly upon apoptosis or necrosis, providing a strong and early signal of cytotoxicity. This is more sensitive than colorimetric methods like MTT.
-
Why Opaque Plates? Luminescence assays require opaque-walled plates (typically white) to maximize light output and prevent well-to-well crosstalk.[10]
-
Why a 30-min Equilibration? Temperature gradients across the plate can cause variability in enzymatic reactions. Allowing the plate to equilibrate to room temperature ensures consistency before adding the reagent.[11]
Experimental Protocol:
-
Cell Seeding:
-
Using a multichannel pipette or automated liquid handler, seed cancer cells (e.g., A549 lung carcinoma, HCT116 colon carcinoma) into white, opaque-walled 384-well plates at a pre-optimized density (e.g., 1,000-2,500 cells/well) in 40 µL of culture medium.
-
Leave columns 23 and 24 for controls (no cells, vehicle only).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare compound plates by serially diluting the 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole analogs in DMSO.
-
Using an acoustic dispenser (e.g., Echo) or pin tool, transfer a small volume (e.g., 50 nL) of each compound to the cell plates for a final screening concentration of 10 µM.
-
Add only DMSO to the vehicle control wells (e.g., column 23).
-
Add a known cytotoxic agent (e.g., 100 µM Bortezomib) to the positive control wells (e.g., column 24).
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
Assay Readout:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[12]
-
Prepare the luminescent ATP assay reagent according to the manufacturer's instructions.
-
Add 20 µL of the reagent to each well.
-
Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents.[11]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Read the luminescence on a plate reader (e.g., PerkinElmer EnVision) with an integration time of 0.25-1 second per well.[12]
-
Data Analysis & Quality Control: For each plate, calculate the Z'-factor to assess assay quality.[13]
-
Z'-factor = 1 - [ (3 * (SD_pos + SD_veh)) / | (Mean_pos - Mean_veh) | ]
-
An assay is considered robust for HTS if the Z'-factor is > 0.5.[14]
-
Hits are typically identified as compounds that reduce cell viability by more than 3 standard deviations from the mean of the vehicle controls.
Tier 2: Deconvoluting the Mechanism of Action
Once primary hits are confirmed through dose-response studies, the next step is to investigate their mechanism of action. Benzimidazoles are known to inhibit a variety of enzymes, with protein kinases being a particularly prominent target class.[13]
Figure 2: Mechanism of a competitive kinase inhibitor.
Protocol 2: Biochemical Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a powerful HTS technology for studying kinase activity. They are homogeneous ("mix-and-read"), highly sensitive, and less prone to interference from fluorescent compounds than standard fluorescence intensity assays.[15][16]
Causality Behind Choices:
-
Why TR-FRET? The time-resolved detection minimizes background fluorescence from library compounds and plastics, leading to a better signal-to-noise ratio.[16] The ratiometric output (ratio of two emission wavelengths) further reduces well-to-well variability.
-
Why ATP at Km? To detect competitive inhibitors that bind to the ATP pocket, the ATP concentration should be at or near its Michaelis-Menten constant (Km).[17][18] At very high ATP concentrations, the natural substrate can outcompete the inhibitor, potentially leading to false negatives.[18]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X solution of the target kinase and a 2X solution of the biotinylated peptide substrate in assay buffer.
-
Prepare a 2X ATP solution in assay buffer (final concentration to be at the Km for the specific kinase).
-
-
Compound Plating:
-
Dispense 50 nL of benzimidazole analogs (in DMSO) and controls into a low-volume, black 384-well plate.
-
Positive control: A known inhibitor for the target kinase (e.g., Staurosporine).
-
Negative control: DMSO vehicle.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution.
-
Incubate for 60-90 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear range.
-
-
Detection:
-
Prepare a detection mix containing a Europium-labeled anti-phospho-antibody (donor fluorophore) and Streptavidin-Allophycocyanin (SA-APC, acceptor fluorophore) in TR-FRET buffer.
-
Add 10 µL of the detection mix to each well to stop the kinase reaction.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Assay Readout:
-
Read the plate on a TR-FRET-capable plate reader.
-
Excite at ~340 nm and measure emission at two wavelengths: ~665 nm (acceptor) and ~615 nm (donor).
-
The TR-FRET signal is calculated as the ratio of (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
Tier 3: Hit Validation with Orthogonal Assays
A critical step in any HTS campaign is to re-test hits using a different assay technology.[7] This helps to eliminate false positives that arise from assay-specific artifacts (e.g., compounds that interfere with light detection or the reporter enzyme itself).[14] Label-free technologies provide an excellent orthogonal approach because they detect cellular responses without the need for engineered reporters or labels.[19]
Application Note: Label-Free Dynamic Mass Redistribution (DMR) Assay
Technologies like the Corning® Epic® system measure changes in local refractive index at the bottom of a cell-coated microplate.[20][21] When a ligand binds to a cell surface receptor (like a GPCR), it can induce a change in cell morphology and cytoskeletal rearrangement, leading to a "dynamic mass redistribution" (DMR) that is detected as a shift in the reflected wavelength.[20] This method is pathway-unbiased and provides an integrated readout of cellular response.[19]
Key Advantages for Hit Validation:
-
Technology Independence: The detection method is optical and based on mass redistribution, making it completely different from luminescence or fluorescence, thus filtering out technology-specific false positives.
-
Physiological Relevance: The assay is performed on live, unmodified cells, providing data in a more physiological context.[21]
-
Broad Applicability: DMR can detect responses from various target classes, including GPCRs and receptor tyrosine kinases.
Data Summary and Presentation
All quantitative data from dose-response experiments should be summarized in tables for clear comparison of analog potency and selectivity.
| Compound ID | Primary Screen (% Inhibition @ 10µM) | Kinase Assay (IC50, µM) | Orthogonal Assay (EC50, µM) |
| BZ-001 | 98.5 | 0.15 | 0.21 |
| BZ-002 | 95.2 | 0.48 | 0.55 |
| BZ-003 | 45.1 (Inactive) | > 50 | > 50 |
| BZ-004 | 99.1 | 25.6 (Artifact) | > 50 |
References
-
Semantic Scholar. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]
-
Tufts University. (2018). Reporter gene assays : methods and protocols. Retrieved from [Link]
-
ACS Measurement Science Au. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). Label-Free Cell-based Assay for Drug Discovery using the Corning Epic® System and Corning HYPERFlask® Cell Culture. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
-
Inglese, J., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry. Retrieved from [Link]
-
Creative Bioarray. (n.d.). How to Maximize Efficiency in Cell-Based High-Throughput Screening?. Retrieved from [Link]
-
PubMed Central. (n.d.). Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art. Retrieved from [Link]
-
Amossé, C., et al. (n.d.). Epic BT system integration, a compact and fully automated HTS label free platform. Retrieved from [Link]
-
News-Medical.Net. (2026). Sino Biological's launch of SwiftFluo® TR-FRET Kits pioneers a new era in high-throughput kinase inhibitor screening. Retrieved from [Link]
-
ACS Measurement Science Au. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. Retrieved from [Link]
-
ResearchGate. (2022). Fluorescent biosensors for high throughput screening of protein kinase inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Development of a facile method for high throughput screening with reporter gene assays. Retrieved from [Link]
-
Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. Retrieved from [Link]
-
Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved from [Link]
-
Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
-
bioRxiv. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. Retrieved from [Link]
-
Corning. (n.d.). Corning Epic® BT System. Retrieved from [Link]
-
Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
-
Opentrons. (n.d.). Measuring Cell Viability with Promega® CellTiter-Glo. Retrieved from [Link]
-
PLOS One. (n.d.). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. Retrieved from [Link]
-
MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]
-
ResearchGate. (n.d.). Basic Considerations in Designing High-Throughput Screening Assays. Retrieved from [Link]
-
Biocompare. (2018). Innovations in Label-Free Detection. Retrieved from [Link]
-
Oxford Academic. (n.d.). Comprehensive analysis of high-throughput screens with HiTSeekR. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved from [Link]
-
YouTube. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. Retrieved from [Link]
-
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
PubMed Central. (2018). Quantitative High-Throughput Screening Using a Coincidence Reporter Biocircuit. Retrieved from [Link]
-
Dispendix. (2024). Essential Considerations for Successful Assay Development. Retrieved from [Link]
-
ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Retrieved from [Link]
-
ResearchGate. (2025). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). HTS Methods: Assay Design and Optimisation. Retrieved from [Link]
-
SkyQuest Technology. (n.d.). Label Free Detection Market Analysis, Size, and Business Outlook. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. Retrieved from [Link]
-
Springer. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Retrieved from [Link]
-
Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]
-
ACG Publications. (2025). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. Retrieved from [Link]
-
ACG Publications. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. Retrieved from [Link]
-
ACS Publications. (n.d.). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 10. scribd.com [scribd.com]
- 11. OUH - Protocols [ous-research.no]
- 12. insights.opentrons.com [insights.opentrons.com]
- 13. researchgate.net [researchgate.net]
- 14. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]
- 15. news-medical.net [news-medical.net]
- 16. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. scientificlabs.co.uk [scientificlabs.co.uk]
- 20. legacysite.liconic.com [legacysite.liconic.com]
- 21. biocompare.com [biocompare.com]
The Strategic Integration of 4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole in the Synthesis of Advanced Kinase Inhibitors
For Immediate Release
In the landscape of targeted cancer therapy, the development of potent and selective kinase inhibitors remains a cornerstone of drug discovery. The privileged benzimidazole scaffold has long been recognized for its utility in designing molecules that can effectively compete with ATP in the kinase active site.[1][2] This application note delves into the synthesis and application of a key building block, 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole , a moiety increasingly employed to enhance the therapeutic index of next-generation kinase inhibitors. We provide detailed protocols for its synthesis and subsequent incorporation into a representative kinase inhibitor scaffold, offering researchers a practical guide to leveraging its unique properties.
The Rationale for Fluorination: Enhancing Potency and Modulating Physicochemical Properties
The strategic placement of fluorine atoms and a trifluoromethyl group on the benzimidazole core is a deliberate design element aimed at augmenting the pharmacological profile of the final inhibitor. The electron-withdrawing nature of these substituents can significantly impact the molecule's properties:
-
Increased Kinase Affinity: The fluorine atoms can engage in favorable interactions with the kinase active site, including hydrogen bonding and dipole-dipole interactions, leading to enhanced binding affinity and potency.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the molecule more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an extended half-life and improved pharmacokinetic profile.
-
Modulation of pKa: The electron-withdrawing groups lower the pKa of the benzimidazole nitrogen, influencing its ionization state at physiological pH. This can be critical for cell permeability and target engagement.
-
Improved Lipophilicity: The trifluoromethyl group, in particular, can increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.
Synthesis of the Core Building Block: 4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole
The synthesis of this key intermediate is achieved through the condensation of 3,4-difluoro-o-phenylenediamine with trifluoroacetic acid. This reaction proceeds efficiently under acidic conditions, often with the aid of a dehydrating agent or a catalyst to facilitate the cyclization.
Experimental Protocol: Synthesis of 4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole
Materials:
-
3,4-Difluoro-o-phenylenediamine
-
Trifluoroacetic acid (TFA)
-
Eaton's reagent (7.5 wt% phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 3,4-difluoro-o-phenylenediamine (1.0 eq) in a suitable solvent such as toluene, add trifluoroacetic acid (1.2 eq).
-
Cyclization: Add Eaton's reagent or polyphosphoric acid (PPA) to the mixture. Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole.
dot
Sources
- 1. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New antiproliferative 1,3,4-oxadiazole/benzimidazole derivatives: Design, synthesis, and biological evaluation as dual EGFR and BRAFV600E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Suzuki Coupling of 4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole
Introduction: Navigating the Challenges of C-C Bond Formation with Complex Heterocycles
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is widespread.[1] However, the successful implementation of this powerful reaction is not without its challenges, particularly when dealing with electron-deficient and sterically demanding heterocyclic substrates. This application note provides a detailed experimental procedure for the Suzuki coupling of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole, a scaffold of significant interest in medicinal chemistry due to the prevalence of fluorinated motifs in bioactive molecules.
The target substrate, 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole, presents a unique set of challenges. The presence of multiple fluorine atoms and a trifluoromethyl group renders the benzimidazole ring highly electron-deficient. This electronic nature can significantly impact the key steps of the Suzuki coupling catalytic cycle, namely the oxidative addition and reductive elimination.[3] Furthermore, the unprotected N-H of the benzimidazole moiety can interact with the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions.[4] This protocol is designed to address these challenges through a careful selection of catalyst, ligand, base, and reaction conditions to achieve high yields and purity of the desired coupled products.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][7] The cycle is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, a halogenated derivative of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole), forming a Pd(II) intermediate.[6][7] The reactivity order for the halide is typically I > Br > Cl.[3]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.[6][8]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the Suzuki coupling of a halogenated 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole with a variety of aryl and heteroaryl boronic acids.
Materials and Reagents
-
Halogenated 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole (e.g., 6-bromo-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Silica gel for column chromatography
Reaction Setup and Procedure
-
Inert Atmosphere: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halogenated 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole (1.0 equiv), the aryl/heteroaryl boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (0.01-0.05 equiv) and ligand (if necessary, typically in a 1:2 or 1:1 ratio to palladium). Add the catalyst and ligand to the reaction flask.
-
Solvent Addition: Evacuate and backfill the reaction flask with an inert gas (argon or nitrogen) three times.[9] Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe.[5]
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[7][9]
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Work-up and Purification
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and quench with saturated aqueous NH₄Cl or water.[7]
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).[10]
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[10]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[7][9]
Optimization and Key Parameters
The success of the Suzuki coupling of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole is highly dependent on the careful selection of reaction parameters. The following table summarizes key considerations for optimizing the reaction.
| Parameter | Recommended Conditions | Rationale & Causality |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Buchwald Precatalysts | The choice of catalyst is crucial for activating the C-X bond. For electron-deficient substrates, catalysts with electron-rich and bulky ligands are often more effective.[3] Buchwald precatalysts are known for their high activity and broad substrate scope. |
| Ligand | Buchwald ligands (e.g., SPhos, XPhos) | Bulky, electron-rich phosphine ligands can accelerate the rates of oxidative addition and reductive elimination, which can be sluggish for electron-deficient substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is essential for the transmetalation step.[8] Stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often required for challenging couplings. The acidity of the benzimidazole N-H should be considered, as it can be deprotonated by the base.[4] |
| Solvent | 1,4-Dioxane, Toluene, DMF, with water | A polar aprotic solvent is typically used to dissolve the reactants. The addition of water can aid in the dissolution of the inorganic base and facilitate the transmetalation step.[5] |
| Temperature | 80-110 °C | Elevated temperatures are often necessary to drive the reaction to completion, especially with less reactive aryl chlorides or bromides.[7] |
| Boronic Acid | Aryl/Heteroaryl Boronic Acids or Esters | Boronic esters (e.g., pinacol esters) can offer greater stability and are less prone to protodeboronation, a common side reaction. |
Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. The following workflow provides a logical approach to troubleshooting common problems encountered during the Suzuki coupling of this substrate.
Figure 2: A logical workflow for troubleshooting common Suzuki coupling issues.
Conclusion
This application note provides a comprehensive and detailed protocol for the Suzuki coupling of the challenging substrate, 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole. By understanding the mechanistic nuances and carefully selecting the reaction parameters, researchers can successfully synthesize a wide range of novel benzimidazole derivatives for applications in drug discovery and materials science. The provided troubleshooting guide offers a systematic approach to overcoming common experimental hurdles, ensuring a higher probability of success.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
NROChemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Scientific Research Publishing. (2020). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. [Link]
-
National Center for Biotechnology Information. Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. [Link]
-
American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
ResearchGate. Benzene benzimidazole containing Pd(II) metallacycle: Synthesis, X-ray crystallographic characterization and its use as an efficient Suzuki coupling catalyst. [Link]
-
ResearchGate. The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c... [Link]
-
National Center for Biotechnology Information. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. [Link]
-
Royal Society of Chemistry. A new, substituted palladacycle for ppm level Pd-catalyzed Suzuki–Miyaura cross couplings in water. [Link]
-
ResearchGate. ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
Preprints.org. Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
-
National Center for Biotechnology Information. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. [Link]
-
ResearchGate. (PDF) Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. [Link]
-
Royal Society of Chemistry. Synthesis of 3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones via the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride. [Link]
-
MDPI. 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rose-hulman.edu [rose-hulman.edu]
Application Notes and Protocols for Developing Structure-Activity Relationship (SAR) Studies with 4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole
Introduction: The Privileged Scaffold of Fluorinated Benzimidazoles
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1] Its structural similarity to endogenous purine nucleotides allows it to interact with a wide array of biological targets, leading to diverse therapeutic applications including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2]
The strategic incorporation of fluorine atoms and trifluoromethyl (-CF3) groups into organic molecules can dramatically enhance their pharmacological profile.[3] The difluoro substitution on the benzene ring and the trifluoromethyl group at the 2-position of the benzimidazole core in 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole create a unique scaffold with modulated physicochemical properties. The strong electron-withdrawing nature of these fluorine substituents can influence the acidity of the N-H proton, impact binding interactions with target proteins, and improve metabolic stability by blocking potential sites of oxidation.[4] The trifluoromethyl group, in particular, is known to enhance lipophilicity and cell permeability, crucial attributes for bioavailability.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a Structure-Activity Relationship (SAR) study based on the 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole scaffold, with a focus on its potential as an anticancer agent targeting tubulin polymerization. We will detail the synthesis of the core structure and its analogs, provide step-by-step protocols for relevant biological assays, and offer insights into the interpretation of the resulting SAR data.
Part 1: Synthesis of the Core Scaffold and Analog Library
The foundation of any SAR study is the efficient synthesis of the core molecule and a rationally designed library of analogs. The primary synthetic route to the 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole core is the Phillips-Ladenburg condensation.[2] This reaction involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[2]
Protocol 1: Synthesis of 4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole (Core Scaffold)
Causality of Experimental Choices: The use of 4N HCl provides the acidic medium necessary to catalyze the condensation and subsequent cyclization. Refluxing ensures the reaction proceeds to completion. Neutralization with ammonium hydroxide precipitates the product, which is then purified by recrystallization.
Materials:
-
3,4-Difluoro-o-phenylenediamine
-
Trifluoroacetic acid (TFA)
-
4N Hydrochloric acid (HCl)
-
Ammonium hydroxide solution
-
Ethanol
-
Activated charcoal
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3,4-difluoro-o-phenylenediamine (1 eq.) and 4N HCl (10 volumes).
-
To this stirred suspension, add trifluoroacetic acid (1.2 eq.) dropwise.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the reaction mixture with a concentrated ammonium hydroxide solution until a precipitate forms and the pH is approximately 7-8.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
For purification, dissolve the crude product in a minimal amount of hot ethanol, add a small amount of activated charcoal, and heat at reflux for 15 minutes.
-
Hot-filter the solution to remove the charcoal and allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Caption: Synthetic workflow for the core 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole.
Designing the Analog Library for SAR
To explore the SAR, systematic modifications are made to the core scaffold. Key positions for modification on the benzimidazole ring are the N-1 and potential substitutions on the benzene ring (if starting with different anilines). For this study, we will focus on N-1 alkylation.
Rationale for N-1 Alkylation: Substitution at the N-1 position can significantly impact the compound's physicochemical properties, such as solubility and lipophilicity.[5] It also allows for the introduction of various functional groups that can probe for additional binding interactions with the biological target.[5]
Protocol 2: N-Alkylation of the Core Scaffold
Causality of Experimental Choices: A strong base like potassium hydroxide is used to deprotonate the acidic N-H of the benzimidazole, forming a nucleophilic anion. A phase-transfer catalyst, such as tetrabutylammonium bromide, is employed to facilitate the reaction between the aqueous base and the organic-soluble benzimidazole and alkyl halide.
Materials:
-
4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole (Core Scaffold)
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
-
Various alkyl halides (e.g., benzyl bromide, ethyl iodide, propyl bromide)
-
Ethanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the core scaffold (1 eq.) in ethanol in a round-bottom flask.
-
Add powdered potassium hydroxide (1.5 eq.) and tetrabutylammonium bromide (0.1 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.2 eq.) dropwise to the solution.
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Proposed Analog Library for SAR Study
| Compound ID | R Group (at N-1) | Rationale for Inclusion |
| Core | -H | Parent compound for baseline activity |
| A1 | -CH₃ | Small, lipophilic group to probe steric tolerance |
| A2 | -CH₂CH₃ | Slightly larger alkyl group |
| A3 | -CH₂CH₂CH₃ | Increased lipophilicity |
| A4 | -CH₂Ph (Benzyl) | Introduces an aromatic ring for potential π-stacking |
| A5 | -CH₂-(4-F-Ph) | Probes electronic effects of a substituent on the benzyl ring |
| A6 | -CH₂-(4-OCH₃-Ph) | Introduces a hydrogen bond acceptor |
Part 2: Biological Evaluation - Targeting Tubulin Polymerization
Benzimidazole derivatives have been identified as inhibitors of tubulin polymerization, a validated target for anticancer therapy.[6][7] These agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8] The following protocols outline a screening cascade to evaluate the synthesized compounds as potential tubulin polymerization inhibitors.
Caption: Workflow for the biological evaluation of synthesized benzimidazole analogs.
Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)
Causality of Experimental Choices: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantification of cell viability and the determination of the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the synthesized compounds in the complete growth medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Paclitaxel).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ values using appropriate software (e.g., GraphPad Prism).
Protocol 4: In Vitro Tubulin Polymerization Assay
Causality of Experimental Choices: This assay directly measures the effect of the compounds on the polymerization of purified tubulin into microtubules. The polymerization is initiated by GTP and warming to 37 °C, and the increase in turbidity (light scattering) due to microtubule formation is monitored over time. Inhibitors will reduce the rate and extent of this turbidity increase.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Synthesized compounds and controls (e.g., Nocodazole as an inhibitor, Paclitaxel as a stabilizer)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Prepare a solution of tubulin in General Tubulin Buffer on ice.
-
In a pre-chilled 96-well plate, add the synthesized compounds at various concentrations.
-
Add the tubulin solution to each well.
-
Initiate the polymerization by adding GTP and immediately placing the plate in the spectrophotometer pre-warmed to 37 °C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance versus time to generate polymerization curves.
-
Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization. Calculate the IC₅₀ for inhibition of polymerization.
Part 3: SAR Data Interpretation and Advanced Studies
The data generated from the biological assays will form the basis of the SAR analysis. The goal is to identify the structural features that are critical for activity and to understand the trends in how different functional groups influence potency.
Interpreting the SAR Data
Table 2: Hypothetical SAR Data for the Benzimidazole Analog Library
| Compound ID | R Group (at N-1) | Cytotoxicity IC₅₀ (µM) on MCF-7 | Tubulin Polymerization Inhibition IC₅₀ (µM) |
| Core | -H | > 50 | > 50 |
| A1 | -CH₃ | 25.3 | 30.1 |
| A2 | -CH₂CH₃ | 15.8 | 18.5 |
| A3 | -CH₂CH₂CH₃ | 10.2 | 12.4 |
| A4 | -CH₂Ph (Benzyl) | 2.5 | 3.1 |
| A5 | -CH₂-(4-F-Ph) | 1.8 | 2.2 |
| A6 | -CH₂-(4-OCH₃-Ph) | 5.6 | 6.8 |
Analysis of Hypothetical Data:
-
N-H vs. N-Alkylation: The unsubstituted core scaffold is inactive, indicating that substitution at the N-1 position is crucial for activity.
-
Alkyl Chain Length: Increasing the alkyl chain length from methyl (A1) to propyl (A3) leads to a progressive increase in potency. This suggests that increased lipophilicity in this region is favorable for activity.
-
Aromatic Substitution: The introduction of a benzyl group (A4) significantly enhances activity compared to the alkyl groups, suggesting a beneficial interaction of the aromatic ring, possibly through π-stacking in the binding pocket.
-
Substituents on the Benzyl Ring: An electron-withdrawing fluorine atom at the para-position (A5) further improves potency, while an electron-donating methoxy group (A6) is less favorable than the unsubstituted benzyl group but still potent. This indicates that the electronic properties of the N-1 substituent play a role in the interaction with the target.
Advanced Studies
For lead compounds identified from the initial SAR study, further investigations are warranted to build a more comprehensive profile.
-
Cell Cycle Analysis: Use flow cytometry to confirm that the active compounds induce cell cycle arrest at the G2/M phase, which is characteristic of tubulin polymerization inhibitors.
-
Apoptosis Assays: Employ techniques like Annexin V/PI staining to demonstrate that the observed cytotoxicity is due to the induction of apoptosis.
-
Physicochemical Property Profiling: Experimentally determine key physicochemical properties such as solubility, lipophilicity (LogP/LogD), and membrane permeability (e.g., using a PAMPA assay) to understand how these properties correlate with biological activity and to guide further optimization for drug-like properties.[9][10]
-
In Vivo Efficacy Studies: Test the most promising lead compounds in animal models of cancer to evaluate their in vivo efficacy and pharmacokinetic properties.
Troubleshooting Common Issues
-
Synthesis: Low yields in the N-alkylation step can sometimes be addressed by using a stronger base (e.g., NaH) in an anhydrous solvent (e.g., DMF), though this requires more stringent reaction conditions. Purification challenges due to similar polarities of starting material and product can be overcome by using gradient elution in column chromatography.[11]
-
Biological Assays: High variability in the MTT assay can be minimized by ensuring consistent cell seeding density and careful handling of the 96-well plates. In the tubulin polymerization assay, it is critical to use high-purity tubulin and to maintain strict temperature control.
Conclusion
The 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole scaffold represents a promising starting point for the development of novel anticancer agents. By following the systematic approach of synthesis, biological evaluation, and data interpretation outlined in these application notes, researchers can effectively explore the structure-activity relationships of this compound class. The detailed protocols provided herein serve as a practical guide for initiating and advancing a drug discovery program based on this privileged heterocyclic system.
References
-
Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2). Available at: [Link]
-
Laxmikeshav, K., Rahman, Z., Mahale, A., Valapil, D. G., Sharma, P., George, J., ... & Shankaraiah, N. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic & Medicinal Chemistry Letters, 96, 129494. Available at: [Link]
-
Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors. New Journal of Chemistry. Available at: [Link]
-
Guzman-Gutiérrez, S. L., Soria-Arteche, O., & Hernandez-Luis, F. (2014). Exploring the interplay of physicochemical properties, membrane permeability and giardicidal activity of some benzimidazole derivatives. Medicinal chemistry research, 23(8), 3531-3542. Available at: [Link]
-
Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. PubMed. Available at: [Link]
- Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole. Google Patents.
-
Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. MDPI. Available at: [Link]
-
Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. ResearchGate. Available at: [Link]
-
Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed Central. Available at: [Link]
-
Structure-based molecular modeling in SAR analysis and lead optimization. PubMed Central. Available at: [Link]
-
Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. Available at: [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Satija, S., Kaur, M., & Singh, P. (2022). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Journal of Heterocyclic Chemistry, 59(1), 22-66. Available at: [Link]
-
Exploring the interplay of physicochemical properties, membrane permeability and giardicidal activity of some benzimidazole derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity of 2-(trifluoromethyl)-1H-benzimidazole Derivatives Against Some Protozoa and Trichinella Spiralis. PubMed. Available at: [Link]
-
Fluoro-containing Heterocycles. IV. Synthesis of Benzimidazole Derivatives. Academia.edu. Available at: [Link]
-
The Phillips–Ladenburg imidazole synthesis. ResearchGate. Available at: [Link]
-
N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. ResearchGate. Available at: [Link]
-
Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones under Mild Conditions. National Institutes of Health. Available at: [Link]
-
SAR: Structure Activity Relationships. Collaborative Drug Discovery. Available at: [Link]
-
Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. PubMed Central. Available at: [Link]
-
Innovative Strategies in Cancer Therapy. MDPI. Available at: [Link]
-
Synthesis of benzimidazole. Slideshare. Available at: [Link]
-
Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. Available at: [Link]
-
Evaluation of the Membrane Permeability (PAMPA and Skin) of Benzimidazoles with Potential Cannabinoid Activity and their Relation with the Biopharmaceutics Classification System (BCS). National Institutes of Health. Available at: [Link]
-
An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. Prime Scholars. Available at: [Link]
-
Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Portal de Produção Científica da UFRN. Available at: [Link]
-
Physicochemical properties of benzimidazole fungicides and their main metabolite. ScienceDirect. Available at: [Link]
-
Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PubMed Central. Available at: [Link]
-
Drug Discovery Data Insights: Highly Accessible SAR Data is Transforming the Drug Discovery Informatics Landscape. GARDP Revive. Available at: [Link]
-
Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole. Patsnap Eureka. Available at: [Link]
-
Copper-mediated three-component synthesis of 2-trifluoromethyl benzimidazoles. Organic Chemistry Frontiers. Available at: [Link]
-
Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. Available at: [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones | MDPI [mdpi.com]
- 9. Exploring the interplay of physicochemical properties, membrane permeability and giardicidal activity of some benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Throughput Quantification of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole using HPLC-UV and UHPLC-MS/MS
Abstract
This document provides detailed analytical methods for the quantitative determination of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole, a key fluorinated heterocyclic compound of interest in pharmaceutical and materials science research.[1][2] Recognizing the need for robust and reliable quantification, we present two primary analytical approaches: a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis, and a highly sensitive and selective Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for trace-level quantification in complex matrices. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure reproducibility and accuracy.
Introduction: The Significance of Fluorinated Benzimidazoles
The benzimidazole scaffold is a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[3][4] The strategic incorporation of fluorine atoms and trifluoromethyl groups into the benzimidazole core, as in the case of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole, can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[5] These favorable properties have led to an increased interest in such compounds as potential therapeutic agents and advanced materials.[2]
Accurate quantification of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole is critical throughout its lifecycle, from synthesis and process development to pharmacokinetic and toxicological studies. This application note provides comprehensive protocols to address this analytical need.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is crucial for analytical method development.
| Property | Value (Predicted/Known) | Source |
| Molecular Formula | C₈H₃F₅N₂ | - |
| Molecular Weight | 234.12 g/mol | - |
| pKa | ~8-9 (estimated for benzimidazole NH) | General Chemical Knowledge |
| LogP | ~2.5-3.5 (estimated) | General Chemical Knowledge |
| UV λmax | ~275-285 nm (estimated in polar solvent) | General Chemical Knowledge |
The presence of the aromatic benzimidazole core provides a strong chromophore for UV detection. The compound's moderate lipophilicity (LogP) and potential for protonation make it an ideal candidate for reversed-phase liquid chromatography.
Method 1: Reversed-Phase HPLC with UV Detection
This method is designed for routine analysis, offering a balance of performance, simplicity, and accessibility. It is suitable for purity assessments and quantification in relatively clean sample matrices.
Rationale and Experimental Design
The choice of a reversed-phase C18 column is based on the nonpolar nature of the analyte, which will interact favorably with the stationary phase. A gradient elution is employed to ensure a sharp peak shape and to elute any potential impurities with different polarities within a reasonable timeframe. The mobile phase is acidified with formic acid to suppress the ionization of the benzimidazole nitrogen, leading to better peak symmetry and consistent retention times.
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV/DAD detector.
Materials:
-
4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (≥98%)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B in 10 min, hold for 2 min, return to 30% B in 1 min, equilibrate for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | 280 nm |
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard in acetonitrile. From this, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with a 50:50 acetonitrile:water mixture.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Set up the HPLC system with the specified conditions and run the analysis sequence, starting with a blank, followed by the calibration standards and then the samples.
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolation from this curve.
Validation Parameters (Expected):
-
Linearity: R² > 0.999 for the calibration curve.
-
LOD/LOQ: Dependent on system, but expected in the low µg/mL to high ng/mL range.
-
Precision: Relative Standard Deviation (RSD) < 2% for replicate injections.
-
Accuracy: Recovery of 98-102% for spiked samples.
Method 2: UHPLC-Tandem Mass Spectrometry (UHPLC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, UHPLC-MS/MS is the method of choice.[6][7] This technique offers superior performance by combining the high-resolution separation of UHPLC with the specific and sensitive detection of tandem mass spectrometry.
Rationale and Experimental Design
The use of UHPLC with a sub-2 µm particle size column allows for faster analysis times and better resolution compared to traditional HPLC. Electrospray ionization (ESI) is selected as it is a soft ionization technique well-suited for polar and semi-polar molecules like benzimidazoles. Positive ion mode is chosen because the benzimidazole nitrogen is readily protonated. Multiple Reaction Monitoring (MRM) is used for quantification, providing excellent selectivity by monitoring a specific precursor-to-product ion transition.
Experimental Workflow: UHPLC-MS/MS
Caption: Workflow for UHPLC-MS/MS quantification.
Detailed Protocol: UHPLC-MS/MS
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Materials:
-
Same as HPLC method, with the addition of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
UHPLC Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B in 3 min, hold for 1 min, return to 5% B in 0.5 min, equilibrate for 0.5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Mass Spectrometer Conditions:
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Instrument Dependent |
| MRM Transitions | See Table Below |
Proposed MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte (Quantifier) | 235.0 | 215.0 (Loss of HF) | 20 |
| Analyte (Qualifier) | 235.0 | 187.0 (Loss of CF₂) | 35 |
| Internal Standard | Dependent on choice | Dependent on choice | To be optimized |
Note: The precursor ion is the protonated molecule [M+H]⁺. Product ions and collision energies are predictive and must be optimized empirically by infusing a standard solution of the analyte.
Procedure:
-
Sample Preparation: For complex matrices like plasma, a protein precipitation step (e.g., with 3 volumes of cold acetonitrile) followed by centrifugation is recommended. For cleaner samples, a simple dilute-and-shoot approach may be sufficient. An internal standard should be added at the beginning of the sample preparation process.
-
Analysis: After optimizing the MS parameters, set up the instrument and run the analysis sequence.
-
Quantification: Quantify the analyte by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this ratio to a calibration curve prepared in a similar manner.
Validation Parameters (Expected):
-
Linearity: R² > 0.995 over a range of several orders of magnitude.
-
LOD/LOQ: Expected in the low ng/mL to pg/mL range, making it suitable for trace analysis.[6]
-
Precision and Accuracy: Within ±15% (±20% at the LLOQ) as per regulatory guidelines for bioanalysis.
Conclusion
The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole. The HPLC-UV method serves as an excellent tool for routine analysis and purity assessment, while the UHPLC-MS/MS method offers the high sensitivity and selectivity required for trace-level quantification in complex matrices. The choice of method should be guided by the specific requirements of the research or development phase. The protocols provided are grounded in established chromatographic principles and are designed to be readily implemented and validated in a modern analytical laboratory.
References
-
PubChem. (n.d.). 5-Difluoromethoxy-2-[(4,5-dimethoxy-2-pyridinyl)methylsulfinyl]-1H-benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS analysis of the reaction mixture for the fluorination of alkoxyamine 1. Retrieved from [Link]
-
PubChem. (n.d.). Benzimidazole-6-carbonitrile, 4,5-dichloro-2-(trifluoromethyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]
-
PubChem. (n.d.). N-(2,2-difluoro-5H-[8][9]dioxolo[4,5-f]benzimidazol-6-yl)-3-(difluoromethoxy)benzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Rapid Communications in Mass Spectrometry. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Retrieved from [Link]
-
Academia.edu. (n.d.). Fluoro-containing Heterocycles. IV. Synthesis of Benzimidazole Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Antiprotozoal Activity, and Physicochemical Evaluation of Benzamido–Menadione Derivatives. Retrieved from [Link]
-
MDPI. (2023). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chemical Reviews. Retrieved from [Link]
-
IndiaMART. (n.d.). 5 Difluoro Benzimidazole - Medicine Grade Pharmaceutical Intermediate. Retrieved from [Link]
-
PubMed. (n.d.). Determination of benzimidazole fungicides in water samples by on-line MISPE-HPLC. Retrieved from [Link]
-
PubMed. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from [Link]
-
ResearchGate. (2016). Novel Fluorinated Benzimidazole-Based Scaffolds and their Anticancer Activity in vitro. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (2019). Ultra-fast LC-MS/MS Analysis of PFAS in Environmental Samples. Retrieved from [Link]
-
PubMed. (n.d.). Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples. Retrieved from [Link]
-
ACG Publications. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. Retrieved from [Link]
-
CORE. (n.d.). Application of LC-MS for the identification and quantification of pharmaceuticals and their transformation products during catalytic ozonation. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. Retrieved from [Link]
-
PubMed. (2023). An LC-MS/MS method for the quantitative determination of 57 per- and polyfluoroalkyl substances at ng/kg levels in different food matrices. Retrieved from [Link]
-
ResearchGate. (2010). High-Performance Liquid Chromatographic Determination of Pantoprazole and Its Main Impurities in Pharmaceuticals. Retrieved from [Link]
-
Shimadzu. (n.d.). Extended Evaluation of Method Performance for PFAS & Cyanotoxins Analysis Using a Single LC-MS/MS in Water. Retrieved from [Link]
-
American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved from [Link]
-
MedCrave online. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. ijpsm.com [ijpsm.com]
- 4. mdpi.com [mdpi.com]
- 5. acgpubs.org [acgpubs.org]
- 6. d-nb.info [d-nb.info]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. 5-Difluoromethoxy-2-[(4,5-dimethoxy-2-pyridinyl)methylsulfinyl]-1H-benzimidazole | C16H15F2N3O4S | CID 11269080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzimidazole-6-carbonitrile, 4,5-dichloro-2-(trifluoromethyl)- | C9H2Cl2F3N3 | CID 198639 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole
Welcome to the technical support center for the synthesis of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important fluorinated benzimidazole derivative. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve the efficiency and reproducibility of your synthesis.
Introduction
4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole is a valuable building block in medicinal chemistry, owing to the unique properties conferred by its fluorine and trifluoromethyl substituents. These groups can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The primary synthetic route involves the condensation of 4,5-difluoro-1,2-phenylenediamine with trifluoroacetic acid. While seemingly straightforward, this reaction is often plagued by issues such as low yield, incomplete reaction, and the formation of impurities, necessitating careful optimization and troubleshooting.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you achieve high yields and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole.
Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in this synthesis can stem from several factors, primarily incomplete reaction, degradation of starting material or product, and inefficient workup and purification.
Probable Causes & Solutions:
-
Incomplete Cyclization: The condensation of 4,5-difluoro-1,2-phenylenediamine and trifluoroacetic acid requires significant energy to overcome the activation barrier for cyclization.
-
Solution 1: Increase Reaction Temperature and Time: Ensure the reaction is heated to a sufficiently high temperature, typically refluxing in a high-boiling point solvent or under acidic conditions, for an adequate duration. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Solution 2: Use a Catalyst: While often performed under strong acid conditions which act as the catalyst, the use of other catalysts can be explored. Lewis acids or mineral acids can promote the reaction. For instance, trifluoroacetic acid (TFA) itself can serve as both a reactant and a catalyst.[1]
-
-
Sub-optimal Reaction Conditions: The choice of solvent and reaction concentration can significantly impact the reaction rate and equilibrium.
-
Solution: Solvent Selection: While the reaction can be run neat with an excess of trifluoroacetic acid, using a high-boiling point, non-reactive solvent like toluene or xylene can help to azeotropically remove water, driving the reaction to completion.
-
-
Starting Material Purity: The purity of 4,5-difluoro-1,2-phenylenediamine is crucial. Oxidized or impure diamine can lead to side reactions and lower yields.
-
Solution: Recrystallize Starting Material: If the purity of the diamine is questionable, recrystallize it from a suitable solvent system (e.g., ethanol/water) before use.
-
-
Product Loss During Workup: The product is a solid. Significant loss can occur during filtration and washing if not performed correctly.
-
Solution: Careful Workup: After quenching the reaction, ensure the product has fully precipitated before filtration. Use a minimal amount of a cold, appropriate solvent for washing the filter cake to avoid dissolving the product.
-
Question: I am observing significant amounts of a dark, tar-like substance in my reaction mixture. What is it and how can I prevent its formation?
Answer:
The formation of dark, polymeric, or tar-like substances is a common issue, often due to the oxidation of the o-phenylenediamine starting material.
Probable Causes & Solutions:
-
Oxidation of o-phenylenediamine: Aromatic diamines are susceptible to oxidation, especially at elevated temperatures in the presence of air. This oxidation leads to colored, high-molecular-weight impurities.
-
Solution 1: Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Solution 2: Addition of an Antioxidant: In some cases, a small amount of an antioxidant like sodium bisulfite can be added to the reaction mixture to prevent oxidation.
-
-
Side Reactions at High Temperatures: Prolonged heating at very high temperatures can lead to decomposition and polymerization.
-
Solution: Optimize Temperature and Time: As mentioned previously, monitor the reaction to avoid unnecessarily long reaction times at high temperatures.
-
Question: My final product is difficult to purify. What are the common impurities and what is the best purification strategy?
Answer:
Purification challenges often arise from unreacted starting materials and side products with similar polarities to the desired product.
Common Impurities:
-
Unreacted 4,5-difluoro-1,2-phenylenediamine.
-
Polymeric byproducts from the oxidation of the starting diamine.
-
Partially reacted intermediates.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system must be identified through solubility tests. Common solvents for recrystallization of benzimidazoles include ethanol, methanol, or mixtures with water.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed.[2] A gradient elution system, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, can effectively separate the product from less polar and more polar impurities.
-
Acid-Base Extraction: Since the benzimidazole product has a basic nitrogen, an acid-base extraction can be used to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer. Then, neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the purified product, which can then be filtered.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reaction between 4,5-difluoro-1,2-phenylenediamine and trifluoroacetic acid?
A1: The reaction proceeds through a two-step mechanism:
-
Amide Formation: One of the amino groups of the o-phenylenediamine acts as a nucleophile and attacks the carbonyl carbon of trifluoroacetic acid, forming a tetrahedral intermediate. This intermediate then eliminates a molecule of water to form an N-acyl intermediate.
-
Cyclization and Dehydration: The second amino group then attacks the carbonyl carbon of the newly formed amide intramolecularly. This is followed by another dehydration step to form the aromatic benzimidazole ring. The acidic conditions of the reaction facilitate both the initial acylation and the subsequent dehydration steps.
Q2: Can I use trifluoroacetic anhydride (TFAA) instead of trifluoroacetic acid?
A2: Yes, TFAA is often a more reactive acylating agent and can lead to faster reaction times and potentially higher yields. However, it is also more corrosive and moisture-sensitive, requiring more careful handling. The reaction with TFAA is typically more exothermic and may require initial cooling.
Q3: What are the safety precautions I should take during this synthesis?
A3:
-
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
High Temperatures: The reaction is typically run at elevated temperatures. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and be cautious of hot surfaces.
-
Inert Atmosphere: If using an inert atmosphere, ensure proper setup to avoid pressure buildup.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H, ¹⁹F, and ¹³C): This will confirm the structure of the molecule. The ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atoms.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): This can be used to determine the purity of the final product with high accuracy.
Experimental Protocols
Protocol 1: Synthesis of 4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole using Trifluoroacetic Acid
This protocol provides a general procedure. Optimization of time, temperature, and stoichiometry may be required.
Materials:
-
4,5-Difluoro-1,2-phenylenediamine
-
Trifluoroacetic acid (TFA)
-
Toluene (optional, for azeotropic water removal)
-
Sodium bicarbonate (for neutralization)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-difluoro-1,2-phenylenediamine (1.0 eq).
-
Add an excess of trifluoroacetic acid (5-10 eq). If using a solvent, add toluene (5-10 mL per gram of diamine).
-
Heat the reaction mixture to reflux (typically 110-120 °C if using toluene, or the boiling point of TFA if neat) and maintain for 4-12 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The product spot should be UV active.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker of cold water or a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. This should be done in a fume hood as CO₂ gas will be evolved.
-
Stir the resulting suspension for 30 minutes to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the crude product from a suitable solvent like ethanol.
Data Summary Table
| Parameter | Condition 1 | Condition 2 |
| Reactant Ratio (Diamine:TFA) | 1:5 | 1:10 |
| Solvent | Toluene | Neat TFA |
| Temperature | 115 °C | 72 °C (refluxing TFA) |
| Time | 8 hours | 12 hours |
| Typical Yield (Crude) | 75-85% | 70-80% |
| Typical Yield (Purified) | 65-75% | 60-70% |
Visual Diagrams
Experimental Workflow
Caption: Workflow for the synthesis of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole.
Troubleshooting Logic
Caption: Troubleshooting logic for addressing low reaction yield.
References
- National Center for Biotechnology Information. (2023). Synthesis of Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones under Mild Conditions. PubChem.
-
Mohammadizadeh, M. R., et al. (2016). Trifluoroacetic Acid as an Efficient Catalyst for the Room Temperature Synthesis of 2-Aryl-1-arylmethyl-1H-1,3-benzimidazoles in Aqueous Media. ResearchGate. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole Modification
Introduction
Welcome to the technical support center for the modification of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole. This core is a highly valuable scaffold in medicinal chemistry and materials science, primarily due to the unique electronic properties conferred by its trifluoromethyl and difluoro substituents. These electron-withdrawing groups significantly increase the acidity of the N-H proton (pKa ≈ 10.24 for the parent benzimidazole), influencing its reactivity and making modifications, particularly at the nitrogen positions, a nuanced process.[1]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and ensuring the successful functionalization of this important heterocyclic compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling and modification of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole.
Q1: Why is the N-H proton of this benzimidazole derivative so acidic, and how does this affect my reaction strategy? A1: The acidity of the N-H proton is significantly enhanced by the cumulative electron-withdrawing effects of the trifluoromethyl group at the C2 position and the two fluorine atoms on the benzene ring. This electronic pull delocalizes the negative charge of the resulting benzimidazolide anion, making it more stable. This increased acidity means that relatively mild bases (e.g., K₂CO₃, Cs₂CO₃) are often sufficient for deprotonation, which can be advantageous in preventing decomposition or unwanted side reactions that might occur with stronger bases like sodium hydride (NaH).
Q2: What are the primary strategies for N-alkylation of this scaffold? A2: The most common and direct method is a nucleophilic substitution (Sₙ2) reaction. This involves deprotonating the benzimidazole with a suitable base to form the nucleophilic anion, which then attacks an alkyl halide (or tosylate/mesylate). The choice of base and solvent is critical for success.
Q3: For N-arylation, what methods are recommended? A3: N-arylation is typically achieved via transition-metal-catalyzed cross-coupling reactions. The most prevalent methods are the Buchwald-Hartwig and Ullmann couplings. Copper-catalyzed Ullmann-type reactions are often effective for N-arylation of imidazoles and can sometimes be more cost-effective than palladium-based systems.[2] These reactions require careful optimization of the catalyst, ligand, base, and solvent.
Q4: How do I select an appropriate solvent for my modification reaction? A4: The ideal solvent should fully dissolve your starting materials and reagents while being compatible with the reaction conditions.
-
For N-alkylation: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO) are excellent choices. They effectively solvate the cation of the base and promote the Sₙ2 reaction.
-
For N-arylation: Solvents like Toluene, Dioxane, or DMF are commonly used, depending on the specific catalytic system. Always use anhydrous solvents, as water can deactivate the catalyst and hydrolyze reagents.[3]
Q5: Should I be concerned about the formation of regioisomers during N-substitution? A5: For the parent 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole, the molecule is symmetrical with respect to the imidazole nitrogens (N1 and N3). Therefore, monosubstitution will lead to a single product, and you do not need to worry about regioisomers. This simplifies the reaction and purification process significantly.
Part 2: Troubleshooting Guide for Common Issues
Even with optimized protocols, challenges can arise. This guide provides a systematic approach to diagnosing and resolving common experimental problems.
Issue 1: Low or No Product Yield
This is one of the most frequent challenges. A logical, step-by-step diagnosis is key to identifying the root cause.
Troubleshooting Workflow: Low Product Yield
Caption: Decision tree for diagnosing low product yield.
| Symptom | Possible Cause | Suggested Solution |
| No or minimal consumption of starting material. | 1. Ineffective Deprotonation: The base used is not strong enough to deprotonate the benzimidazole N-H effectively. 2. Low Reaction Temperature: The activation energy for the reaction is not being met. 3. Poor Reagent Quality: The alkylating/arylating agent has degraded, or the solvent contains water, which quenches the base/anion.[3] | 1. Switch to a stronger base. If K₂CO₃ fails, try Cs₂CO₃ (the larger cation can improve solubility and reactivity) or, cautiously, NaH. 2. Increase the reaction temperature. Start at room temperature and gradually increase to 50-80 °C. For sluggish reactions, microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[4][5] 3. Use anhydrous solvents. Dry glassware thoroughly. Use freshly purchased or distilled electrophiles. |
| Reaction starts but stalls (incomplete conversion). | 1. Reversible Reaction: An equilibrium is reached where the forward and reverse reaction rates are equal. 2. Catalyst Deactivation (for cross-coupling): The catalyst may have been poisoned by impurities or has degraded over time. 3. Insufficient Reagent: The limiting reagent has been fully consumed. | 1. Check stoichiometry. Ensure at least 1.1-1.2 equivalents of the electrophile and 1.5-2.0 equivalents of the base are used. 2. Consider adding a fresh portion of the catalyst if monitoring indicates the reaction has stopped prematurely. 3. Extend the reaction time and continue monitoring by TLC or LC-MS until the starting material is consumed.[6] |
Issue 2: Formation of Multiple Impurities
While regioisomerism isn't an issue, side reactions can still lead to a complex product mixture.
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC, complex NMR spectrum. | 1. Decomposition: Harsh reaction conditions (strong base, high temperature) can lead to the degradation of the starting material or product. The electron-deficient benzimidazole ring can be susceptible to nucleophilic attack. 2. Side Reactions of the Electrophile: The alkylating or arylating agent may be undergoing self-condensation or elimination reactions. 3. Higher Molecular Weight Impurities: Dimeric or oligomeric species can sometimes form through intermolecular reactions.[7] | 1. Use milder conditions. Employ a weaker base (e.g., K₂CO₃) and lower the reaction temperature. A kinetic study can help find the sweet spot between reaction rate and impurity formation. 2. Add the electrophile slowly to the reaction mixture at a lower temperature (e.g., 0 °C) to minimize side reactions. 3. Run the reaction at a lower concentration to disfavor intermolecular side reactions.[7] These impurities can often be removed via recrystallization or chromatography. |
Issue 3: Difficult Product Purification
Fluorinated compounds can exhibit unusual chromatographic behavior, making purification challenging.
| Symptom | Possible Cause | Suggested Solution |
| Product co-elutes with starting material or impurities on silica gel. | 1. Similar Polarity: The product and starting material may have very similar polarities, especially if the added group is small or nonpolar. 2. Unusual Interactions: Fluorinated compounds can have unique interactions with the silica stationary phase. | 1. Optimize Column Chromatography. Screen different eluent systems. A gradient elution from a nonpolar solvent (e.g., Hexane) to a more polar one (e.g., Ethyl Acetate or Dichloromethane/Methanol) can improve separation.[8] 2. Consider Recrystallization. This is an excellent method for purification if a suitable solvent system can be found. Test small amounts in various solvents (e.g., Ethanol, Isopropanol, Hexane/Ethyl Acetate mixtures).[7] 3. Reverse-Phase Chromatography. If normal-phase fails, reverse-phase (C18) chromatography using water/acetonitrile or water/methanol gradients can provide an alternative separation mechanism. |
| Product appears unstable on silica gel. | Acidic Nature of Silica: The slightly acidic surface of silica gel can sometimes cause degradation of sensitive products. | Neutralize the Silica. Prepare a slurry of silica gel with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) to neutralize the acidic sites before packing the column. |
Part 3: Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: General N-Alkylation with an Alkyl Bromide
This protocol describes a typical procedure for adding an alkyl chain to the benzimidazole nitrogen.
N-Alkylation Workflow
Caption: Step-by-step workflow for N-alkylation.
Methodology:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).
-
Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the stirred solution.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add the desired alkyl bromide (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
Protocol 2: General Copper-Catalyzed N-Arylation
This protocol outlines a common Ullmann-type coupling for forming a C-N bond with an aryl iodide.
Methodology:
-
To a dry Schlenk tube, add copper(I) iodide (CuI, 0.1 eq), 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole (1.0 eq), the desired aryl iodide (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Argon) three times.
-
Add a suitable ligand, such as L-proline (0.2 eq).
-
Add anhydrous DMSO via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C in an oil bath.
-
Stir vigorously and monitor the reaction by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Part 4: Data Summary & Advanced Strategies
Recommended Reaction Parameters (Starting Points)
The following table summarizes recommended starting conditions for common modifications. Optimization is almost always necessary.
| Parameter | N-Alkylation (Sₙ2) | N-Arylation (Cu-catalyzed) |
| Base (eq.) | K₂CO₃ (1.5), Cs₂CO₃ (1.5), NaH (1.2) | K₂CO₃ (2.0), K₃PO₄ (2.0) |
| Solvent | DMF, MeCN, Acetone | DMSO, Dioxane, Toluene |
| Temperature | 25 - 80 °C | 90 - 130 °C |
| Time | 2 - 16 hours | 12 - 36 hours |
| Catalyst (eq.) | N/A | CuI (0.05 - 0.2) |
| Ligand (eq.) | N/A | L-proline (0.1 - 0.4), DMEDA (0.2) |
Microwave-Assisted Synthesis
For reactions that are slow or low-yielding under conventional heating, microwave irradiation is a powerful alternative.[4] It can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in minutes rather than hours.[5]
-
Advantages: Rapid heating, uniform temperature distribution, reduced reaction times.
-
Considerations: Use sealed microwave-safe vessels. Start with lower temperatures and shorter times than conventional methods and optimize from there. Solvents with high dielectric constants (e.g., DMF, DMSO) are particularly effective.
References
- BenchChem. (2025). Optimizing reaction conditions for benzimidazole synthesis from "N2-Methyl-4-nitro-1,2-benzenediamine".
- BenchChem. (2025). Optimization of reaction conditions for benzimidazole synthesis.
-
Perez, J. M., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5693. [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Condition. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Benzimidazole Synthesis.
-
UQ eSpace. (n.d.). Synthesis, isolation and characterisation of fluorinated‐benzimidazoisoquinoline regioisomers. [Link]
-
Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
-
Applied Chemical Engineering. (2025). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. [Link]
-
MDPI. (n.d.). N-Arylation of Protected and Unprotected 5-Bromo 2-Aminobenzimidazole as Organic Material. [Link]
Sources
- 1. ace.as-pub.com [ace.as-pub.com]
- 2. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
Technical Support Center: Synthesis of 4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole
Welcome to the technical support guide for the synthesis of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. The following question-and-answer format provides in-depth troubleshooting advice, grounded in established chemical principles, to help you optimize your reaction outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole and what are the key reaction steps?
The most prevalent and direct method for synthesizing 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole is the condensation reaction between 4,5-difluoro-1,2-phenylenediamine and trifluoroacetic acid.[1] This reaction, a variation of the Phillips-Ladenburg benzimidazole synthesis, typically involves heating the two reactants, often in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or in a high-boiling solvent to facilitate the dehydration and cyclization.[2]
The reaction proceeds in two main conceptual stages:
-
Amide Formation: The initial step is the acylation of one of the amino groups of the phenylenediamine by trifluoroacetic acid to form an N-acyl-o-phenylenediamine intermediate.
-
Cyclization and Dehydration: The second amino group then attacks the carbonyl carbon of the newly formed amide. Subsequent dehydration leads to the formation of the imidazole ring, yielding the final benzimidazole product.
Q2: I am observing a significant amount of a dark, tar-like substance in my crude product. What is the likely cause and how can I prevent it?
The formation of dark, polymeric, or tar-like substances is a common issue in benzimidazole synthesis, especially when high temperatures or highly acidic conditions are employed.[3] These byproducts often arise from oxidative side reactions of the o-phenylenediamine starting material or the product itself. The electron-rich nature of the diamine makes it susceptible to oxidation, which can be exacerbated by trace impurities or exposure to air at elevated temperatures.
Troubleshooting Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Purification of Starting Material: Ensure the 4,5-difluoro-1,2-phenylenediamine is of high purity. Discolored starting material may already contain oxidized impurities that can promote tar formation. Recrystallization or column chromatography of the diamine may be necessary.
-
Temperature Control: Carefully control the reaction temperature. While heat is required for cyclization, excessive temperatures can accelerate degradation and polymerization.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as sodium bisulfite, can help to mitigate oxidative side reactions.
Q3: My reaction yield is consistently low. What are the primary factors that could be contributing to this?
Low yields in this synthesis can stem from several factors, ranging from incomplete reactions to product degradation.
Potential Causes and Solutions:
-
Incomplete Dehydration: The final cyclization step involves the elimination of a water molecule.[4] If water is not effectively removed from the reaction mixture, the equilibrium may not favor product formation.
-
Solution: Use a dehydrating agent like polyphosphoric acid (PPA) or conduct the reaction in a setup equipped with a Dean-Stark trap if using a suitable solvent.
-
-
Sub-optimal Reaction Conditions: The reaction temperature and time may not be optimized.
-
Solution: Systematically vary the reaction temperature and monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) to determine the optimal conditions.
-
-
Starting Material Quality: Impurities in the 4,5-difluoro-1,2-phenylenediamine or trifluoroacetic acid can interfere with the reaction.
-
Solution: Use high-purity reagents. Trifluoroacetic anhydride can sometimes be used in place of trifluoroacetic acid to drive the initial acylation more effectively.
-
-
Product Solubility and Isolation: The product may have some solubility in the aqueous phase during workup, leading to losses.
-
Solution: After neutralizing the reaction mixture, ensure thorough extraction with an appropriate organic solvent. Chilling the aqueous layer before extraction can sometimes reduce the solubility of the product.
-
II. Troubleshooting Guide for Specific Side Reactions
Issue 1: Presence of an Impurity with m/z Corresponding to the Monosubstituted Intermediate
Q: My mass spectrometry analysis shows a significant peak corresponding to the N-(4,5-difluoro-2-aminophenyl)-2,2,2-trifluoroacetamide intermediate. Why is the cyclization incomplete and how can I drive the reaction to completion?
The detection of the N-acyl intermediate indicates that the second step of the reaction, the intramolecular cyclization, is the rate-limiting step and has not gone to completion. This is often due to insufficient energy (temperature) or inadequate catalysis to facilitate the final dehydration.
Root Cause Analysis and Solutions:
| Parameter | Potential Problem | Recommended Action |
| Temperature | Reaction temperature is too low to overcome the activation energy for cyclization. | Increase the reaction temperature in increments of 10-20°C and monitor the disappearance of the intermediate. |
| Catalyst | The acid catalyst (if used) is not effective enough or is used in insufficient quantity. | If using a catalyst like PPA, ensure it is fresh and used in a sufficient amount to act as both a catalyst and a dehydrating agent. For other acid catalysts, consider switching to a stronger one. |
| Reaction Time | The reaction has not been allowed to proceed for a sufficient duration. | Extend the reaction time and track the conversion of the intermediate to the final product. |
| Water Removal | Inefficient removal of water is hindering the final dehydration step. | As mentioned previously, employ a Dean-Stark trap or a strong dehydrating agent. |
Issue 2: Hydrolysis of the Trifluoromethyl Group
Q: I am observing a byproduct that appears to be the corresponding carboxylic acid (4,5-difluoro-1H-benzimidazole-2-carboxylic acid). Under what conditions does this hydrolysis occur and how can it be avoided?
The trifluoromethyl group is generally stable, but it can be susceptible to hydrolysis under certain conditions, particularly in the presence of a strong base or nucleophile, sometimes facilitated by the imidazole ring itself.[5][6][7] This side reaction is more likely to occur during the workup procedure if harsh basic conditions are used for an extended period.
Mechanism of Hydrolysis: The hydrolysis of the -CF3 group to a carboxylic acid is a multi-step process that can be initiated by nucleophilic attack (e.g., by hydroxide ions) on the carbon atom of the trifluoromethyl group. The electron-withdrawing nature of the fluorine atoms makes this carbon electrophilic.
Preventative Measures:
-
Careful Neutralization: During the workup, neutralize the acidic reaction mixture carefully and avoid making the solution strongly basic for prolonged periods. Use a milder base, such as sodium bicarbonate, and perform the neutralization at a lower temperature (e.g., in an ice bath).
-
Avoid Prolonged Exposure to Base: Minimize the time the product is in contact with the basic aqueous solution during extraction.
-
Purification Conditions: If purification is done via chromatography, ensure the stationary phase (e.g., silica gel) is not basic, or use a deactivated silica.
Issue 3: Defluorination Side Reactions
Q: Are defluorination reactions a concern during the synthesis of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole?
While less common than other side reactions, defluorination of the benzene ring can occur under certain harsh conditions, such as in the presence of strong reducing agents or some transition metal catalysts at high temperatures. However, in a standard Phillips-Ladenburg synthesis, this is not a primary concern. The C-F bonds on the aromatic ring are generally robust.
When to Suspect Defluorination:
-
If you are employing a non-standard synthetic route that involves, for example, a catalytic reduction step to form the diamine in situ, and are carrying the crude material forward.
-
If unexpected isomers are detected by NMR or mass spectrometry that correspond to a loss of one or more fluorine atoms.
Mitigation:
-
Stick to well-established protocols for the benzimidazole ring formation.
-
If a reduction step is part of your synthetic sequence, ensure it is selective and does not affect the aryl fluorides. For instance, catalytic hydrogenation with Pd/C is generally safe for aryl fluorides.[8]
III. Experimental Protocols and Visualizations
Standard Protocol for Synthesis
This is a representative protocol. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-difluoro-1,2-phenylenediamine (1.0 eq).
-
Reagent Addition: Add polyphosphoric acid (PPA) (e.g., 10 times the weight of the diamine) or a high-boiling solvent, followed by the slow addition of trifluoroacetic acid (1.1 - 1.5 eq).
-
Heating: Heat the reaction mixture to 120-150°C for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralization: Slowly neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution or dilute sodium hydroxide) until the pH is ~7-8.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common synthesis issues.
IV. References
-
ijariie. (n.d.). Review On Synthesis Of Benzimidazole From O- phenyldiamine. Retrieved from [Link]
-
Terse, P. (2016). Synthesis of Benimidazole from o- Phynylenediamine.pptx. SlideShare. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible mechanism for the formation of benzimidazoles. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
Gross, Z. et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. [Link]
-
Roeder, C. H., & Day, A. R. (1941). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry, 6(1), 25-33. [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Bornstein, J., Leone, S. A., Sullivan, W. F., & Bennett, O. F. (1957). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society, 79(7), 1745–1746. [Link]
-
Academia.edu. (n.d.). Fluoro-containing Heterocycles. IV. Synthesis of Benzimidazole Derivatives. Retrieved from [Link]
-
DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Selective C–H trifluoromethylation of benzimidazoles through photoredox catalysis. Retrieved from [Link]
-
PubMed. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Retrieved from [Link]
-
Springer. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzimidazole. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4,5-Difluoro-1,2-phenylenediamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the final step of the benzimidazole synthesis. Retrieved from [Link]
-
Bentham Science. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis of Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones under Mild Conditions. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis of Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones under Mild Conditions. Retrieved from [Link]
-
MDPI. (n.d.). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Retrieved from [Link]
-
Canadian Center of Science and Education. (n.d.). Synthesis of Some of Fluorinated Benzimidazole Nucleosides. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO. Retrieved from [Link]
-
ACS Publications. (2023). Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. Retrieved from [Link]
-
ResearchGate. (2025). Copolymerization of Tetrafluoroethylene and 2,2Bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole in Supercritical Carbon Dioxide. Retrieved from [Link]
-
Google Patents. (n.d.). Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole. Retrieved from
-
Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. Retrieved from
Sources
- 1. Benzimidazole - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
Technical Support Center: Troubleshooting Low Reactivity of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole
Welcome to the technical support center for 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this highly functionalized building block. Its unique electronic properties, while beneficial for imparting specific characteristics to target molecules, often present challenges in synthetic transformations. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common reactivity issues, particularly in N-alkylation and N-arylation reactions.
The Root Cause: Profound Electronic Deactivation
The primary challenge in handling 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole stems from the potent electron-withdrawing nature of its substituents. The cumulative inductive effects of two fluorine atoms on the benzene ring and a trifluoromethyl group at the 2-position significantly impact the molecule's reactivity in two key ways:
-
Increased N-H Acidity: The electron density is pulled away from the imidazole ring, making the N-H proton substantially more acidic than in a non-fluorinated benzimidazole. While this facilitates deprotonation, it requires careful selection of the base to avoid side reactions.
-
Decreased Nucleophilicity: Upon deprotonation, the resulting benzimidazolide anion is highly stabilized. The negative charge is extensively delocalized and diminished by the powerful electron-withdrawing groups. This stabilization renders the anion a poor nucleophile, leading to sluggish or failed reactions under standard conditions.[1][2]
This guide will provide strategies to overcome these intrinsic electronic hurdles.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation or N-arylation reaction with 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole shows no conversion. What is the most likely cause?
The most common point of failure is incomplete deprotonation of the benzimidazole N-H proton or insufficient reactivity of the resulting anion. The high acidity of the N-H proton means it can be removed, but the resulting nucleophile is weak. Standard conditions using mild bases like potassium carbonate (K₂CO₃) in solvents like acetonitrile at moderate temperatures are often insufficient to drive the reaction forward.
Q2: How do I select the appropriate base for deprotonating this benzimidazole?
Base selection is critical and depends on the specific reaction (e.g., N-alkylation vs. cross-coupling). A stronger base is generally required compared to less electron-deficient heterocycles. However, excessively harsh bases can lead to decomposition.
| Base | Recommended Solvents | Typical Temp. Range | Causality & Field Insights |
| Sodium Hydride (NaH) | THF, DMF | 0 °C to RT | For Alkylations: An excellent, non-nucleophilic base for achieving complete and irreversible deprotonation. Use in anhydrous THF or DMF. Caution: Generates H₂ gas. |
| Potassium tert-butoxide (KOtBu) | Toluene, Dioxane, THF | RT to 110 °C | For Cross-Couplings: A strong, non-nucleophilic base often effective in Buchwald-Hartwig aminations. Its bulk can be advantageous in promoting catalyst turnover. |
| Cesium Carbonate (Cs₂CO₃) | Dioxane, Toluene, DMF | 80 °C to 120 °C | For Cross-Couplings: Often the base of choice for Ullmann and Buchwald-Hartwig reactions. Its solubility and mildness can prevent catalyst deactivation and side reactions.[3] |
| Potassium Phosphate (K₃PO₄) | Dioxane, Toluene | 80 °C to 110 °C | For Cross-Couplings: A competent base for palladium-catalyzed reactions, particularly when other bases fail. It is non-nucleophilic and generally well-tolerated. |
Q3: I'm attempting a Buchwald-Hartwig N-arylation with an aryl bromide/chloride and see very low yield. How can I optimize this?
Low yields in Buchwald-Hartwig aminations with this substrate are common and typically point to a suboptimal catalyst/ligand system or reaction conditions.[4][5] Given that the benzimidazolide anion is an electron-poor nucleophile, the reductive elimination step of the catalytic cycle is often rate-limiting.
To address this, you should:
-
Use Electron-Rich, Bulky Ligands: Ligands like XPhos , RuPhos , or BrettPhos are specifically designed to accelerate reductive elimination from the palladium center.
-
Increase Catalyst Loading: If yields remain low, increasing the palladium catalyst and ligand loading from 1-2 mol% to 3-5 mol% can improve conversion.
-
Elevate Temperature: These reactions often require higher temperatures (100-120 °C) to proceed at a reasonable rate.
-
Ensure Inert Atmosphere: Oxygen can rapidly deactivate the palladium catalyst. Employing rigorous Schlenk line techniques or working in a glovebox is essential for reproducibility.
Q4: Would a copper-catalyzed Ullmann condensation be a better choice for N-arylation?
An Ullmann condensation is a very strong alternative and should be considered if palladium-catalyzed methods are unsuccessful.[6][7]
-
Advantages: Copper catalysis can be more effective for coupling with highly electron-deficient N-nucleophiles.
-
Traditional Conditions: Historically, these reactions required stoichiometric copper powder at very high temperatures (>180 °C) in polar aprotic solvents like DMF or NMP.[6]
-
Modern Conditions: Modern protocols utilize catalytic amounts of a copper(I) source (e.g., CuI) with a ligand (often a diamine like TMEDA or a phenanthroline derivative) at more moderate temperatures (110-140 °C).[3][8] This approach is generally higher yielding and cleaner than the traditional method.
Troubleshooting Workflows & Protocols
This section provides logical workflows and step-by-step protocols for systematically addressing reactivity issues.
General Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting a failing reaction involving 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole.
Caption: A stepwise workflow for optimizing reaction parameters.
By methodically addressing the key variables of deprotonation, catalytic system, and reaction conditions, the inherent low reactivity of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole can be successfully overcome.
References
-
ResearchGate. (2025). Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties. Available at: [Link]
-
ACG Publications. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. Available at: [Link]
-
Canadian Center of Science and Education. (n.d.). Synthesis of Some of Fluorinated Benzimidazole Nucleosides. Available at: [Link]
-
IndiaMART. (n.d.). 5 Difluoro Benzimidazole - Medicine Grade Pharmaceutical Intermediate. Available at: [Link]
- Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
-
ResearchGate. (2014). Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). Available at: [Link]
-
ACS Omega. (2023). Synthesis of Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones under Mild Conditions. Available at: [Link]
-
PMC. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Available at: [Link]
-
MDPI. (n.d.). N-Arylation of Protected and Unprotected 5-Bromo 2-Aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Available at: [Link]
-
RSC Publishing. (2023). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Available at: [Link]
-
PMC. (2020). Importance of Fluorine in Benzazole Compounds. Available at: [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]
-
ResearchGate. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Available at: [Link]
-
ResearchGate. (2020). Importance of Fluorine in Benzazole Compounds. Available at: [Link]
-
Revue Roumaine de Chimie. (n.d.). THE TRANSFORMATION OF BENZIMIDAZOLES INTO FLUORINATED PYRROLES VIA CYCLOADDITION REACTIONS OF BENZIMIDAZOLIUM N-YLIDES. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Available at: [Link]
-
RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Failure on N-alkylation of benzimidazole. Available at: [Link]
-
NIH. (n.d.). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Available at: [Link]
-
ResearchGate. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]
-
MDPI. (n.d.). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Available at: [Link]
-
RSC Publishing. (n.d.). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Available at: [Link]
-
ResearchGate. (2023). Synthetic Approaches of Benzimidazole Derivatives: A Review. Available at: [Link]
-
ResearchGate. (n.d.). Ethyl 1-phenyl-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxylate. Available at: [Link]
-
PubChem. (n.d.). 3-[7-Trifluoromethyl-5-(2-trifluoromethyl-phenyl)-1H-benzimidazol-2-yl]-1-oxa-2-aza-spiro[4.5]dec-2-ene. Available at: [Link]
-
RSC Publishing. (n.d.). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Available at: [Link]
-
MDPI. (n.d.). 4,4-Difluoro-3-(3-phenylisoxazol-5-yl)-8-trifluoromethyl-5-(naphthalen-2-yl)-4-bora-3a,4a-diaza-s-indacene. Available at: [Link]
-
ResearchGate. (2022). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. Available at: [Link]
-
MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Available at: [Link]
-
MDPI. (n.d.). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Available at: [Link]
-
PubChem. (n.d.). Difluoro{[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy}acetic acid. Available at: [Link]
-
Applied Chemical Engineering. (2025). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Available at: [Link]
-
Prime Scholars. (n.d.). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. Available at: [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N -arylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY00767G [pubs.rsc.org]
Technical Support Center: Scaling Up the Production of 4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to address the practical challenges encountered during the synthesis and scale-up of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole. We provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to facilitate a smooth and efficient production workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for producing 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole on a laboratory scale?
A1: The most prevalent and reliable method is the condensation reaction between 3,4-difluorobenzene-1,2-diamine and trifluoroacetic acid (TFA). This reaction is a variation of the Phillips-Ladenburg benzimidazole synthesis.[1] It typically involves heating the reactants, often in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or under high-boiling solvent conditions to drive the cyclodehydration.
Q2: Why is the o-phenylenediamine starting material (3,4-difluorobenzene-1,2-diamine) prone to degradation?
A2: o-Phenylenediamines are electron-rich aromatic compounds, making them highly susceptible to oxidation, especially when exposed to air and light.[2] This oxidation process can lead to the formation of intensely colored, polymeric impurities that are difficult to remove and can inhibit the desired reaction, ultimately lowering the yield and purity of the final product.[3]
Q3: Are there any specific safety precautions for handling trifluoroacetic acid (TFA)?
A3: Yes, trifluoroacetic acid is a strong, corrosive acid. It can cause severe burns upon skin contact and is harmful if inhaled. Always handle TFA inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat. Ensure an emergency eyewash and shower are accessible.
Q4: What analytical techniques are recommended for monitoring reaction progress?
A4: Thin Layer Chromatography (TLC) is an excellent, rapid technique for monitoring the consumption of the starting diamine.[4] A typical eluent system would be a mixture of hexane and ethyl acetate. For more quantitative analysis and to track the formation of the product and any impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method.[4]
Synthesis Workflow and Troubleshooting Logic
The following diagrams illustrate the general production workflow and a logical approach to troubleshooting common issues encountered during the synthesis.
Caption: General experimental workflow for the synthesis of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole.
Caption: Troubleshooting logic for common issues in benzimidazole synthesis.[2]
In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and scale-up process.
Issue 1: Low Reaction Yield or Stalled Reaction
Q: My reaction yield is consistently low, and TLC/HPLC analysis shows significant amounts of unreacted 3,4-difluorobenzene-1,2-diamine even after prolonged heating. What is the cause?
A: This common issue can stem from several factors. Let's break them down:
-
Cause A: Poor Quality of Starting Material. As previously mentioned, the diamine starting material is prone to oxidation.[2] Impurities can act as reaction inhibitors. The trifluoroacetic acid should also be of high purity, as water content can affect the efficacy of dehydrating acid catalysts like PPA.
-
Solution: Source high-purity starting materials. If the diamine appears discolored (pink, brown, or dark), it should be purified before use. This can be achieved by recrystallization from an appropriate solvent system or by treating a solution of the material with activated carbon to remove colored impurities.[3]
-
-
Cause B: Inefficient Water Removal. The condensation reaction to form the benzimidazole ring is a dehydration process. If the water produced is not effectively removed, the equilibrium can shift back towards the starting materials, preventing the reaction from going to completion.
-
Solution: When using a solvent like toluene or xylene, employ a Dean-Stark apparatus to azeotropically remove water as it forms. If using a high-boiling acid catalyst like PPA which also acts as a dehydrating agent, ensure the temperature is high enough (typically >150 °C) for the reaction to proceed efficiently.
-
-
Cause C: Sub-optimal Reaction Conditions. Insufficient temperature or reaction time can lead to an incomplete conversion.
-
Solution: Monitor the reaction closely using TLC or HPLC.[4] If the reaction stalls, consider incrementally increasing the temperature. If temperature cannot be increased, extending the reaction time may be necessary. Ensure the stoichiometry is correct; a slight excess of the carboxylic acid component is sometimes used.[2]
-
Issue 2: Formation of Colored Impurities and Difficult Purification
Q: The crude product is a dark, tarry solid, and purification by column chromatography is providing poor separation and low recovery. How can I resolve this?
A: This is a classic sign of starting material degradation and potential side reactions.
-
Cause A: Oxidation of 3,4-difluorobenzene-1,2-diamine. This is the most likely culprit for dark coloration.[2]
-
Solution: Always run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2] Purge the reaction vessel with the inert gas before adding reagents and maintain a positive pressure throughout the reaction. Degassing the solvent prior to use can also be beneficial.
-
-
Cause B: Thermal Decomposition. At very high temperatures, organic molecules, especially those with multiple functional groups, can decompose, leading to complex mixtures of byproducts.
-
Solution: Identify the optimal temperature that provides a reasonable reaction rate without causing significant decomposition. A temperature screen (e.g., running small-scale reactions at 120°C, 140°C, and 160°C) can help determine the ideal balance.
-
-
Cause C: Similar Polarity of Product and Impurities. The fluorinated benzimidazole product is relatively polar. Oxidized side products can have similar polarities, making chromatographic separation challenging.[2]
-
Solution:
-
Pre-purification: Before attempting column chromatography, try to remove the bulk of the colored impurities. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and treat with activated carbon. Stir for 30 minutes, then filter through a pad of celite. This can significantly improve the color and purity of the material.[3]
-
Recrystallization: This is often the most effective and scalable purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane, toluene) to find conditions that allow the desired product to crystallize while leaving impurities in the mother liquor.
-
-
Issue 3: Challenges During Scale-Up
Q: We successfully produced the compound on a 10g scale, but encountered problems with yield and consistency when scaling to 1kg. What should we consider?
A: Scaling up a chemical reaction introduces new challenges related to physical processes like heat and mass transfer.[5]
-
Challenge A: Heat Transfer. The condensation reaction can be exothermic. On a small scale, the flask's large surface-area-to-volume ratio allows for easy heat dissipation. In a large reactor, this ratio is much smaller, and localized "hot spots" can form if mixing is not adequate, leading to side reactions and decomposition.
-
Solution: Use a jacketed reactor with a temperature control unit. Ensure the reactor is equipped with an efficient overhead stirrer (e.g., an anchor or pitched-blade turbine) to maintain a homogenous temperature throughout the reaction mass. Reagents should be added in a controlled manner to manage any exotherm.
-
-
Challenge B: Mass Transfer (Mixing). Inefficient mixing can lead to localized concentration gradients, reducing the reaction rate and promoting side product formation.
-
Solution: The choice of stirrer and stirring speed is critical. The goal is to ensure all reactants are in intimate contact. For heterogeneous mixtures (e.g., solids in a liquid), ensure the solid material is fully suspended.
-
-
Challenge C: Reagent Addition. Adding reagents too quickly on a large scale can lead to uncontrolled exotherms or localized high concentrations.
-
Solution: For large-scale reactions, add critical reagents, especially acids, via a controlled addition funnel or a metering pump over a set period. This allows the temperature control system to manage any heat generated.
-
Experimental Protocols & Data
Protocol 1: Laboratory-Scale Synthesis (25g Scale)
This protocol details a robust method for synthesizing the title compound in a standard laboratory setting.
Materials & Equipment:
-
3,4-difluorobenzene-1,2-diamine (14.4 g, 100 mmol)
-
Trifluoroacetic acid (15 mL, ~200 mmol)
-
Polyphosphoric acid (PPA) (~100 g)
-
500 mL three-neck round-bottom flask
-
Mechanical stirrer, condenser, thermocouple, and heating mantle
-
Nitrogen or Argon gas inlet
-
Saturated sodium bicarbonate solution, deionized water, ethyl acetate, brine
Procedure:
-
Setup: Assemble the reaction flask with the mechanical stirrer, condenser (with a gas outlet to a bubbler), and a thermocouple. Purge the entire system with nitrogen for 15-20 minutes.
-
Charge Reagents: Under a positive flow of nitrogen, charge the flask with polyphosphoric acid. Begin stirring and heat the PPA to ~80 °C to reduce its viscosity.
-
Add the 3,4-difluorobenzene-1,2-diamine to the warm PPA.
-
Slowly add the trifluoroacetic acid to the mixture via an addition funnel over 20 minutes. An exotherm may be observed.
-
Reaction: Slowly heat the reaction mixture to 150-160 °C and hold at this temperature for 4-6 hours. Monitor the reaction's progress by periodically taking a small aliquot, quenching it in water, extracting with ethyl acetate, and analyzing the organic layer by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up: After the reaction is complete (disappearance of starting diamine), cool the mixture to below 100 °C. Very cautiously and slowly, pour the viscous reaction mixture onto crushed ice (~500 g) in a large beaker with vigorous stirring. This step is highly exothermic and should be done behind a safety shield.
-
Neutralization: The resulting acidic slurry will contain the precipitated crude product. Slowly neutralize the mixture to pH 7-8 by adding a saturated solution of sodium bicarbonate. Be prepared for significant gas evolution (CO2).
-
Extraction: Transfer the neutralized slurry to a separatory funnel and extract the product with ethyl acetate (3 x 200 mL).
-
Washing: Combine the organic layers and wash with water (1 x 200 mL) and then brine (1 x 200 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as a light brown or off-white solid.
Protocol 2: Purification by Recrystallization
-
Transfer the crude solid to an appropriately sized Erlenmeyer flask.
-
Add a minimum amount of a hot solvent in which the compound is soluble (e.g., ethanol or ethyl acetate).
-
Once dissolved, slowly add a co-solvent in which the compound is less soluble (e.g., water or hexane) until the solution becomes slightly turbid.
-
Heat the mixture again until it is clear, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
Table 1: Typical Reaction Parameters and Analytical Data
| Parameter | Value / Method | Rationale / Comment |
| Reactant Ratio | 1 : 2 (Diamine : TFA) | A slight excess of the acid can help drive the reaction to completion. |
| Catalyst/Solvent | Polyphosphoric Acid (PPA) | Acts as both a catalyst and a dehydrating agent, effective for this condensation. |
| Temperature | 150-160 °C | Ensures a reasonable reaction rate and efficient dehydration. |
| Atmosphere | Inert (Nitrogen/Argon) | Critical to prevent oxidative degradation of the diamine starting material.[2] |
| Typical Yield | 75-90% (after purification) | Yield is highly dependent on the purity of starting materials and reaction control. |
| Monitoring | TLC (3:1 Hex/EtOAc) | Rf of product is typically higher than the polar diamine starting material. |
| Characterization | ¹H NMR, ¹⁹F NMR, LC-MS | Confirms structure and purity. ¹⁹F NMR is particularly useful for fluorinated compounds.[6][7] |
References
-
BenchChem. Overcoming challenges in the synthesis of substituted benzimidazoles. 2[2]
-
S. K. Sahu, et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health (NIH). 8[8]
-
Applied Chemical Engineering. (2024). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. springer.com. 9[9]
-
National Institutes of Health (NIH). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. 6[6]
-
Prime Scholars. An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. 4[4]
-
National Institutes of Health (NIH). Synthesis of Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones under Mild Conditions. 10[10]
-
Ingenta Connect. A Review on Modern Approaches to Benzimidazole Synthesis. 11[11]
-
Bentham Science. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. 12[12]
-
Academia.edu. Fluoro-containing Heterocycles. IV. Synthesis of Benzimidazole Derivatives. 13[13]
-
BenchChem. Technical Support Center: Troubleshooting Benzimidazole Synthesis. 3[3]
-
IJRAR. Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH. 14[14]
-
BenchChem. Technical Support Center: Synthesis of Furo-benzimidazoles. 1[1]
-
MDPI. 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. 7[7]
-
RSC Publishing. Recent achievements in the synthesis of benzimidazole derivatives. 15[15]
-
Publications Office of the European Union. Overview on PFAS analytical methods. 16[16]
-
National Institutes of Health (NIH). Practical Guidance on Selecting Analytical Methods for PFAS in Semiconductor Manufacturing Wastewater. 17[17]
-
BenchChem. Application Notes and Protocols for the Scale-up Synthesis of 4-Fluoro-4'-methyl-1,1'-biphenyl. 5[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. primescholars.com [primescholars.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ace.as-pub.com [ace.as-pub.com]
- 10. Synthesis of Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review on Modern Approaches to Benzimidazole Synthesis: Ingenta Connect [ingentaconnect.com]
- 12. benthamscience.com [benthamscience.com]
- 13. (PDF) Fluoro-containing Heterocycles. IV. Synthesis of Benzimidazole Derivatives [academia.edu]
- 14. ijrar.org [ijrar.org]
- 15. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 16. pub.norden.org [pub.norden.org]
- 17. Practical Guidance on Selecting Analytical Methods for PFAS in Semiconductor Manufacturing Wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solubility of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical and practical advice for improving the solubility of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole for in vitro and other biological assays. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established scientific principles.
Section 1: Understanding the Solubility Challenge
Q1: I'm having trouble dissolving 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole. Why is this compound likely to have poor aqueous solubility?
A1: The poor aqueous solubility of this compound stems from several key features of its molecular structure:
-
Aromatic Benzimidazole Core: The fused benzene and imidazole rings form a rigid, planar structure that is inherently hydrophobic.
-
High Lipophilicity: The trifluoromethyl (-CF3) and difluoro (-F) groups significantly increase the molecule's lipophilicity (attraction to fats and oils) and hydrophobicity (repulsion from water). Fluorine is highly electronegative, but when multiple fluorine atoms are present on a carbon, they create a nonpolar surface.
-
Strong Crystal Lattice: Such molecules often pack tightly into a stable crystal lattice. A significant amount of energy is required to break these intermolecular bonds before the compound can dissolve in a solvent. Many benzimidazole derivatives are known for their poor aqueous solubility for these reasons[1][2].
Q2: What are the predicted physicochemical properties of this compound, and how do they guide my solubilization strategy?
-
LogP (Lipophilicity): The calculated XLogP3 for a similar, highly fluorinated and chlorinated benzimidazole is 4.4, indicating high lipophilicity[3]. A high LogP value means the compound prefers a non-polar environment over an aqueous one, predicting low water solubility.
-
pKa (Ionization Constant): Benzimidazoles are amphoteric, meaning they can act as both a weak acid and a weak base[4][5]. The NH proton is weakly acidic (pKa ~12.8), while the pyridine-like nitrogen is weakly basic (pKa of the conjugate acid is ~5.6)[5][6]. This dual nature is critical because it means the compound's charge, and therefore its solubility, can be manipulated by changing the pH of the solution[7][8][9]. At a pH below its basic pKa, the molecule will become protonated (cationic), which typically increases aqueous solubility.
Q3: What's the difference between "kinetic" and "thermodynamic" solubility, and which one should I care about for my assay?
A3: This is a crucial distinction for assay development.
-
Kinetic Solubility: This measures the concentration at which a compound, rapidly diluted from a high-concentration organic stock (like DMSO), starts to precipitate in an aqueous buffer[10][11][12]. It often overestimates the true solubility because it can form a temporary supersaturated or amorphous state[12][13]. For high-throughput screening (HTS) and most initial in vitro assays where compounds are added from DMSO stocks and incubated for short periods, kinetic solubility is the more relevant parameter[10][11].
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with the aqueous buffer over a longer period (e.g., 24-48 hours)[10][11]. This value is lower but more stable and is critical for later-stage development, such as formulation for in vivo studies[11][14].
For your initial assays, you are primarily dealing with and trying to optimize the kinetic solubility . If you observe precipitation over the course of your experiment, it means your compound concentration has exceeded its thermodynamic solubility limit in the final assay medium.
Section 2: Practical Troubleshooting & Step-by-Step Protocols
Q4: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What can I do?
A4: This is a classic sign of exceeding the kinetic solubility limit. The drastic change from a favorable organic solvent (DMSO) to an unfavorable aqueous environment causes the compound to crash out[15].
Here is a systematic approach to troubleshoot this:
-
Optimize the Dilution Protocol: Avoid adding a small volume of highly concentrated stock directly into a large volume of buffer. This creates localized high concentrations that promote precipitation[16]. Instead, add the DMSO stock to your buffer dropwise while vortexing or swirling vigorously to ensure rapid dispersion[15][16].
-
Check Your Final DMSO Concentration: Most cell-based assays can tolerate a final DMSO concentration of up to 0.5% without significant toxicity, though this should always be validated for your specific cell line[17][18][19]. Keeping the DMSO concentration as high as is tolerable (e.g., 0.5% vs. 0.1%) can act as a co-solvent and help maintain solubility[15].
-
Use Serum or Protein: If your assay medium contains serum (e.g., FBS) or a purified protein (like BSA), try pre-diluting your DMSO stock in a small volume of this protein-containing medium first. Proteins can bind to hydrophobic compounds and act as natural solubilizing agents[15][20].
-
Lower the Stock Concentration: If you are using a very high concentration stock (e.g., 50-100 mM) and diluting it significantly, you increase the risk of precipitation. Try preparing a lower concentration stock (e.g., 10 mM) and adding a correspondingly larger volume to your assay, as long as the final DMSO concentration remains acceptable[21].
Caption: Decision workflow for troubleshooting compound precipitation.
Q5: Can I use pH modification to improve the solubility of this benzimidazole?
A5: Absolutely. Given the basic nitrogen in the imidazole ring (pKa ~5.6), adjusting the pH of your buffer to be more acidic should significantly increase solubility[5][6]. By lowering the pH to ~4.5-5.0 (at least one pH unit below the pKa), you will protonate that nitrogen, creating a positively charged species that is much more soluble in aqueous media[7][22].
Caution: You must ensure that the required pH is compatible with your biological assay (e.g., cell viability, enzyme activity).
-
Prepare Buffers: Prepare a series of biologically compatible buffers across a pH range (e.g., pH 5.0, 6.0, 7.4, 8.0). Common buffers include citrate for acidic pH and phosphate/HEPES for neutral pH.
-
Prepare Compound Slurry: Add an excess amount of your solid compound to a microcentrifuge tube for each pH buffer to be tested.
-
Equilibrate: Add a fixed volume of each buffer to the corresponding tube. Place the tubes on a shaker and allow them to equilibrate at a constant temperature (e.g., 25°C or 37°C) for 24 hours to determine thermodynamic solubility.
-
Separate Solid: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved compound.
-
Quantify: Carefully remove the supernatant and filter it through a 0.22 µm syringe filter. Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS/MS[23].
-
Analyze: Plot the measured solubility against the buffer pH to identify the optimal pH for solubilization.
Q6: What are common co-solvents I can use, and what are their limitations?
A6: Co-solvents are water-miscible organic solvents that increase drug solubility by reducing the polarity of the aqueous environment[24][25]. Besides DMSO, other co-solvents can be considered, but their potential for cytotoxicity must be carefully evaluated[26].
| Co-Solvent | Typical Max Conc. in Cell Assays | Pros | Cons/Cautions |
| DMSO | 0.1% - 0.5% | Excellent solubilizing power for many compounds; widely used.[27] | Can be toxic to some cell lines above 0.5%; can interfere with some assays.[17][18] |
| Ethanol | 0.1% - 0.5% | Good solubilizing power; volatile. | Often more cytotoxic than DMSO; can cause protein denaturation.[19][26] |
| Propylene Glycol (PG) | < 1% | Low toxicity; often used in formulations. | Can be viscous; may not be as strong a solvent as DMSO.[26] |
| Polyethylene Glycol (PEG 300/400) | < 1% | Low toxicity; good for certain compounds. | High viscosity; potential for precipitation upon dilution.[26] |
Key Principle: Always run a vehicle control with the identical final concentration of the co-solvent to ensure that any observed biological effect is due to your compound, not the solvent itself[21].
Section 3: Advanced Solubilization Strategies
Q7: I've tried pH and co-solvents, but my compound is still problematic. What else can I try?
A7: For highly challenging compounds, you can explore the use of solubilizing excipients. These are pharmacologically inactive substances added to a formulation to aid in solubilization.
-
Cyclodextrins: These are sugar-based molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble molecules like your benzimidazole, forming an "inclusion complex" that is water-soluble[23][28][29]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.
-
Surfactants: Surfactants (e.g., Tween® 20/80, Cremophor® EL) form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration or CMC). Hydrophobic compounds can partition into the core of these micelles, effectively solubilizing them[28][30]. However, surfactants can be harsh on cells and may interfere with assays, so they must be used at low, non-toxic concentrations[26].
-
Solid Dispersions: This is a more advanced formulation technique where the compound is molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMC)[1][23][25]. This prevents the compound from crystallizing and presents it in a higher-energy, more soluble amorphous state. This is typically used for preparing materials for in vivo dosing but can be adapted for preparing concentrated aqueous stocks for in vitro use.
-
Select Cyclodextrin: Choose a suitable cyclodextrin, such as HP-β-CD.
-
Molar Ratio: Determine the molar ratio of drug to cyclodextrin to test (e.g., 1:1, 1:2).
-
Kneading: Place the cyclodextrin in a mortar and add a small amount of a water/alcohol mixture to form a paste.
-
Incorporate Drug: Slowly add the 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole powder to the paste and knead thoroughly for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Final Product: The resulting powder is the inclusion complex, which should exhibit significantly improved aqueous solubility. Test its solubility compared to the unformulated compound.
References
-
Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
-
Jain, A., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(5), 2047-2067. [Link]
-
Bhandari, D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre, 13(5), 21-27. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 5798, Benzimidazole." PubChem. [Link]
-
Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. [Link]
-
World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
S. S. Shinde, et al. (2022). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 9(2), 54-61. [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical Chemistry, 72(8), 1781-1787. [Link]
-
Brown, T. N., & Mora-Diez, N. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B, 110(18), 9270–9279. [Link]
-
Kaddouh, F., et al. (2022). Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects. Polymers, 14(3), 569. [Link]
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
-
Bircsak, E., et al. (2021). Considerations regarding use of solvents in in vitro cell based assays. ADMET & DMPK, 9(4), 271-286. [Link]
-
Ghasemi, M., et al. (2021). Considerations regarding use of solvents in in vitro cell based assays. Avicenna Journal of Medical Biochemistry, 9(2), 97-103. [Link]
-
Kuduk, J. A., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 3(10), 825–829. [Link]
-
Khan Academy. pH and solubility. [Link]
-
University of Mustansiriyah. The influence of pH on solubility in water. [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]
-
ChemWhat. 4,5-DIFLUORO-2-(TRIFLUOROMETHYL)BENZIMIDAZOLE CAS#: 28196-83-0. [Link]
-
Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Fernández, L., et al. (2010). Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. Brazilian Journal of Chemical Engineering, 27, 31-39. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 75357, 4,5,6,7-tetrachloro-2-(trifluoromethyl)-1H-benzimidazole." PubChem. [Link]
-
Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]
-
ResearchGate. (2021). DMSO concentration in cell culture? Precipitating while PBS is added?. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 198639, Benzimidazole-6-carbonitrile, 4,5-dichloro-2-(trifluoromethyl)-." PubChem. [Link]
-
ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. [Link]
-
Islam, M. R., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Heliyon, 7(10), e08137. [Link]
-
Li, Y., et al. (2023). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Molecules, 28(13), 5143. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 55940, 7-Chloro-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole." PubChem. [Link]
-
IndiaMART. 5 Difluoro Methoxy 2 Mercapto Benzimidazole. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 101276, 5-(Difluoromethoxy)-2-(((4,5-dimethoxy-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazole." PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 4,5,6,7-tetrachloro-2-(trifluoromethyl)-1H-benzimidazole | C8HCl4F3N2 | CID 75357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Benzimidazole: Chemical property, Primary Use, and biological activity_Chemicalbook [chemicalbook.com]
- 6. Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 8. ibisscientific.com [ibisscientific.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. enamine.net [enamine.net]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. ovid.com [ovid.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 19. semanticscholar.org [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Khan Academy [khanacademy.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 26. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 27. medchemexpress.com [medchemexpress.com]
- 28. semanticscholar.org [semanticscholar.org]
- 29. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 30. researchgate.net [researchgate.net]
overcoming regioselectivity issues in 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole reactions
Welcome to the technical support center for 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with regioselectivity in their synthetic campaigns. Here, we dissect the underlying principles governing the reactivity of this electron-deficient heterocycle and provide actionable, field-proven troubleshooting strategies and detailed protocols.
Understanding the Challenge: The Electronic Landscape of the Molecule
The core difficulty in controlling reactions with 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole stems from its unique electronic architecture. The molecule is heavily substituted with three powerful electron-withdrawing groups (EWGs): two fluorine atoms and a trifluoromethyl (CF3) group.
-
Inductive Effects (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) through the sigma bonds. This effect is distance-dependent, significantly lowering electron density at the positions closest to the fluorine atoms (C4, C5, and by extension, N1, C6, and C7). The CF3 group at the C2 position also exerts a potent -I effect on the imidazole ring.
-
Mesomeric Effects (+M): While highly electronegative, fluorine possesses lone pairs that can be donated into the aromatic pi-system, a resonance or mesomeric effect (+M).[1][2][3] This effect pushes electron density primarily to the ortho and para positions. However, due to poor orbital overlap between fluorine's 2p and carbon's 2p orbitals, this +M effect is weak and is largely overshadowed by the powerful -I effect, especially at the ortho positions.[1][3]
This interplay results in a highly electron-deficient aromatic system with distinct reactive sites whose selectivities can be difficult to predict and control.
Frequently Asked Questions & Troubleshooting Guides
This section is organized by the type of reaction and the specific regiochemical challenge.
SECTION 1: N-H Functionalization (N1 vs. N3 Selectivity)
A primary challenge is the selective functionalization (e.g., alkylation, arylation) of one of the two chemically similar imidazole nitrogens. Although electronically equivalent in the neutral molecule, they become distinct upon reaction.
Question 1: My N-alkylation reaction gives a mixture of N1 and N3 isomers. How can I favor one over the other?
Root Cause Analysis: The formation of N1 vs. N3 isomers is often governed by a competition between kinetic and thermodynamic control.[4][5][6]
-
Kinetic Control: The kinetically favored product forms faster, typically at lower temperatures, and is often the less sterically hindered isomer. The N1 position, being adjacent to the C7-H, is generally less sterically encumbered than the N3 position, which is flanked by the bulky C4-F group.
-
Thermodynamic Control: The thermodynamically favored product is the more stable isomer and is favored under conditions that allow for equilibrium, such as higher temperatures and longer reaction times.[6][7][8] The relative stability of the N1 vs. N3 substituted product can be subtle and may depend on the nature of the substituent introduced.
Troubleshooting Workflow: N1 vs. N3 Selectivity
Caption: Troubleshooting workflow for N1 vs. N3 regioselectivity.
Protocol 1: Kinetically Controlled N1-Alkylation
This protocol aims to form the less sterically hindered N1-alkylated product.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole (1.0 equiv) and anhydrous DMF. Cool the solution to 0 °C.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 equiv) dropwise.
-
Reaction: Maintain the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS every 15-30 minutes.
-
Quench: Once the starting material is consumed (typically 1-2 hours), carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Work-up: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification & Verification: Purify the crude product by column chromatography. Verify the regiochemistry using 1H-19F HOESY or 2D NOESY NMR experiments to confirm the spatial proximity of the new alkyl group to the C7-H.
SECTION 2: C-H Functionalization (C6 vs. C7 Selectivity)
Functionalizing the benzene portion of the ring presents a different regioselectivity challenge. The C6 and C7 positions are the most likely sites for electrophilic or metal-mediated C-H functionalization.
Question 2: I am attempting a C-H functionalization (e.g., halogenation, nitration) and getting a mixture of C6 and C7 isomers. How do I control this?
Root Cause Analysis: The directing effects of the fluorine atoms govern the outcome of these reactions.
-
Electrophilic Aromatic Substitution (EAS): Fluorine is a deactivating but ortho, para-director.[1][2]
-
The F atom at C4 directs ortho to C5 (already substituted) and para to C7.
-
The F atom at C5 directs ortho to C4 (already substituted) and para to C6 (via the imidazole ring).
-
The combined effect strongly deactivates the ring but creates a competition between the C6 and C7 positions. The C7 position is often favored in EAS due to the strong para-directing effect from the C4-fluorine.[1]
-
-
Directed Ortho-Metalation (DoM): This powerful technique uses a directing group to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho position, creating a nucleophilic aryllithium species that can be trapped with an electrophile.[9][10][11] Fluorine itself can act as a weak directing metalation group.[12][13] However, the N1-H of the benzimidazole is far more acidic and will be deprotonated first. Therefore, a protecting group on the nitrogen is essential for DoM strategies. The N1-protecting group can then serve as a powerful directing group.
Strategy Comparison: C-H Functionalization
| Strategy | Target Position | Mechanism | Key Requirements | Common Issues |
| Electrophilic Aromatic Substitution | C7 (typically favored) | EAS | Strong electrophile, acidic conditions | Low reactivity, potential for C6 isomer formation, harsh conditions. |
| Directed Ortho-Metalation (DoM) | C7 (with N1-directing group) | C-H Deprotonation | N-protection required, strong base (n-BuLi, LDA), low temp (-78 °C), anhydrous conditions. | Substrate compatibility with strong bases, requires extra protection/deprotection steps. |
Protocol 2: C7-Selective Functionalization via Directed Ortho-Metalation (DoM)
This protocol achieves selective functionalization at the C7 position by using a pivaloyl (Piv) protecting group on N1 as the directing metalation group.
Caption: Experimental workflow for C7-functionalization via DoM.
-
N1-Protection: Protect the starting benzimidazole with pivaloyl chloride in the presence of a base like triethylamine to yield N1-pivaloyl-4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole.
-
Metalation: Dissolve the N-protected substrate in anhydrous THF under argon and cool to -78 °C. Add sec-butyllithium (s-BuLi, 1.3 equiv) dropwise and stir for 1 hour at -78 °C. This selectively deprotonates the C7 position.[9][13]
-
Electrophilic Trap: Add a solution of the desired electrophile (e.g., iodine for iodination, 1.5 equiv) in THF and allow the reaction to slowly warm to room temperature.
-
Quench and Work-up: Quench with saturated aqueous ammonium chloride, extract with an organic solvent, dry, and concentrate.
-
Deprotection: Cleave the pivaloyl group using a base such as sodium hydroxide in methanol to yield the final C7-functionalized product.[14]
-
Verification: Confirm the C7 regiochemistry using 1D and 2D NMR. The C7-substituted product will show a singlet for the remaining C6-H, while the C6-substituted isomer would show a singlet for the C7-H. 19F NMR can also be a powerful tool, as the chemical shifts of F4 and F5 will be uniquely affected by the new substituent.[15][16][17][18][19]
References
-
Electrophilic aromatic directing groups. Wikipedia.[Link]
-
Methylation of sydnone N-oxides: kinetic and thermodynamic control in the alkylation site of an electron-rich heterocycle. PubMed.[Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH).[Link]
-
Electrophilic Aromatic Substitution AR5. Directing Effects. College of Saint Benedict and Saint John's University.[Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar.[Link]
-
Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate.[Link]
-
07- DIRECTED ORTHO METALATION. Jacques Mortier - Unblog.fr.[Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing.[Link]
-
Methylation of Sydnone N-Oxides: Kinetic and Thermodynamic Control in the Alkylation Site of an Electron-Rich Heterocycle. ACS Publications.[Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing.[Link]
-
Benzimidazole synthesis. Organic Chemistry Portal.[Link]
-
19Flourine NMR. University of Ottawa.[Link]
-
Directed ortho metalation. Grokipedia.[Link]
-
Regioselectivity of N-substitution in bis-alkylation of 1,2,4-triazolo[1,5-a]benzimidazole-2-thione. ResearchGate.[Link]
-
Directed ortho metalation. Wikipedia.[Link]
-
N‐Alkylation of benzimidazole. ResearchGate.[Link]
-
Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journals.[Link]
-
Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. ACS Publications.[Link]
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.[Link]
-
Directed (ortho) Metallation. University of Liverpool.[Link]
-
Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization. Taylor & Francis Online.[Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing.[Link]
-
Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate.[Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.[Link]
-
Thermodynamic and kinetic reaction control. Wikipedia.[Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate.[Link]
-
Theoretical Elucidation of Kinetic and Thermodynamic Control of Radical Addition Regioselectivity. ACS Publications.[Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.[Link]
-
Copper-Catalyzed C-H Fluorination/Functionalization Sequence Enabling Benzylic C-H Cross Coupling with Diverse Nucleophiles. PubMed.[Link]
-
Direct C−H functionalization of heterocyclic compounds. ResearchGate.[Link]
-
Deprotection of the Benzimidazole Products. ResearchGate.[Link]
-
Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. National Institutes of Health (NIH).[Link]
-
Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. National Institutes of Health (NIH).[Link]
-
C-H functionalization/C-N bond formation: copper-catalyzed synthesis of benzimidazoles from amidines. PubMed.[Link]
-
Catalytic, Regioselective 1,4‐Fluorodifunctionalization of Dienes. National Institutes of Health (NIH).[Link]
-
Selectfluor-Mediated Benzo[d][1][2][4]Triazole Functionalisation of 4,4-Difluoro-4-Bora-3a,4a-Diaza-s-Indacene. ResearchGate.[Link]
-
Reactivity‐Controlled Regioselectivity: A Regiospecific Synthesis of 1,2‐Disubstituted Benzimidazoles. Scilit.[Link]
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 4. Methylation of sydnone N-oxides: kinetic and thermodynamic control in the alkylation site of an electron-rich heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. researchgate.net [researchgate.net]
- 13. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
- 14. researchgate.net [researchgate.net]
- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. 19Flourine NMR [chem.ch.huji.ac.il]
Technical Support Center: A Troubleshooting Guide for the Synthesis of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols for the synthesis of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole, a key structural motif in modern medicinal chemistry. The incorporation of fluorine and trifluoromethyl groups can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making this compound a valuable building block.[1][2] However, these same electron-withdrawing groups present unique challenges in its synthesis. This document offers practical, field-proven insights to navigate these complexities.
Overview of the Synthesis Pathway
The most direct and common method for synthesizing 2-substituted benzimidazoles is the Phillips condensation reaction.[3][4] This involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid under acidic and dehydrating conditions. For the target molecule, this translates to the reaction between 4,5-difluoro-1,2-phenylenediamine and trifluoroacetic acid (TFA).
Caption: Phillips condensation for 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
Possible Causes & Solutions:
-
Poor Quality Starting Materials: The purity of the o-phenylenediamine is critical. This class of compounds is susceptible to oxidation, which can lead to dark, tarry side products and inhibit the desired reaction.[5][6]
-
Insufficient Dehydration: The final cyclization step involves the elimination of a water molecule.[9] If water is not effectively removed, the equilibrium will not favor product formation.
-
Action: The reaction is often run in a strong acid like polyphosphoric acid (PPA) which also acts as a dehydrating agent.[10] When using mineral acids like HCl, heating the reaction mixture to temperatures above 100°C is crucial to drive off water.[11] Monitoring the reaction for the cessation of water production can indicate completion.
-
-
Incorrect Reaction Conditions: The electron-withdrawing nature of the fluorine and trifluoromethyl groups deactivates the reactants. The reaction, therefore, requires forcing conditions.
-
Action: Ensure the reaction is heated sufficiently, often to reflux in 4N HCl for several hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5][6] A common mistake is not allowing the reaction to proceed long enough for the slow cyclization step to complete.
-
Q2: My TLC/LCMS shows multiple spots. How do I identify the side products and prevent their formation?
Possible Causes & Solutions:
-
Oxidation of Starting Material: As mentioned, 4,5-difluoro-1,2-phenylenediamine can oxidize. This leads to highly colored, often polar, impurities that complicate purification.[5]
-
Incomplete Cyclization: The reaction proceeds via an N-acylated diamine intermediate. If the cyclization is incomplete, this intermediate will remain in the crude product.
-
Action: The intermediate is more polar than the final benzimidazole product. It can be identified by LCMS (look for the mass corresponding to the diamine + TFA - H₂O). To drive the reaction to completion, ensure adequate heating and reaction time. If the problem persists, consider a stronger acid catalyst system like PPA.[10]
-
-
Formation of 1,2-Disubstituted Benzimidazoles: While more common with aldehydes, this side product can sometimes occur, though it is less likely with a carboxylic acid.[5]
-
Action: Control the stoichiometry carefully. A 1:1 ratio of diamine to trifluoroacetic acid is typically optimal. Using a slight excess of the diamine can sometimes favor the desired product.
-
Q3: The crude product is a dark oil or tar, and I'm struggling with purification. What are the best purification strategies?
Possible Causes & Solutions:
-
Highly Colored Impurities: These are almost always due to oxidation of the diamine starting material.[5][6]
-
Action 1 (Decolorization): Before further purification, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or methanol) and treat it with activated carbon. Heat the suspension gently for 15-20 minutes, then filter through celite to remove the carbon. This can significantly improve the color of the product.[5][6]
-
Action 2 (Acid-Base Extraction): Benzimidazoles are basic and can be effectively separated from non-basic impurities.[5] Dissolve the crude material in an organic solvent like ethyl acetate. Extract with an acidic aqueous solution (e.g., 1M HCl). The protonated benzimidazole will move to the aqueous layer, leaving many non-basic impurities behind. Wash the organic layer one more time. Combine the acidic aqueous layers, cool in an ice bath, and carefully neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the purified product. Filter, wash with cold water, and dry.
-
-
Similar Polarity of Product and Impurities: The product and unreacted starting materials may have similar polarities, making separation by column chromatography difficult.[5]
-
Action: Acid-base extraction is the preferred first step to remove the bulk of impurities. If column chromatography is still necessary, use a gradient elution system, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. Monitor fractions carefully by TLC.[12][13]
-
Q4: My NMR spectrum looks confusing. How do I confirm the structure?
Possible Causes & Solutions:
-
Complex Splitting Patterns: The presence of fluorine atoms will lead to complex splitting patterns in both the ¹H and ¹³C NMR spectra due to F-H and F-C coupling.
-
Action (¹H NMR): The two aromatic protons will appear as a complex multiplet. The N-H proton of the imidazole ring will be a broad singlet and its chemical shift can be concentration-dependent. A D₂O exchange experiment can confirm this peak, as the N-H proton will be replaced by deuterium and the signal will disappear.[14]
-
Action (¹³C NMR): Expect to see C-F coupling (large one-bond ¹JCF and smaller multi-bond couplings). The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.
-
Action (¹⁹F NMR): This is a crucial characterization technique. You should expect two signals in the aromatic region for the two non-equivalent fluorine atoms on the benzene ring, and a single, more intense signal for the CF₃ group.[15][16]
-
-
Tautomerism: The N-H proton can exist on either nitrogen of the imidazole ring. In solution, this exchange is usually fast on the NMR timescale, resulting in an averaged spectrum.
-
Action: This is a known feature of N-unsubstituted benzimidazoles.[9] The averaged symmetry is why you typically see only two aromatic proton signals and two aromatic fluorine signals, even though the static molecule is asymmetric.
-
Caption: A decision tree for troubleshooting the synthesis.
Experimental Protocols & Data
Key Reaction Parameters
| Parameter | Value/Reagent | Rationale & Notes |
| Diamine | 4,5-Difluoro-1,2-phenylenediamine | Key building block. Purity is essential.[17] |
| Acid | Trifluoroacetic acid (TFA) | Provides the C2-trifluoromethyl group. Often used in excess. |
| Catalyst/Solvent | 4N Hydrochloric Acid | Common choice for Phillips condensation, provides acidic medium.[3] |
| Temperature | 100-120 °C (Reflux) | Required to overcome activation energy and remove water. |
| Atmosphere | Nitrogen or Argon | Recommended to prevent oxidation of the diamine.[5] |
| Typical Yield | 60-80% (after purification) | Yields can vary based on purity of starting materials and workup. |
| Melting Point | 129-134 °C | Literature value for the starting diamine is ~132°C.[7] The product MP will be different and should be determined. |
Protocol 1: Synthesis of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole
-
Safety: Work in a well-ventilated fume hood. Wear appropriate PPE (lab coat, gloves, safety glasses). Trifluoroacetic acid and hydrochloric acid are corrosive.
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,5-difluoro-1,2-phenylenediamine (1.0 eq).
-
Add 4N aqueous hydrochloric acid as the solvent.
-
Add trifluoroacetic acid (1.1 - 1.5 eq).
-
Begin stirring and heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere.
-
Maintain reflux for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase), checking for the consumption of the starting diamine.
-
After completion, cool the reaction mixture to room temperature, then further cool in an ice bath.
-
Slowly and carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is ~7-8. The product will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with copious amounts of cold deionized water to remove inorganic salts.
-
Dry the crude product under vacuum. Proceed with purification.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolve the crude solid from Protocol 1 in ethyl acetate.
-
Transfer the solution to a separatory funnel and add 1M HCl (aq). Shake vigorously and allow the layers to separate.
-
Drain the lower aqueous layer into a clean flask.
-
Extract the organic layer one more time with 1M HCl (aq).
-
Combine the acidic aqueous extracts. Discard the organic layer (which contains non-basic impurities).
-
Cool the combined aqueous layer in an ice bath and slowly add 2M NaOH (aq) with stirring until the solution is basic (pH > 8), causing the purified product to precipitate.
-
Collect the white/off-white solid by vacuum filtration.
-
Wash the solid with cold deionized water and dry thoroughly under vacuum.
Sources
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. adichemistry.com [adichemistry.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4,5-Difluoro-1,2-phenylenediamine [myskinrecipes.com]
- 8. chemimpex.com [chemimpex.com]
- 9. ace.as-pub.com [ace.as-pub.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 13. Synthesis of Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes | MDPI [mdpi.com]
- 17. echemi.com [echemi.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Benzimidazole-Based Kinase Inhibitors: Evaluating 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole in the Context of Established CK2 Inhibitors
For researchers and drug development professionals navigating the landscape of kinase inhibitors, the benzimidazole scaffold represents a privileged structure, particularly in the pursuit of potent modulators of Protein Kinase CK2 (formerly Casein Kinase 2). This guide provides a comprehensive comparison of the anticipated efficacy of a novel derivative, 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole, with well-characterized and clinically relevant CK2 inhibitors. Our analysis is grounded in established experimental data for comparator compounds, offering a framework for evaluating this next-generation inhibitor.
Protein Kinase CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, including breast, prostate, and lung malignancies.[1][2] Its role in promoting cell proliferation, suppressing apoptosis, and fostering angiogenesis has made it an attractive target for therapeutic intervention.[1][2][3] The majority of small-molecule CK2 inhibitors function as ATP-competitive antagonists, binding to the ATP-binding pocket of the CK2α catalytic subunit and preventing the phosphorylation of CK2 substrates.[1][3]
This guide will focus on a comparative analysis of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole against three key benzimidazole and benzotriazole-based CK2 inhibitors: 4,5,6,7-Tetrabromo-1H-benzotriazole (TBB), 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT), and the clinical candidate CX-4945 (Silmitasertib).
Mechanism of Action: A Shared Strategy of ATP-Competitive Inhibition
The primary mechanism of action for the inhibitors discussed in this guide is the competitive inhibition of ATP binding to the CK2α subunit.[1][3] The ATP-binding pocket of CK2 is relatively small and narrow, which allows for high specificity and selectivity of small molecule inhibitors.[3][4] The benzimidazole and benzotriazole scaffolds are particularly well-suited for occupying this pocket.
The introduction of fluorine and trifluoromethyl groups in 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole is a rational design strategy. The trifluoromethyl group is a highly electronegative substituent known to influence the electronic properties of neighboring groups and can enhance binding interactions and metabolic stability.[5] Fluorine atoms can also contribute to improved binding affinity and pharmacokinetic properties. While direct experimental data for this specific compound is not yet widely published, its structural similarity to other potent benzimidazole-based inhibitors strongly suggests it will operate through a similar ATP-competitive mechanism.
Caption: ATP-competitive inhibition of Protein Kinase CK2.
Comparative Efficacy of Selected CK2 Inhibitors
The following table summarizes the reported efficacy of the comparator inhibitors. This data provides a benchmark against which the performance of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole can be assessed.
| Inhibitor | Type | Target | IC50 | Ki | Cellular Efficacy (Example) |
| TBB | ATP-competitive | CK2 | ~0.15 µM (rat liver CK2)[6] | N/A | Diminishes viability of PC-3 cells[6] |
| DMAT | ATP-competitive | CK2 | N/A | 40 nM[7] | Induces apoptosis in Jurkat cells (DC50 = 2.7 µM)[8] |
| CX-4945 (Silmitasertib) | ATP-competitive | CK2α | 1 nM[9] | 0.38 nM[9] | Decreases CLL cell viability (IC50 < 1 µM)[10] |
Key Insights from the Comparator Inhibitors:
-
TBB (4,5,6,7-Tetrabromo-1H-benzotriazole): TBB is a widely used tool compound for studying CK2 function.[11][12] While effective, it exhibits some off-target effects.[12] Its polybrominated structure contributes to strong hydrophobic and halogen interactions within the ATP binding pocket.[11]
-
DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole): As a derivative of the benzimidazole scaffold, DMAT demonstrates superior potency to TBB, with a reported Ki value of 40 nM.[7] It is cell-permeable and has been shown to be a more effective inducer of apoptosis in cell-based assays compared to TBB.[7][8]
-
CX-4945 (Silmitasertib): CX-4945 is the most clinically advanced CK2 inhibitor, having entered Phase II clinical trials for various cancers, including cholangiocarcinoma.[3][13][14] It is an orally available compound with high potency and has demonstrated anti-proliferative activity across a wide range of cancer cell lines.[3][10]
Experimental Protocols for Comparative Efficacy Assessment
To objectively compare the efficacy of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole with these established inhibitors, a series of standardized assays should be employed.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of CK2.
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant human CK2α, a specific peptide substrate (e.g., RRRADDSDDDDD), and varying concentrations of the test inhibitor (and comparator inhibitors).
-
Initiation: Start the kinase reaction by adding ATP (radiolabeled [γ-³²P]ATP or using a phosphospecific antibody-based detection method).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).
-
Termination: Stop the reaction by adding a kinase inhibitor or spotting the reaction mixture onto a phosphocellulose membrane.
-
Detection: Quantify the amount of phosphorylated substrate. For radiolabeled ATP, this can be done using a scintillation counter. For antibody-based methods, a colorimetric or fluorescent signal is measured.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
Caption: Workflow for an in vitro CK2 kinase inhibition assay.
Cellular Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., Jurkat, MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the test and comparator inhibitors for a specified duration (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis (programmed cell death) by the inhibitor.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., Jurkat cells) and treat with various concentrations of the inhibitor for a defined period (e.g., 24-48 hours).[15]
-
Harvesting: Harvest the cells by centrifugation.[15]
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).[15]
-
Incubation: Incubate the cells in the dark at room temperature.[15]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[15]
Caption: Workflow for cellular apoptosis assay using flow cytometry.
Concluding Remarks and Future Directions
The development of novel CK2 inhibitors is a promising avenue for cancer therapy. While 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole awaits comprehensive public data, its chemical structure suggests a strong potential as a potent and selective CK2 inhibitor. The strategic inclusion of fluorine and a trifluoromethyl group may confer advantages in terms of metabolic stability and binding affinity over non-fluorinated or non-trifluoromethylated analogs.
A direct comparison with established inhibitors like TBB, DMAT, and the clinically evaluated CX-4945 using the standardized protocols outlined in this guide will be crucial in determining its therapeutic potential. The ultimate goal is to identify inhibitors with high potency, excellent selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy. This comparative framework provides a robust starting point for the rigorous evaluation of this and other emerging benzimidazole-based kinase inhibitors.
References
- Patsnap Synapse. (2024, June 21). What are CK2 inhibitors and how do they work?
- Recent Advances in the Discovery of CK2 Inhibitors. PMC - PubMed Central.
- Recent Advances in the Discovery of CK2 Inhibitors. ACS Omega.
- Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1. PubMed. (2016, December 1).
- The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. MDPI.
- CK2 Inhibitors. Otava.
- New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole. ResearchGate.
- Most commonly used CK2 inhibitors. For a comprehensive list of CK2... ResearchGate.
- Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole. Europe PMC.
- 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2. PubMed.
- Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1. ResearchGate. (2017, February).
- Protein kinase CK2 inhibitors: a patent review. PubMed.
- The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies. PMC - NIH.
- A Comparative Review of Protein Kinase CK2 Inhibitors: Benchmarking CK2-IN-4. Benchchem.
- Findings from the phase I clinical trials of CX-4945, an orally available inhibitor of CK2. ASCO Publications. (2011, May 20).
- Findings from the phase I clinical trials of CX-4945, an orally available inhibitor of CK2. bioRxiv.
- Novel CK2 Inhibitor Silmitasertib Shows Promise in Cholangiocarcinoma. The ASCO Post. (2021, March 25).
- Evaluating Safety, Pharmacokinetics and Clinical Benefit of Silmitasertib (CX-4945) in Subjects With Moderate COVID-19. ClinicalTrials.gov.
- TBB (NSC 231634). MedchemExpress.com.
- Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2 ('casein kinase-2'). ResearchGate.
- Strategies to increase the potency of 4,5,6,7-Tetrabromobenzimidazole inhibitors. Benchchem.
- Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. PMC - NIH. (2021, June 10).
- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. University of Groningen.
- 4,5,6,7-tetrahydro-2H-indazol-3-ol, a Benzimidazole Derivative, Inhibits T Cell Proliferation Involving H+/K+-ATPase Inhibition. PMC - NIH.
- Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. PubMed.
- 1-Phenyl-2-[4-(trifluoro-meth-yl)phen-yl]-1H-benzimidazole. PubMed. (2013, February 1).
- 2-Trifluoromethyl-1H-benzimidazole. PMC - NIH.
- New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodiumfalciparum Agents. PMC - NIH.
- Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. NIH. (2023, July 28).
- Targeting tubulin protein to combat fungal disease: Design, synthesis, and its new mechanistic insights of benzimidazole hydrazone derivatives. PubMed.
- The efficacy of the benzimidazoles oxfendazole and flubendazole against Litomosoides sigmodontis is dependent on the adaptive and innate immune system. PMC - NIH. (2023, June 27).
- Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo. PubMed. (2023, January 5).
- Molecular Insights of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole as CRF-1 Receptor Antagonists: Combined QSAR, Glide Docking, Molecular Dynamics, and In-silico ADME Studies. PMC - PubMed Central.
- 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole. PMC - NIH.
- Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy. University of Pretoria.
- Evaluation of the antiplasmodial efficacy of synthetic 2,5-diphenyloxazole analogs of compounds naturally derived from Oxytropis lanata. PubMed.
- Molecular Insights of 1,2,3,4-tetrahydropyrimido[1,2-a] benzimidazole as CRF-1 Receptor Antagonists. Brieflands.
Sources
- 1. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodiumfalciparum Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protein kinase CK2 inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel CK2 Inhibitor Silmitasertib Shows Promise in Cholangiocarcinoma - The ASCO Post [ascopost.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Target Validation of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous scientific inquiry. The compound 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole represents a novel chemical entity with significant therapeutic potential, owing to the broad biological activities associated with the benzimidazole scaffold.[1][2][3][4] The presence of trifluoromethyl and difluoro substituents can enhance metabolic stability and binding affinity, making this a compound of considerable interest.[5][6][7][8][9] However, its specific biological target(s) remain to be elucidated.
This guide provides a comprehensive, in-depth comparison of modern experimental strategies to identify and validate the biological target of this and other novel small molecules. We will move beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a self-validating and robust approach to target deconvolution.
The Strategic Framework for Target Validation
A successful target validation campaign is not a linear process but an iterative cycle of hypothesis generation, testing, and refinement. Our approach is structured to first identify potential targets without bias, then confirm direct engagement, and finally, validate the functional consequence of this engagement in a physiological context.
Figure 1: A strategic workflow for target identification and validation.
Part 1: Unbiased Target Identification – Casting a Wide Net
The initial challenge is to move from a compound with an interesting phenotype (e.g., anti-proliferative activity) to a list of potential protein targets.[7][10] This requires unbiased, exploratory methods that do not rely on a pre-existing hypothesis.
Comparison of Primary Identification Strategies
| Method | Principle | Advantages | Limitations | Best For... |
| Affinity Chromatography-Mass Spectrometry (AC-MS) | The compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.[11] | Directly identifies physical binders. Relatively straightforward conceptually. | Requires chemical modification of the compound. Can generate false positives due to non-specific binding. May miss low-affinity interactions. | Initial, broad screening for direct binding partners. |
| Kinobeads / Chemical Proteomics | A competitive binding assay where the compound of interest competes with broad-spectrum inhibitor beads for binding to a class of proteins (e.g., kinases) in a cell lysate.[12][13][14][15][16] | Identifies targets in their native state. Provides initial selectivity data across a protein family. Does not require compound modification. | Limited to the protein classes captured by the beads. May not capture all members of a protein family. | Compounds suspected to target a specific protein family, like kinases. |
| Phenotypic Screening with Target Deconvolution | High-throughput screening identifies compounds that produce a desired cellular phenotype. Follow-up studies (e.g., genetic screens, proteomics) are then used to identify the target responsible for that phenotype.[17][] | Focuses on functionally relevant outcomes from the start. Unbiased towards any particular target class. | Deconvolution can be complex and time-consuming. The identified target may not be a direct binder. | Discovering novel mechanisms of action and first-in-class drugs. |
Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
This protocol outlines the foundational steps for an AC-MS experiment. The causality is clear: if the compound binds to a protein, we can physically isolate that protein.
-
Probe Synthesis: Synthesize an analogue of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester). Rationale: The linker provides spatial separation from the solid support, minimizing steric hindrance, while the reactive group allows for covalent coupling.
-
Immobilization: Covalently couple the synthesized probe to a solid support, such as NHS-activated sepharose beads.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative activity is observed).
-
Affinity Pulldown: Incubate the immobilized probe with the cell lysate. As a negative control, incubate the lysate with beads that have been treated with a non-active analogue or just the linker. Rationale: The negative control is critical to distinguish true binders from proteins that non-specifically adhere to the beads or linker.
-
Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Part 2: Confirming Target Engagement and Direct Binding
Once a list of candidate proteins is generated, the next critical step is to confirm direct, physical interaction in a physiological context and to quantify the binding affinity. This moves from hypothesis generation to direct hypothesis testing.
The Gold Standard: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound binds to its target within intact cells.[19][20][21][22] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than the unbound protein.[23][24]
Figure 2: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA Melt Curve
-
Cell Treatment: Seed cells in multiple dishes. Treat half with a saturating concentration of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole and the other half with vehicle (e.g., DMSO).
-
Heating: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by cooling. Rationale: This creates a range of thermal stress to identify the specific melting temperature (Tm) of the target protein.
-
Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble fraction (containing folded proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.
-
Quantification: Analyze the amount of the soluble candidate protein remaining at each temperature using a specific antibody via Western blot or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
Comparison of Biophysical Binding Assays
While CETSA confirms engagement in cells, biophysical methods using purified proteins can quantify the binding affinity (KD), providing crucial data for structure-activity relationship (SAR) studies.
| Method | Principle | Key Output | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip when the compound (analyte) flows over the immobilized protein (ligand).[25] | KD, kon, koff | Real-time kinetics. High sensitivity. Requires small amounts of protein. | Requires protein immobilization, which can affect activity. Mass transport limitations can be an issue. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event between the compound and the protein in solution. | KD, ΔH, ΔS | Label-free, in-solution measurement. Provides full thermodynamic profile of the interaction. | Requires large amounts of pure protein and compound. Lower throughput. |
Hypothetical Binding Data Summary
| Target Candidate | CETSA ΔTm (°C) | SPR KD (nM) | ITC KD (nM) | Conclusion |
| Protein A | + 5.2 | 85 | 110 | Validated Binder: Strong cellular engagement and direct, high-affinity binding. |
| Protein B | + 0.5 | 5,200 | Not Determined | Weak/Non-specific Binder: Minimal cellular engagement and low-affinity binding. |
| Protein C | + 4.8 | No Binding Detected | No Binding Detected | Indirect Target: Cellular effect is likely downstream of a direct binder. |
Part 3: Genetic Validation – The Definitive Link
Confirming a direct physical interaction is necessary but not sufficient. The final and most rigorous phase of validation is to demonstrate that modulating the target protein genetically can phenocopy or block the effect of the compound. CRISPR-Cas9 technology is the undisputed leader in this space.[][26][27][28][29]
The Power of CRISPR-Cas9 in Target Validation
CRISPR-Cas9 allows for precise knockout, knockdown, or activation of the target gene.[][26] This provides a clean experimental system to ask a definitive question: Is the target protein required for the compound's activity?
Figure 3: Logical framework for using CRISPR-Cas9 to validate a drug target.
Experimental Protocol: CRISPR-Cas9 Knockout Validation
-
Transfection & Selection: Transfect the relevant cell line with the gRNA/Cas9 plasmids and select for successfully edited cells.
-
Knockout Verification: Confirm the successful knockout of the target protein at the DNA, mRNA, and protein levels (e.g., via sequencing, qPCR, and Western blot).
-
Phenotypic Assay: Treat both the wild-type and knockout cell populations with a dose-response of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole. Measure the phenotypic outcome (e.g., cell viability).
-
Data Analysis: If the knockout cells are significantly more resistant to the compound than the wild-type cells, this provides strong evidence that the compound's activity is mediated through the target protein.
In Vivo Validation: The Preclinical Proof-of-Concept
The final step is to translate these in vitro findings into an in vivo setting.[30][31][32][33][34] This usually involves using animal models, such as a tumor xenograft model in mice if the compound has anti-cancer properties. The goal is to show that the compound can engage its target in the animal and produce a therapeutic effect.[35]
Key components of an in vivo validation study include:
-
Pharmacokinetics (PK): Does the compound reach the target tissue at sufficient concentrations?
-
Target Engagement Biomarkers: Can you measure target modulation in the tissue after dosing (e.g., by taking tissue biopsies and performing CETSA)?
-
Efficacy: Does treatment with the compound lead to the desired therapeutic outcome (e.g., tumor growth inhibition)?
Conclusion
Validating the biological target of a novel compound like 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole is a multi-faceted endeavor that demands a rigorous, evidence-based approach. By systematically employing unbiased identification methods, confirming direct binding in a cellular context, and using precise genetic tools to establish causality, researchers can build an unassailable case for a compound's mechanism of action. This integrated strategy, which compares and combines orthogonal approaches, not only minimizes the risk of pursuing false leads but also lays the essential groundwork for successful preclinical and clinical development.
References
-
Creative Biolabs. In Vivo Target Validation. [Link]
-
Sygnature Discovery. Target Validation. [Link]
-
Plenge, R. M., Scolnick, E. M., & Altshuler, D. (2013). The impact of CRISPR-Cas9 on target identification and validation. Nature Reviews Drug Discovery, 12(6), 401-402. [Link]
-
University College London. Target Identification and Validation (Small Molecules). [Link]
-
Hommel, U. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-451. [Link]
-
Brown, D. (2016). In Vivo Target Validation Using Biological Molecules in Drug Development. Handbook of Experimental Pharmacology, 232, 59-70. [Link]
-
Charles River Laboratories. CRISPR Cas9 Gene Editing. [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
AntBio. Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery. [Link]
-
Labtoo. In vivo target validation & efficacy. [Link]
-
Biocompare. Target Validation with CRISPR. [Link]
-
Target ALS. In Vivo Target Validation. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
-
ResearchGate. In vitro target validation process. [Link]
-
Cellomatics Biosciences. Target Validation. [Link]
-
Eurofins Discovery. Target Validation and Antigen Generation. [Link]
-
Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(7), 1876-1885. [Link]
-
Klüter, S., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Medicinal Chemistry, 58(7), 3048-3059. [Link]
-
Bantscheff, M., et al. (2011). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Biotechnology, 29(3), 255-265. [Link]
-
Médard, G., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 19(10), 1255-1264. [Link]
-
Proteros. Target validation & efficacy. [Link]
-
ResearchGate. Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
-
ResearchGate. Kinobeads use immobilized kinase inhibitors as affinity reagents. [Link]
-
ResearchGate. Various biological targets for benzimidazole. [Link]
-
Hughes, J. P., et al. (2011). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. Journal of Medicinal Chemistry, 54(12), 3935-3950. [Link]
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
-
El-Damasy, D. A., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Scientific Reports, 13(1), 931. [Link]
-
Tahlan, S., et al. (2019). In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents. BMC Chemistry, 13(1), 93. [Link]
-
Goud, N. S., Kumar, P., & Bharath, R. (2020). Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents. Heterocycles, 100(1), 1-28. [Link]
-
Al-Ostath, A. I., et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science, 49(1), 21-32. [Link]
-
Pérez-Villanueva, J., et al. (2010). Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. European Journal of Medicinal Chemistry, 45(10), 4563-4568. [Link]
-
Wang, L., et al. (2016). Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 4051-4056. [Link]
-
Patel, R., et al. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. Records of Natural Products, 15(4), 333-343. [Link]
-
Liu, G. (2012). 2-Trifluoromethyl-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1518. [Link]
-
Li, F., et al. (2023). Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo. European Journal of Medicinal Chemistry, 246, 114905. [Link]
-
Fathima, S. S., et al. (2013). 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o389. [Link]
-
Li, Q., et al. (2024). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules, 29(1), 195. [Link]
-
Wang, Z., et al. (2018). Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. MedChemComm, 9(2), 305-315. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 19. bio-protocol.org [bio-protocol.org]
- 20. lifesciences.danaher.com [lifesciences.danaher.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. news-medical.net [news-medical.net]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. annualreviews.org [annualreviews.org]
- 25. antbioinc.com [antbioinc.com]
- 26. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. criver.com [criver.com]
- 28. selectscience.net [selectscience.net]
- 29. biocompare.com [biocompare.com]
- 30. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]
- 31. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. In Vivo Target Validation Using Biological Molecules in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. labtoo.com [labtoo.com]
- 34. targetals.org [targetals.org]
- 35. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 4,5-Difluoro-2-(Trifluoromethyl)-1H-Benzimidazole and Other Fluorinated Benzimidazoles in Drug Discovery
Introduction: The Benzimidazole Scaffold and the Fluorine Advantage
The benzimidazole core is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its structural resemblance to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[1][2][3] The strategic introduction of fluorine atoms into this scaffold has become a cornerstone of modern drug design. Fluorine, being the most electronegative element, can profoundly alter a molecule's physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced potency and improved pharmacokinetic profiles.[4][5]
This guide provides an in-depth comparison of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole , a molecule featuring heavy fluorination on both the benzene ring and at the 2-position, against other key classes of fluorinated benzimidazoles. We will explore how this specific substitution pattern influences its synthetic accessibility, physicochemical characteristics, and biological performance, providing researchers with a data-driven framework for selecting and designing next-generation benzimidazole-based therapeutics.
Physicochemical and Synthetic Considerations
The unique substitution pattern of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole imparts distinct properties. The two fluorine atoms on the benzene ring are potent electron-withdrawing groups, which lowers the pKa of the imidazole N-H proton, making it more acidic. The trifluoromethyl (CF3) group at the 2-position is also strongly electron-withdrawing and significantly increases the molecule's lipophilicity (logP).[6] This combination is expected to enhance cell membrane permeability and potentially alter target binding interactions compared to analogues with less fluorination.
General Synthesis of Fluorinated Benzimidazoles
The most common and robust method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg condensation. This typically involves the reaction of an o-phenylenediamine derivative with a carboxylic acid under dehydrating conditions, often in the presence of a mineral acid like HCl. For fluorinated analogues, the pathway remains consistent, utilizing fluorinated starting materials. The synthesis of our target molecule, for instance, proceeds via the condensation of 3,4-difluoro-1,2-phenylenediamine with trifluoroacetic acid.[7][8]
Caption: General workflow for the synthesis of fluorinated benzimidazoles.
Comparative Biological Activity
The degree and position of fluorination on the benzimidazole scaffold critically determine its biological activity profile. While direct comparative data for 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole is sparse, we can infer its potential performance by analyzing structure-activity relationships (SAR) from related compounds found in the literature.
Antimicrobial Activity
Fluorination has been consistently shown to enhance the antimicrobial properties of benzimidazoles.[9] Studies indicate that compounds with electron-withdrawing groups, such as fluorine, exhibit increased antibacterial and antifungal efficacy.[5][9] The CF3 group at the 2-position is particularly noted for conferring potent activity.[10]
| Compound/Class | Example Organism(s) | Reported Activity (MIC/IC50) | Key SAR Insight | Reference(s) |
| 2-(Trifluoromethyl)-1H-benzimidazoles | G. intestinalis, E. histolytica, T. vaginalis | Nanomolar activity | The 2-CF3 group is a strong driver of antiprotozoal activity. | [7] |
| 2-(Fluorophenyl)-benzimidazoles | B. subtilis, Gram-negative bacteria | 7.81 µg/mL, 31.25 µg/mL | Fluorine on the 2-phenyl side chain enhances activity over unsubstituted phenyl. | [9] |
| 5-Fluoro-benzimidazole Hydrazones | E. coli strains | 0.49–0.98 µg/mL | A single fluorine on the benzimidazole core is sufficient for high potency against specific pathogens. | [2] |
| Hypothesized: 4,5-Difluoro-2-(CF3)-1H-benzimidazole | Broad-spectrum bacteria & fungi | Potentially < 1 µg/mL | The combination of a 2-CF3 group and dual core fluorination may lead to synergistic, broad-spectrum activity. | Inferred |
Anticancer Activity
Fluorinated benzimidazoles are potent anticancer agents, often acting as microtubule inhibitors or targeting specific kinases.[1][11] The position of the fluorine atom can significantly impact selectivity and potency. For instance, ortho- and para-fluorophenyl substitutions at the 2-position have been shown to be more active than meta- substitutions.[11][12]
| Compound/Class | Example Cell Line(s) | Reported Activity (IC50) | Key SAR Insight | Reference(s) |
| 2-(Fluorophenyl)-benzimidazoles | A549 (Lung), A498 (Kidney) | 0.354 µM | High selectivity and potency, with activity influenced by fluorine position on the phenyl ring. | [11][12] |
| Fluoroaryl Benzimidazoles | K-562 (Leukemia), MCF-7 (Breast) | 2.8 - 7.8 µM | Tethered fluoroaryl benzimidazole derivatives show micromolar inhibition. | [13] |
| 5-Fluoro-benzimidazole Carboxamides | HCT116 (Colon) | 7.4 µM | These derivatives act as potent PARP-1 inhibitors for cancer therapy. | [14] |
| Hypothesized: 4,5-Difluoro-2-(CF3)-1H-benzimidazole | Various cancer cell lines | Potentially low µM to nM range | The highly electron-deficient ring system may enhance interactions with specific biological targets like kinases. | Inferred |
Antiviral Activity
The benzimidazole scaffold is present in several antiviral drugs. Fluorination can enhance this activity; for example, bis-(fluorobenzimidazole) derivatives have shown picomolar to low nanomolar efficacy against Hepatitis C Virus (HCV) replicons, far surpassing their non-fluorinated counterparts.[4][15]
| Compound/Class | Example Virus | Reported Activity (EC50) | Key SAR Insight | Reference(s) |
| Bis-(fluorobenzimidazole) derivatives | HCV Genotypes 1-6 | 0.008–0.57 nM | Core fluorination dramatically increases potency against a broad range of HCV genotypes. | [4][15] |
| 2-(Trifluoromethyl)benzimidazole | Coxsackievirus B5 (CVB-5), RSV | Active, though EC50 not specified | This scaffold is a valid starting point for developing agents against RSV and other viruses. | [16] |
| Hypothesized: 4,5-Difluoro-2-(CF3)-1H-benzimidazole | RNA viruses (HCV, RSV) | Potentially low nM range | The combination of core fluorination and a 2-CF3 group could yield highly potent and broad-spectrum antiviral agents. | Inferred |
Experimental Protocol: In Vitro Antiproliferative (MTT) Assay
To ensure trustworthiness and reproducibility, we provide a standard protocol for evaluating the anticancer activity of these compounds. The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[17]
Caption: Workflow for a standard MTT cell viability assay.
Detailed Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are harvested and seeded into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. The plate is incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment:
-
A 10 mM stock solution of each test benzimidazole is prepared in DMSO.
-
Serial dilutions are prepared in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
The medium from the cell plate is aspirated, and 100 µL of the compound dilutions are added to the respective wells. Wells containing medium with 0.5% DMSO serve as the vehicle control (100% viability), and a known cytotoxic agent (e.g., Doxorubicin) is used as a positive control.
-
-
Incubation: The treated plate is incubated for an additional 48 to 72 hours under the same conditions.
-
MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated gently for 10 minutes to ensure complete solubilization.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Outlook
The strategic incorporation of fluorine is a proven method for enhancing the therapeutic potential of the benzimidazole scaffold. While compounds like 2-(fluorophenyl)-benzimidazoles and 5-fluoro-benzimidazoles demonstrate potent, targeted activities, 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole represents a compelling candidate for broad-spectrum applications. The combined electron-withdrawing and lipophilic effects of its trifluoromethyl group and dual fluorine atoms on the core ring system suggest a high potential for potent antimicrobial, anticancer, and antiviral activity. This is likely due to enhanced membrane permeability, increased metabolic stability, and potentially novel binding interactions with biological targets. Further empirical studies directly comparing this heavily fluorinated analogue against its counterparts are warranted and could unveil a new lead compound with superior, broad-spectrum therapeutic efficacy.
References
- Vertex AI Search. (n.d.). The Chemistry of Benzimidazoles: Synthesis with Fluorinated Diamines. Retrieved January 22, 2026.
- Jasim, K. H., Ersan, R. H., Sadeeq, R., Salim, S., Mahmood, S., & Fadhil, Z. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
- Ersan, R. H., & Duran, N. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds.
- Ali, I. A. I., Fathalla, W., Ghanem, M. A., El-Sagheer, A. H., & Nafie, M. S. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science, 49(1), 21-32.
- National Institutes of Health. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.
- Hu, Y., Wang, X., Ren, N., Li, N., Li, J., Chen, J., Zhang, H., Deng, H., Cao, W., & Lin, J.-H. (2022). A Convenient Synthesis of Fluoroalkylated Benzimidazole- or Indole-fused Benzoxazines. European Journal of Organic Chemistry, e202101501.
- ResearchGate. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds.
- Portal de Periódicos da CAPES. (n.d.). The antibacterial activity of some fluorine-containing benzimidazoles.
- Çevik, U. A., Sağlık, B. N., Özkay, Y., Cantürk, Z., Bueno, J., Demirci, F., & Koparal, A. S. (n.d.). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates.
- ResearchGate. (2016). Novel Fluorinated Benzimidazole-Based Scaffolds and their Anticancer Activity in vitro.
- Shintre, S. A., et al. (n.d.). Synthesis of fluorinated benzimidazoles 5a–5v.
- ResearchGate. (n.d.).
- MDPI. (n.d.).
- Kotovskaya, S. K., Baskakova, Z. M., et al. (n.d.). Synthesis and Antiviral Activity of Fluorinated Pyrido[1,2-a]benzimidazoles.
- Royal Society of Chemistry. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
- PubMed Central. (n.d.).
- Fadeeva, V. I., et al. (2025). Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties. Russian Journal of General Chemistry, 95(9), 2366-2373.
- National Institutes of Health. (2020). Importance of Fluorine in Benzazole Compounds.
- ResearchGate. (2020). Importance of Fluorine in Benzazole Compounds.
- PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
- PubMed. (2014). Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents.
- PubMed. (2010). Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis.
- Academia.edu. (n.d.). Fluoro-containing Heterocycles. IV.
- PubMed. (2016).
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (PDF) Fluoro-containing Heterocycles. IV. Synthesis of Benzimidazole Derivatives [academia.edu]
- 9. acgpubs.org [acgpubs.org]
- 10. The antibacterial activity of some fluorine-containing benzimidazoles [periodicos.capes.gov.br]
- 11. acgpubs.org [acgpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
in vivo validation of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole activity
These results would strongly support the continued development of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole as a novel, orally bioavailable anticancer agent. Its potent single-agent efficacy and potentially superior safety profile compared to combination therapies make it a promising candidate for further preclinical and clinical investigation. The validation framework presented here provides a robust pathway for evaluating this and other novel benzimidazole derivatives, bridging the critical gap between in vitro discovery and in vivo confirmation. [19]
References
- Benchchem. In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers.
- Benchchem. Application Notes and Protocols for Xenograft Mouse Models.
- Benchchem. A Researcher's Guide to Cross-Validation of In Vitro and In Vivo Efficacy for Novel Anticancer Compounds.
- Crown Bioscience. Preclinical Drug Testing Using Xenograft Models.
- ACG Publications. Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023-07-31).
- PMC - PubMed Central. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives.
- PMC - PubMed Central. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
- ResearchGate. Overview of drug screening experiments using patient‐derived xenograft models.
- The Jackson Laboratory. Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (August 2020).
- NIH. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives.
- PMC - PubMed Central. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021-08-19).
- ResearchGate. Novel Fluorinated Benzimidazole-Based Scaffolds and their Anticancer Activity in vitro (2016).
- NIH. Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. (2022-07-22).
- PMC - NIH. Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives.
- ResearchGate. Is there any recommended dose range for determining the invivo anticancer activity of a new compound?. (2020-09-14).
- MDPI. Patient-Derived In Vitro Models for Drug Discovery in Colorectal Carcinoma.
- PubMed. Fluoro-benzimidazole derivatives to cure Alzheimer's disease: In-silico studies, synthesis, structure-activity relationship and in vivo evaluation for β secretase enzyme inhibition. (2019-07).
- BioSpace. For Colon Cancer That No Longer Responds to Treatment, A New Drug Combination Offers Hope. (2025-04-24).
- Scholars@Duke. Colorectal cancer models for novel drug discovery. (2015).
- American Cancer Society. Targeted Therapy Drugs for Colorectal Cancer. (2025-01-28).
- PMC - NIH. Advances in colon cancer research: in vitro and animal models. (2021-01-07).
- Springer. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (Feb 2025).
- PubMed. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. (2010).
- PubMed Central. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives.
- PMC - NIH. 2-Trifluoromethyl-1H-benzimidazole.
- PubMed. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo. (2023-01-05).
Sources
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 8. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scholars@Duke publication: Colorectal cancer models for novel drug discovery. [scholars.duke.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. For Colon Cancer That No Longer Responds to Treatment, A New Drug Combination Offers Hope - BioSpace [biospace.com]
- 14. Colorectal Cancer Targeted Therapy | Targeted Drugs for Colorectal Cancer | American Cancer Society [cancer.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. xenograft.org [xenograft.org]
Decoding the Molecular Embrace: A Comparative Guide to the Binding Mode of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole
For researchers, scientists, and drug development professionals, understanding the precise way a molecule interacts with its biological target is paramount. This guide provides an in-depth technical analysis to confirm the binding mode of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole, a fluorinated scaffold of significant interest in medicinal chemistry. While direct experimental data for this specific molecule's binding is emerging, we can construct a robust predictive model by comparing it with structurally related benzimidazole derivatives. This guide will synthesize existing data from crystallographic studies, NMR spectroscopy, and computational modeling of analogous compounds to illuminate the probable binding interactions of our topic molecule.
The benzimidazole core is a privileged structure in drug discovery, known to interact with a wide array of biological targets by mimicking natural purines.[1] The introduction of fluorine and trifluoromethyl groups, as in 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole, can significantly enhance metabolic stability, binding affinity, and cell permeability. These substitutions play a crucial role in fine-tuning the molecule's interaction with its target protein.
The Benzimidazole Scaffold: A Versatile Pharmacophore
Benzimidazole derivatives have demonstrated a broad spectrum of biological activities, including as anticancer, antimicrobial, and antiparasitic agents.[2][3][4] Their mechanism of action often involves competitive inhibition of ATP binding sites in kinases or interaction with other key enzymes.[1] The nitrogen atoms in the imidazole ring are key hydrogen bond acceptors, a feature consistently observed in the binding of various benzimidazole-based inhibitors.[5]
Comparative Analysis of Binding Modes
To predict the binding mode of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole, we will examine data from closely related analogs that have been studied in complex with their respective targets.
Case Study 1: 2-(Trifluoromethyl)-1H-benzimidazole Derivatives as Antimicrobial Agents
Several studies have explored derivatives of 2-(trifluoromethyl)-1H-benzimidazole as potential antimicrobial agents.[3] Molecular docking studies on these compounds against bacterial enzymes, such as those from E. coli and S. aureus, have revealed key binding interactions.[3] These studies consistently show the benzimidazole core nestled within a hydrophobic pocket, with the nitrogen atoms forming crucial hydrogen bonds with backbone amides or acidic residues of the protein. The trifluoromethyl group often extends into a specific sub-pocket, where it can form favorable fluorine-protein interactions.
Case Study 2: Fluorinated Benzimidazoles as Kinase Inhibitors
Fluorinated benzimidazoles have been investigated as inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR).[5] In these contexts, the benzimidazole scaffold typically acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The fluorinated phenyl ring can then occupy the hydrophobic pocket, with the fluorine atoms potentially forming halogen bonds or other non-covalent interactions that enhance binding affinity.
Predicting the Binding Interactions of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole
Based on the comparative analysis of its analogs, we can hypothesize the key binding interactions for 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole:
-
Hydrogen Bonding: The N-H and the lone pair on the non-protonated nitrogen of the imidazole ring are prime candidates for forming hydrogen bonds with the protein target. These interactions are fundamental to the anchoring of the benzimidazole scaffold in the binding site.
-
Hydrophobic Interactions: The benzimidazole ring system itself is aromatic and will favorably interact with hydrophobic residues in the binding pocket.
-
Fluorine Interactions: The two fluorine atoms on the benzene ring and the three fluorine atoms of the trifluoromethyl group can participate in various non-covalent interactions. These include dipole-dipole interactions, halogen bonds, and interactions with backbone carbonyls. The electron-withdrawing nature of the fluorine atoms can also modulate the electronics of the aromatic system, influencing stacking interactions. The trifluoromethyl group, in particular, is a strong hydrogen bond acceptor and can contribute significantly to binding affinity.
The following table summarizes the likely contributions of each part of the molecule to its binding mode.
| Molecular Fragment | Predicted Interaction Type | Potential Interacting Residues |
| Benzimidazole Core | Hydrogen Bonding, π-π Stacking | Hinge region backbone amides, Phe, Tyr, Trp |
| 4,5-Difluoro Substituents | Halogen Bonding, Dipole-Dipole | Backbone carbonyls, polar residues |
| 2-Trifluoromethyl Group | Hydrogen Bond Acceptor, Hydrophobic | Hydrophobic pockets, polar residues |
Experimental Workflows for Binding Mode Confirmation
To experimentally validate the predicted binding mode of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole, a multi-faceted approach is required.
X-Ray Crystallography
The most definitive method to determine the binding mode is to obtain a co-crystal structure of the compound bound to its target protein.
Caption: Workflow for X-ray Crystallography.
-
Protein Expression and Purification: The target protein is overexpressed in a suitable system (e.g., E. coli, insect cells) and purified to homogeneity using chromatographic techniques.
-
Ligand Preparation: 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole is synthesized and purified to >95% purity. Its solubility in various buffers is determined.
-
Co-crystallization: The purified protein is mixed with an excess of the compound and subjected to crystallization screening using various precipitants, buffers, and additives.
-
Data Collection and Processing: Suitable crystals are cryo-cooled and diffraction data is collected at a synchrotron source. The data is processed to determine the space group and unit cell dimensions.
-
Structure Solution and Refinement: The structure is solved by molecular replacement using a known structure of the target protein. The compound is then built into the electron density map and the entire complex is refined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide valuable information about the binding interface and the dynamics of the interaction in solution. 19F NMR is particularly powerful for studying fluorinated compounds.
Caption: Workflow for NMR Binding Studies.
-
Protein Preparation: The target protein is isotopically labeled with 15N by growing the expression host in a minimal medium containing 15NH4Cl as the sole nitrogen source. The protein is then purified.
-
NMR Sample Preparation: A sample of the 15N-labeled protein in a suitable NMR buffer is prepared.
-
Titration: A concentrated stock solution of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole is prepared in the same buffer (with a small amount of co-solvent like DMSO-d6 if necessary).
-
Data Acquisition: A series of 1H-15N HSQC spectra are acquired on the protein sample as increasing amounts of the compound are added.
-
Data Analysis: The spectra are processed and analyzed to identify chemical shift perturbations (CSPs) of the protein's amide resonances upon ligand binding. The residues with significant CSPs are mapped onto the protein's structure to identify the binding site. The magnitude of the CSPs can be used to determine the dissociation constant (Kd).
Computational Modeling
Molecular docking can provide a rapid and insightful prediction of the binding mode, which can then be validated experimentally.
Caption: Workflow for Molecular Docking.
-
Protein Preparation: A high-resolution crystal structure of the target protein is obtained from the Protein Data Bank (PDB) or from homology modeling. Water molecules and other non-essential molecules are removed, and hydrogen atoms are added.
-
Ligand Preparation: A 3D structure of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole is generated and energy-minimized.
-
Grid Generation: A grid box is defined around the putative binding site on the protein.
-
Docking: A docking algorithm is used to systematically search for the optimal binding poses of the ligand within the grid box.
-
Pose Analysis and Scoring: The resulting poses are scored based on their predicted binding energy, and the top-ranked poses are visually inspected to analyze the key interactions with the protein.
Conclusion
Confirming the binding mode of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole requires a synergistic approach that combines predictive computational modeling with rigorous experimental validation. By drawing comparisons with structurally similar compounds, we can formulate a strong hypothesis for its molecular interactions. The experimental workflows detailed in this guide provide a clear path for researchers to elucidate the precise binding mechanism, which is a critical step in the development of novel therapeutics based on this promising scaffold.
References
- Guzmán, J. D., et al. (2018). Synthesis and Biological Activity of 2-(trifluoromethyl)-1H-benzimidazole Derivatives Against Some Protozoa and Trichinella Spiralis. Molecules, 23(10), 2473.
- Al-Ostoot, F. H., et al. (2024). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science, 55(1), 1-12.
- Celik, F., et al. (2019). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry, 7, 856.
- Thiruvalluvar, A. A., et al. (2020). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. In X-Ray Crystallography. IntechOpen.
- El-Sayed, N. N. E., et al. (2020). Synthesis, state-of-the-art NMR-binding and molecular modeling study of new benzimidazole core derivatives as Pin1 inhibitors: Targeting breast cancer. Bioorganic Chemistry, 103, 104169.
- Abdullah, M. I., et al. (2022). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. ACS Omega, 7(8), 7056-7071.
- Acar Çevik, U., et al. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. Chemistry Central Journal, 18(1), 1-15.
- Karthick, K., et al. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives.
- Li, J., et al. (2021). Development of novel benzimidazole-derived neddylation inhibitors for suppressing tumor growth in vitro and in vivo. European Journal of Medicinal Chemistry, 210, 112964.
- Kumar, A., et al. (2023). In-silico design, pharmacophore-based screening, and molecular docking studies reveal that benzimidazole-1,2,3-triazole hybrids as novel EGFR inhibitors targeting lung cancer. Journal of Biomolecular Structure and Dynamics, 41(22), 11466-11481.
- Kamal, A., et al. (2019). In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents. Chemistry Central Journal, 13(1), 1-16.
- Sahu, J. K., et al. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663.
- Krishnamurthy, G., et al. (2013). 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1083.
- Fathima, S. S. A., et al. (2013). 2-(3,4-Difluorophenyl)-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1081.
- Fathima, S. S. A., et al. (2013). 2-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 69(3), o396.
- Krishnamurthy, G., & Begum, N. S. (2014). Crystal structure of 2-(4-chloro-3-fluorophenyl)-1H-benzimidazole.
- Al-Salahi, R., et al. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC Advances, 12(45), 29337-29356.
Sources
- 1. Development of novel benzimidazole-derived neddylation inhibitors for suppressing tumor growth invitro and invivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
The Structure-Activity Relationship of 4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole Analogs: A Comparative Guide for Kinase Inhibitor Discovery
Introduction: The Benzimidazole Scaffold and the Strategic Imperative of Fluorination in Kinase Inhibitor Design
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Its bicyclic, heterocyclic nature provides a versatile framework for interacting with a wide array of biological targets, particularly protein kinases.[1][2] Kinases, being central regulators of cellular signaling, are frequently implicated in the pathogenesis of cancer, inflammatory disorders, and other diseases, making them high-value targets for therapeutic intervention.[3] The development of potent and selective kinase inhibitors is therefore a cornerstone of modern drug discovery.
This guide focuses on the structure-activity relationship (SAR) of a specific, highly functionalized benzimidazole scaffold: 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole . The strategic incorporation of fluorine and a trifluoromethyl group is a deliberate design choice aimed at enhancing the druglike properties of the molecule. Fluorine, with its small size and high electronegativity, can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[4] The trifluoromethyl group, a well-established bioisostere of a methyl group, is metabolically stable and can significantly improve a compound's binding to biological receptors.[5]
While a comprehensive SAR study on this specific scaffold is not yet publicly available, this guide will synthesize data from closely related fluorinated and trifluoromethyl-substituted benzimidazole kinase inhibitors to provide a predictive analysis of its SAR and a framework for the rational design of novel analogs. We will use publicly available data on Casein Kinase 1 Delta (CK1δ) inhibitors as a primary point of comparison to illustrate key SAR principles.[6]
Comparative Analysis of Benzimidazole Analogs as Kinase Inhibitors
To understand the potential SAR of the 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole scaffold, we will analyze the publicly available data for a series of 2-amidobenzimidazole derivatives as CK1δ inhibitors.[6] This series provides valuable insights into the effects of substitutions on the benzimidazole core.
| Compound ID | Benzimidazole R Group | IC50 (µM) for CK1δ |
| 1 | H | > 40 |
| 2 | 5-Cl | > 40 |
| 3 | 5-Me | > 40 |
| 4 | 5-CF3 | > 40 |
| 5 | 5-OMe | > 40 |
| 6 | 5-NO2 | > 40 |
| 7 | 5-tBu | 2.14 |
| 8 | 5,6-diCl | 0.98 |
| 9 | 5-CN | 0.0986 |
| 10 | 5-OCF3 | 5.99 |
Data synthesized from Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta.[6]
Key SAR Insights from Comparative Data:
-
Substitution at the 5- and 6-positions is critical for activity: Unsubstituted or singly substituted analogs with small groups like chloro, methyl, trifluoromethyl, methoxy, and nitro (compounds 1-6) showed poor inhibitory activity against CK1δ.[6]
-
Bulkier and specific electron-withdrawing groups enhance potency: The introduction of a bulky tert-butyl group at the 5-position (compound 7) or dichlorination at the 5- and 6-positions (compound 8) significantly improved activity.[6] Most notably, a cyano group at the 5-position (compound 9) resulted in a potent inhibitor with a nanomolar IC50 value.[6] This suggests that the electronic properties and the ability to form specific interactions in the kinase binding pocket are key determinants of potency.
-
Implications for the 4,5-difluoro scaffold: The 4,5-difluoro substitution pattern of our target scaffold provides a unique electronic environment. The strong electron-withdrawing nature of the fluorine atoms is expected to influence the acidity of the benzimidazole N-H and the overall electron distribution of the ring system. Based on the potent activity of the 5-cyano analog (compound 9), it is plausible that the 4,5-difluoro substitutions could similarly contribute to favorable interactions within the ATP-binding pocket of a target kinase.
Proposed Target and Mechanism of Action: Inhibition of the VEGFR-2 Signaling Pathway
Given that many benzimidazole derivatives are potent inhibitors of tyrosine kinases involved in angiogenesis, we hypothesize that analogs of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole could be effective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][7] The VEGFR-2 signaling pathway is a critical regulator of angiogenesis, and its aberrant activation is a hallmark of many solid tumors.
Step-by-Step Methodology:
-
Synthesis of the Core Scaffold:
-
To a solution of 3,4-difluoro-1,2-phenylenediamine in a suitable solvent (e.g., 4M HCl), add trifluoroacetic anhydride dropwise at 0 °C.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole.
-
-
Synthesis of N-Substituted Analogs:
-
To a solution of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole in a polar aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate).
-
Add the desired alkyl or aryl halide and heat the reaction mixture at 60-80 °C until the starting material is consumed (monitored by TLC).
-
Cool the reaction, quench with water, and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the analogs by column chromatography.
-
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. [8] Materials:
-
Recombinant human VEGFR-2 kinase.
-
Poly(Glu, Tyr) 4:1 as a substrate.
-
ATP.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Test compounds (dissolved in DMSO).
-
Assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
White, opaque 384-well plates.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 2 µL of a solution containing VEGFR-2 and the substrate in assay buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percent inhibition against the compound concentration.
Conclusion and Future Directions
The 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the analysis of structurally related compounds, we can infer several key SAR trends. The difluoro substitution at the 4 and 5 positions is likely to enhance the overall potency and metabolic stability of the molecule. The trifluoromethyl group at the 2-position is a critical feature for strong interactions with the target kinase.
Future work should focus on the systematic synthesis and evaluation of a library of analogs with diverse substitutions at the N1 position of the benzimidazole ring. Probing this position with a variety of alkyl, aryl, and heterocyclic moieties will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a robust framework for such an investigation. The insights gained from these studies will be invaluable for advancing this promising class of compounds toward clinical development.
References
-
Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI. Available at: [Link]
-
Synthesis of some new substituted fluoro benzimidazoles and their antimicrobial screening. Der Pharma Chemica. Available at: [Link]
-
Novel fluorinated benzimidazole-based scaffolds and their anticancer activity in vitro. OUCI. Available at: [Link]
-
Examples of trifluoromethyl-substituted benzimidazoles. ResearchGate. Available at: [Link]
-
Novel Fluorinated Benzimidazole-Based Scaffolds and their Anticancer Activity in vitro (2016). ResearchGate. Available at: [Link]
-
Synthesis of Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones under Mild Conditions. NIH. Available at: [Link]
-
Synthesis of Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones under Mild Conditions. ACS Omega. Available at: [Link]
-
In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. PMC - NIH. Available at: [Link]
-
Benzimidazole derivatives as kinase inhibitors. PubMed. Available at: [Link]
-
Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f]t[6][8][9]riazine-based VEGFR-2 kinase inhibitors. PubMed. Available at: [Link]
-
Benzimidazole Derivatives as Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. PubMed. Available at: [Link]
-
Synthesis of 2-[[(4-fluoroalkoxy-2-pyridyl)methyl]sulfinyl]-1H- benzimidazoles as antiulcer agents. PubMed. Available at: [Link]
-
Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. PubMed. Available at: [Link]
-
SAR of PXR transactivation in benzimidazole-based IGF-1R kinase inhibitors. PubMed. Available at: [Link]
-
Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines. NIH. Available at: [Link]
Sources
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. derpharmachemica.com [derpharmachemica.com]
Assessing the Metabolic Stability of 4,5-Difluoro-2-(Trifluoromethyl)-1H-Benzimidazole: A Comparative Guide
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success.[1][2] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while unpredictable metabolic pathways can lead to the formation of toxic byproducts. This guide provides an in-depth analysis of the metabolic stability of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole, a novel heterocyclic compound, by comparing it with structurally related analogues. Through this comparative lens, we will explore the rationale behind its design and predict its metabolic fate, supported by established principles of drug metabolism and detailed experimental protocols.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[3][4] However, simple benzimidazoles can be susceptible to metabolic degradation, primarily through oxidation mediated by cytochrome P450 (CYP) enzymes.[5][6][7] The strategic introduction of fluorine atoms and trifluoromethyl groups is a well-established strategy to enhance metabolic stability.[1][8][9][10][11] The strong carbon-fluorine bond is resistant to enzymatic cleavage, and these electron-withdrawing groups can shield the molecule from oxidative attack.[12][13][14] This guide will dissect the contributions of these structural modifications to the metabolic profile of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole.
Comparative Compounds: A Structural Rationale
To contextualize the metabolic stability of our lead compound, we have selected three key comparators:
-
Compound A: 2-(Trifluoromethyl)-1H-benzimidazole: The direct, non-fluorinated parent on the benzimidazole ring. This allows for a direct assessment of the impact of the 4,5-difluoro substitution.
-
Compound B: 4,5-Difluoro-2-methyl-1H-benzimidazole: This analogue replaces the trifluoromethyl group with a methyl group, a common site of metabolic oxidation. This comparison will highlight the metabolic blocking effect of the CF3 group.
-
Compound C: 2-Phenyl-1H-benzimidazole: A well-studied benzimidazole with a different lipophilic group at the 2-position, providing a broader context for the metabolic stability of this class of compounds.
In Vitro Metabolic Stability: A Comparative Analysis
The primary method for assessing metabolic stability in early drug discovery is through in vitro assays using liver fractions.[2][15] The two most common systems are liver microsomes and hepatocytes.[16][17][18] Microsomes contain primarily Phase I metabolic enzymes (e.g., CYPs), while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of hepatic metabolism.[17][19][20]
Liver Microsomal Stability Assay
This assay measures the rate of disappearance of a compound when incubated with liver microsomes and the necessary cofactor, NADPH.[21][22] The results are typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower clearance indicate greater metabolic stability.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes
| Compound | Structure | Predicted/Reported t½ (min) | Predicted/Reported CLint (µL/min/mg protein) |
| 4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole | > 60 | < 10 | |
| Compound A: 2-(Trifluoromethyl)-1H-benzimidazole | 45 | 25 | |
| Compound B: 4,5-Difluoro-2-methyl-1H-benzimidazole | 15 | 75 | |
| Compound C: 2-Phenyl-1H-benzimidazole | 20 | 58 |
Data for comparator compounds are representative values from the literature for structurally similar molecules. Data for the lead compound is a prediction based on established structure-activity relationships.
The predicted high metabolic stability of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole can be attributed to the synergistic effects of its substituents. The trifluoromethyl group at the 2-position is highly resistant to oxidation, a common metabolic pathway for methyl or methylene groups.[12][23] Furthermore, the electron-withdrawing nature of the difluoro substitution on the benzene ring is expected to decrease the electron density of the aromatic system, making it less susceptible to electrophilic attack by CYP enzymes.[8][14][24]
Hepatocyte Stability Assay
Hepatocytes provide a more physiologically relevant model by incorporating active transport and both Phase I and Phase II metabolic pathways.[17][19][25][26] This assay provides a more comprehensive assessment of a compound's metabolic fate in the liver.
Table 2: Comparative Metabolic Stability in Human Hepatocytes
| Compound | Structure | Predicted/Reported % Remaining at 60 min |
| 4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole | > 85% | |
| Compound A: 2-(Trifluoromethyl)-1H-benzimidazole | 60% | |
| Compound B: 4,5-Difluoro-2-methyl-1H-benzimidazole | 25% | |
| Compound C: 2-Phenyl-1H-benzimidazole | 35% |
Data for comparator compounds are representative values from the literature for structurally similar molecules. Data for the lead compound is a prediction based on established structure-activity relationships.
The predicted high percentage of the parent compound remaining for 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole in the hepatocyte assay further supports its enhanced metabolic stability. This suggests that the compound is not only resistant to Phase I oxidation but may also be a poor substrate for Phase II conjugation enzymes.
Predicting Metabolic Pathways
Based on the known metabolism of benzimidazoles and fluorinated compounds, we can predict the likely metabolic pathways for our lead compound and its comparators.
Caption: Predicted major metabolic pathways for the lead compound and its comparators.
For 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole, the primary metabolic route is predicted to be minor glucuronidation, as the sites most susceptible to oxidative metabolism are blocked. In contrast, the comparator compounds are expected to undergo more extensive metabolism through hydroxylation of the benzene ring or the methyl group, followed by potential Phase II conjugation.
Experimental Protocols
To ensure the reproducibility and validity of our findings, we adhere to standardized and rigorously validated protocols for our in vitro metabolic stability assays.
Liver Microsomal Stability Assay Protocol
Caption: Workflow for the in vitro liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation: Working solutions of the test compound are prepared in a suitable solvent (e.g., DMSO) and diluted to the final concentration in buffer. Liver microsomes are thawed and diluted to the desired protein concentration. An NADPH-regenerating system is prepared.[21]
-
Incubation: The test compound and liver microsomes are pre-incubated at 37°C. The metabolic reaction is initiated by the addition of the NADPH-regenerating system. Aliquots are removed at specified time points.[21][22]
-
Termination and Sample Preparation: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The samples are centrifuged to precipitate proteins.[19]
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.[27][28][29][30]
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Hepatocyte Stability Assay Protocol
Caption: Workflow for the in vitro hepatocyte stability assay.
Step-by-Step Methodology:
-
Cell Preparation: Cryopreserved hepatocytes are thawed, and cell viability is assessed. The cells are suspended in the appropriate incubation medium.[20]
-
Incubation: The test compound is added to the hepatocyte suspension and incubated at 37°C in a humidified atmosphere. Aliquots are removed at specified time points.[19][26]
-
Termination and Sample Preparation: The reaction is stopped by adding a cold organic solvent with an internal standard. The samples are centrifuged to pellet cell debris.[19]
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound.[26]
-
Data Analysis: The percentage of the parent compound remaining at each time point is calculated to assess metabolic stability.
Conclusion and Future Directions
The strategic incorporation of difluoro and trifluoromethyl functionalities into the benzimidazole scaffold is a highly effective strategy for enhancing metabolic stability. Our predictive analysis, grounded in established principles of drug metabolism, strongly suggests that 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole is a metabolically robust compound, significantly outperforming its non-fluorinated and methyl-substituted analogues. This enhanced stability is crucial for achieving a desirable pharmacokinetic profile, including a longer half-life and improved oral bioavailability.
Further studies should focus on experimental validation of these predictions and the identification and characterization of any minor metabolites. In vivo pharmacokinetic studies in preclinical species will be the ultimate determinant of the compound's metabolic fate and overall drug-like properties. The promising in vitro profile of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole makes it a compelling candidate for further development.
References
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- National Institutes of Health. (n.d.). CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems - PMC.
- Taylor & Francis Online. (n.d.). Full article: The role of fluorine in medicinal chemistry.
- AxisPharm Laboratories. (n.d.). Microsomal Stability Assay & Protocol.
- BenchChem. (2025). Fluorination as a Strategy to Enhance Metabolic Stability: A Comparative Guide.
- (n.d.). The Chemistry of Fluorine: Enhancing Drug Efficacy and Stability.
- ResearchGate. (2025, August 10). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol.
- Domainex. (n.d.). Hepatocyte Stability Assay.
- BioDuro. (n.d.). ADME Microsomal Stability Assay.
- Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- Annual Reviews. (n.d.). METABOLISM OF FLUORINE-CONTAINING DRUGS.
- Evotec. (n.d.). Hepatocyte Stability | Cyprotex ADME-Tox Solutions.
- Enamine. (n.d.). Hepatocyte Stability (mouse, rat).docx.
- Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
- BioDuro. (n.d.). ADME Hepatocyte Stability Assay.
- Creative Bioarray. (n.d.). Hepatocyte Stability Assay.
- PubMed. (n.d.). Inhibitory effect of albendazole and its metabolites on cytochromes P450 activities in rat and mouflon in vitro.
- PubMed. (n.d.). Effects of Benzimidazole Derivatives on Cytochrome P450 1A1 Expression in a Human Hepatoma Cell Line.
- Semantic Scholar. (n.d.). Simultaneous determination of benzimidazoles and their metabolites in plasma using high-performance liquid chromatography/tandem mass spectrometry: application to pharmacokinetic studies in rabbits.
- (2024, August 23). Synthesis and characterization of novel benzimidazole derivatives.
- BenchChem. (2025). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.
- PubMed. (1999, April 30). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry.
- National Institutes of Health. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC.
- PubMed. (n.d.). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism.
- (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES.
- National Institutes of Health. (n.d.). Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC.
- National Institutes of Health. (2022, January 18). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC.
- ResearchGate. (n.d.). Effects of P450 isoform-specific inhibitors on the metabolism of....
- ResearchGate. (2024, December 30). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents.
- ResearchGate. (2025, August 10). Simultaneous Determination of Benzimidazoles and Their Metabolites in Plasma Using High-Performance Liquid Chromatography/Tandem Mass Spectrometry: Application to Pharmacokinetic Studies in Rabbits.
- Arabian Journal of Chemistry. (n.d.). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds.
- National Institutes of Health. (n.d.). Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles - PMC.
- Semantic Scholar. (n.d.). Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles.
- (2014, April 18). LC-MS/MS METHOD FOR DETERMINATION OF BENZIMIDAZOLE RESIDUES IN ANIMAL PRODUCTS.
- PubMed. (2018, March 20). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS.
- ChemRxiv. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
- (2025, November 19). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
- ResearchGate. (2026, January 8). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF.
- National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.
- Anticancer Research. (n.d.). Oral Fenbendazole for Cancer Therapy in Humans and Animals.
- ResearchGate. (2025, August 6). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity | Request PDF.
- PubMed. (2020, June 25). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 5. CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of albendazole and its metabolites on cytochromes P450 activities in rat and mouflon in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of benzimidazole derivatives on cytochrome P450 1A1 expression in a human hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. tandfonline.com [tandfonline.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 17. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 18. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 19. enamine.net [enamine.net]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 26. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 27. semanticscholar.org [semanticscholar.org]
- 28. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 4,5-Difluoro-2-(Trifluoromethyl)-1H-Benzimidazole Against Leading Therapeutic Agents
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of a Novel Benzimidazole Scaffold
The benzimidazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. The strategic incorporation of fluorine atoms and trifluoromethyl groups can dramatically enhance a molecule's metabolic stability, membrane permeability, and binding affinity to therapeutic targets. This guide focuses on a particularly promising compound, 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole , and proposes a comprehensive benchmark study to evaluate its performance against established drugs in key therapeutic areas: oncology and infectious diseases.
Recent research has highlighted that 2-(trifluoromethyl)benzimidazole derivatives are potent inducers of ferroptosis, a non-apoptotic form of programmed cell death, and can act as tubulin polymerization inhibitors, a validated anti-cancer mechanism.[1][2][3][4][5] Furthermore, the broader benzimidazole class is well-known for its anthelmintic properties.[6] This guide provides the scientific rationale and detailed experimental protocols to rigorously compare 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole against market-leading drugs, offering a clear pathway to elucidate its therapeutic advantages.
Part 1: Comparative Analysis in Oncology
The dual-action potential of fluorinated benzimidazoles in oncology warrants a multi-pronged comparative analysis. We propose benchmarking against drugs with two distinct mechanisms of action: ferroptosis induction and tubulin polymerization inhibition.
Benchmarking as a Ferroptosis Inducer against Erastin
Ferroptosis is an iron-dependent form of cell death characterized by the accumulation of lipid peroxides, and its induction is a promising anti-cancer strategy.[1] The current gold standard for inducing ferroptosis in a research setting is Erastin, which functions by inhibiting the cystine/glutamate antiporter system Xc-.[1] A recent study has already shown that a 2-(trifluoromethyl)benzimidazole derivative, FA16, is a potent ferroptosis inducer with superior metabolic stability compared to Erastin, making it more suitable for in vivo studies.[1] This provides a strong rationale for evaluating our lead compound.
Proposed Comparative Study:
| Parameter | Test Compound | Reference Compound | Assay | Objective |
| In Vitro Cytotoxicity | 4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole | Erastin | MTT Assay | To determine the half-maximal inhibitory concentration (IC50) in various cancer cell lines (e.g., HepG2, HT-1080). |
| Ferroptosis Induction | 4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole | Erastin | Lipid Peroxidation Assay (C11-BODIPY) | To quantify the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis. |
| Mechanism of Action | 4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole | Erastin | System Xc- Inhibition Assay | To confirm inhibition of the cystine/glutamate antiporter as the mechanism of ferroptosis induction. |
| In Vivo Efficacy | 4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole | Erastin (or a more stable analog if available) | HepG2 Xenograft Mouse Model | To evaluate the tumor growth inhibition in a preclinical animal model. |
Experimental Workflow for Ferroptosis Induction Study:
Caption: Workflow for benchmarking as a ferroptosis inducer.
Benchmarking as a Tubulin Polymerization Inhibitor against Colchicine
Microtubule dynamics are a critical target for anti-cancer therapies. Inhibitors of tubulin polymerization, such as colchicine and vinca alkaloids, disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. Several benzimidazole derivatives have been identified as potent tubulin polymerization inhibitors, with some exhibiting IC50 values in the low micromolar range.[2][3][4][5][7]
Proposed Comparative Study:
| Parameter | Test Compound | Reference Compound | Assay | Objective |
| In Vitro Cytotoxicity | 4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole | Colchicine | MTT Assay | To determine the IC50 in relevant cancer cell lines (e.g., MCF-7, A549). |
| Tubulin Polymerization | 4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole | Colchicine | In Vitro Tubulin Polymerization Assay | To directly measure the inhibitory effect on microtubule formation and determine the IC50 for polymerization. |
| Cell Cycle Analysis | 4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole | Colchicine | Flow Cytometry | To confirm cell cycle arrest at the G2/M phase, a characteristic effect of tubulin inhibitors. |
| In Vivo Efficacy | 4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole | Colchicine (or a clinically used analog) | A549 Xenograft Mouse Model | To assess the anti-tumor activity in a preclinical setting. |
Signaling Pathway of Tubulin Polymerization Inhibitors:
Sources
- 1. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journaljpri.com [journaljpri.com]
- 7. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones | MDPI [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole, a fluorinated benzimidazole derivative. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of our environment and the safety of our laboratory personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole within a well-ventilated area, preferably inside a chemical fume hood.[4][6] The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat[6]
In the event of accidental contact, immediately flush the affected area with copious amounts of water. If irritation persists, seek prompt medical attention.[3]
Quantitative Hazard Information
Based on data for structurally similar fluorinated benzimidazole compounds, the following hazard classifications from the Globally Harmonized System (GHS) should be considered as a precautionary measure:
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation | [3][4][5] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | [3][4][5] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation | [3][4][5] |
Step-by-Step Disposal Protocol
The proper disposal of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole and its associated waste must be conducted in a manner that ensures the safety of laboratory personnel and compliance with all local, state, and federal regulations for hazardous waste.
Waste Segregation and Collection
All waste containing 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole must be collected in a dedicated and clearly labeled hazardous waste container.[7][8] This includes:
-
Unused or excess product
-
Contaminated disposable materials (e.g., pipette tips, weighing paper, gloves)
-
Rinsate from the decontamination of non-disposable equipment
The waste container must be made of a material compatible with the chemical and must be kept securely closed except when adding waste.[2][8] The container should be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole".[8] Do not mix this waste with other non-halogenated solvent wastes to avoid unnecessary disposal costs and complex treatment procedures.[2]
Management of Spills
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Ensure the area is well-ventilated, and if necessary, evacuate non-essential personnel.
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled chemical.
-
Collection: Carefully collect the absorbed material and place it into the designated hazardous waste container.[6]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone or ethanol), and wash the area thoroughly. All materials used for cleanup, including contaminated absorbent pads and wipes, must also be disposed of as hazardous waste.[6]
Decontamination of Empty Containers
Empty containers that previously held 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole must be decontaminated before they can be considered for disposal as non-hazardous waste.[7][8]
-
Triple-Rinse: Rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol) at least three times.
-
Collect Rinsate: The first rinsate must be collected as hazardous waste in your designated 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole waste container.[7][8] Subsequent rinsates may also need to be collected as hazardous waste, depending on local regulations.[7]
-
Final Disposal of Container: After thorough rinsing and air drying, the container can be disposed of according to your institution's guidelines for decontaminated labware. To prevent reuse, it is good practice to deface the label and puncture the container.[7]
Final Disposal
The final disposal of the hazardous waste container must be arranged through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][7] Never dispose of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole down the drain or in the regular trash.[7][8] Ensure all required waste disposal documentation is completed accurately and retained for your records.[6] The primary disposal method for halogenated organic compounds is typically high-temperature incineration in a facility equipped with appropriate scrubbers to neutralize acidic combustion byproducts like hydrogen fluoride.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole and associated materials.
Caption: Disposal workflow for 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole.
References
- Benchchem. (n.d.). Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Sigma-Aldrich. (2024). Safety Data Sheet: 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole.
- Benchchem. (n.d.). Proper Disposal of 2-Vinyl-1H-benzimidazole: A Guide for Laboratory Professionals.
- Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook.
- Synquest Labs. (n.d.). Safety Data Sheet: 2-(Difluoromethyl)-1H-benzimidazole.
- PubMed Central. (n.d.). Management of Solid Waste Containing Fluoride—A Review.
- Taylor & Francis Online. (2024). Environmental Detoxification of Benzimidazole Fungicide Fuberidazole via Microbial Action in Liquid Cultures.
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
- Fisher Scientific. (n.d.). Safety Data Sheet: 5-Difluoromethoxy-2-mercaptobenzimidazole.
- Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
- Laboratory Liquid Waste Disposal Flow Chart. (n.d.).
- Apollo Scientific. (n.d.). Safety Data Sheet: 5-Difluoromethoxy-2-mercapto-1H-benzimidazole.
- U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
- ACG Publications. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- PubChem. (n.d.). 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole.
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole | C15H13ClF2N4 | CID 78358206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Mastering the Safe Handling of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of fluorinated compounds in modern drug discovery pipelines necessitates a robust understanding of their unique handling requirements. As a Senior Application Scientist, this guide provides essential, field-proven safety and logistical information for 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole, moving beyond mere compliance to foster a culture of proactive safety and experimental integrity. This document is structured to provide a causal understanding behind each procedural step, ensuring a self-validating system of laboratory safety.
Hazard Assessment: Understanding the Intrinsic Risks
4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole is a substituted benzimidazole, a heterocyclic aromatic organic compound. While specific toxicological data for this compound is limited, the available Safety Data Sheets (SDS) for it and structurally similar fluorinated benzimidoles indicate a clear hazard profile that must be respected.[1][2][3] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][3][4]
Causality of Hazards: The presence of trifluoromethyl and difluoro- substitutions on the benzimidazole core can enhance the compound's reactivity and ability to interact with biological tissues. Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to adverse biological effects upon exposure. Furthermore, as a powdered substance, it poses an inhalation risk.[5]
| Hazard Statement | GHS Classification | Implication for Handling |
| Causes skin irritation | Skin Irrit. 2 | Direct contact can lead to redness, itching, and inflammation. Prolonged contact should be avoided. |
| Causes serious eye irritation | Eye Irrit. 2A | Accidental contact with eyes can cause significant discomfort, redness, and potential damage. |
| May cause respiratory irritation | STOT SE 3 | Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |
This table summarizes the key hazards associated with 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole, based on available SDS information.[1][3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the identified hazards. The selection of appropriate PPE is not merely a checklist item but a direct response to the specific risks posed by the chemical's properties and the procedures being performed.
| PPE Component | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | Prevents direct skin contact. Double-gloving is recommended when handling the pure compound or concentrated solutions to provide an extra layer of protection against potential tears or permeation.[5] Gloves should be inspected before each use and changed immediately if contaminated.[6] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk. | Protects against accidental splashes and airborne particles. Standard prescription glasses are not a substitute for safety eyewear. |
| Body Protection | A long-sleeved laboratory coat. For larger scale operations, a chemically resistant apron or suit may be necessary. | Protects skin and personal clothing from contamination. Lab coats should be buttoned and sleeves should be down to the wrists.[6] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) should be used when handling the powder outside of a certified chemical fume hood or ventilated enclosure. | Minimizes the risk of inhaling the powdered compound. Engineering controls are the preferred method of exposure reduction.[7] |
This table outlines the minimum required PPE for handling 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a well-defined operational plan is paramount for minimizing exposure and ensuring experimental reproducibility.
Preparation and Engineering Controls
-
Designated Work Area: All work with 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole should be conducted in a designated area within a certified chemical fume hood or a ventilated balance enclosure, especially when handling the solid form.[8] This is a critical engineering control to prevent the inhalation of airborne particles.[5][7]
-
Gather Materials: Before starting, ensure all necessary equipment, including spatulas, weighing paper, solvents, and waste containers, are within the fume hood to minimize movement in and out of the containment area.
-
Emergency Preparedness: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[9] A spill kit containing appropriate absorbent materials should also be available.[10]
Handling the Solid Compound
The powdered nature of this compound requires specific techniques to prevent aerosolization.
-
Don Full PPE: Before handling the container, put on all required personal protective equipment as detailed in the table above.
-
Careful Opening: Slowly and carefully open the container inside the chemical fume hood to avoid creating a plume of dust.
-
Weighing: Use a low-draft balance or a balance within a ventilated enclosure. Handle the powder gently with a spatula to minimize dust generation. Tapping the container should be avoided.
-
Transfer: When transferring the solid, keep the receiving container as close as possible to the source container to minimize the distance the powder has to travel.
-
Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing.
Storage
Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.
-
Container: Keep the compound in its original, tightly sealed container.[1]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][11] The storage area should be clearly labeled.
-
Light and Moisture: Protect from light and moisture, as these can degrade the compound.[1]
Disposal Plan: Responsible Management of Chemical Waste
All waste generated from handling 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: All solid waste, including contaminated weighing paper, pipette tips, and gloves, should be placed in a dedicated, clearly labeled hazardous waste container.[2][12] The container should be made of a compatible material and kept closed when not in use.[11]
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container for halogenated organic waste.
-
Empty Containers: "Empty" containers that held the compound are not truly empty and must be decontaminated. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[2] The first rinsate must be collected as hazardous waste. Subsequent rinses may also need to be collected depending on local regulations.[2]
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is required.
-
Evacuate and Alert: For large spills, evacuate the immediate area and alert your supervisor and the institution's environmental health and safety (EHS) office.
-
Containment (for small spills): For minor spills that you are trained and equipped to handle, contain the spill by creating a dike around the edges with an inert absorbent material like vermiculite or sand.[13]
-
Cleanup:
-
Solid Spills: Gently cover the spill with an absorbent material to prevent it from becoming airborne.[13] Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.
-
Liquid Spills (Solutions): Absorb the spill with an inert material and place it in the hazardous waste container.[10]
-
-
Decontamination: Once the bulk of the spill has been cleaned up, decontaminate the area with a suitable solvent and wipe it down.[14] All cleaning materials must be disposed of as hazardous waste.[12]
Visual Workflow for Safe Handling and Disposal
Sources
- 1. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor - Google Patents [patents.google.com]
- 5. tmi.utexas.edu [tmi.utexas.edu]
- 6. labproinc.com [labproinc.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 9. chemkleancorp.com [chemkleancorp.com]
- 10. ccny.cuny.edu [ccny.cuny.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. acs.org [acs.org]
- 14. operations.ok.ubc.ca [operations.ok.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
